13-Leu-motilin
Description
Properties
IUPAC Name |
(2R)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H190N34O35/c1-10-65(8)98(153-115(185)87-32-23-53-155(87)118(188)97(64(6)7)152-100(170)71(124)56-67-24-13-11-14-25-67)116(186)151-85(57-68-26-15-12-16-27-68)114(184)154-99(66(9)156)117(187)150-84(58-69-33-35-70(157)36-34-69)102(172)136-60-92(162)137-76(40-46-94(164)165)106(176)148-83(55-63(4)5)112(182)145-77(37-43-88(125)158)107(177)141-74(30-21-51-133-120(129)130)104(174)147-82(54-62(2)3)111(181)146-78(38-44-89(126)159)108(178)144-80(42-48-96(168)169)109(179)140-73(29-18-20-50-123)103(173)143-79(41-47-95(166)167)110(180)142-75(31-22-52-134-121(131)132)105(175)149-86(59-91(128)161)113(183)139-72(28-17-19-49-122)101(171)135-61-93(163)138-81(119(189)190)39-45-90(127)160/h11-16,24-27,33-36,62-66,71-87,97-99,156-157H,10,17-23,28-32,37-61,122-124H2,1-9H3,(H2,125,158)(H2,126,159)(H2,127,160)(H2,128,161)(H,135,171)(H,136,172)(H,137,162)(H,138,163)(H,139,183)(H,140,179)(H,141,177)(H,142,180)(H,143,173)(H,144,178)(H,145,182)(H,146,181)(H,147,174)(H,148,176)(H,149,175)(H,150,187)(H,151,186)(H,152,170)(H,153,185)(H,154,184)(H,164,165)(H,166,167)(H,168,169)(H,189,190)(H4,129,130,133)(H4,131,132,134)/t65-,66+,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,87-,97-,98-,99-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZQXMKARUPQI-DFIBRNPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H190N34O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208221 | |
| Record name | 13-Leu-motilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2681.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59530-69-7 | |
| Record name | 13-Leu-motilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059530697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Leu-motilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Purification of 13-Leu-motilin
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive, in-depth protocol for the synthesis and purification of 13-Leu-motilin, a significant analog of the gastrointestinal hormone motilin. Authored from the perspective of a Senior Application Scientist, this document blends technical precision with practical insights, ensuring a robust and reproducible methodology.
Foundational Principles: Motilin and its 13-Leu Analog
Motilin is a 22-amino acid polypeptide hormone that plays a pivotal role in regulating gastrointestinal motility.[1] It is primarily responsible for initiating the migrating motor complex (MMC), often referred to as the "housekeeper" of the gut. The native sequence of human and porcine motilin is Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[1][2]
The 13-Leu-motilin analog, with the sequence Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu -Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln, substitutes the methionine at position 13 with leucine. This strategic substitution is designed to enhance the peptide's stability by mitigating the risk of oxidation at the methionine residue, a common challenge in peptide drug development, while preserving its biological activity.[3]
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of 13-Leu-motilin is most efficiently achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[3] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
SPPS Workflow Overview
Sources
Introduction: The Motilin System and the Rationale for Synthetic Analogues
An In-Depth Technical Guide to the Biological Activity of Synthetic [Leu¹³]Motilin
The gastrointestinal (GI) tract operates under a complex network of hormonal and neural controls. Among these, the 22-amino acid peptide hormone motilin plays a pivotal role, particularly in regulating interdigestive motility.[1] Secreted cyclically by enteroendocrine cells (Mo cells) in the upper small intestine during the fasted state, motilin is the primary initiator of the migrating motor complex (MMC).[1][2][3] The MMC is a series of powerful, propagating contractions that serves as a "housekeeping" wave, clearing undigested debris and preventing bacterial overgrowth in the small intestine.[1][4] Beyond this canonical function, motilin also influences lower esophageal sphincter (LES) pressure, gastric emptying, pepsin secretion, and even hunger signaling.[5][6][7]
Given its potent prokinetic effects, the motilin system presents a compelling target for therapeutic intervention in motility disorders like gastroparesis and functional dyspepsia. However, native motilin's short plasma half-life and peptidic nature limit its clinical utility. This has driven the development of motilin receptor agonists, including synthetic peptide analogues.
This guide focuses on a key synthetic analogue: [Leu¹³]Motilin , where the methionine at position 13 is replaced by leucine. This substitution was historically explored alongside others, like the norleucine substitution ([Nle¹³]Motilin), to create a more stable and potent molecule for research and potential therapeutic use. We will dissect the biological activity of this synthetic peptide, from receptor interaction to its systemic physiological consequences, providing the technical insights required for its evaluation in a research and drug development context.
Molecular Profile and Receptor Interaction
Structure-Activity Relationship (SAR)
The biological activity of motilin is intrinsically linked to its primary and secondary structure. Mammalian motilin is a 22-amino acid peptide, and structure-function studies have revealed three critical domains[2][8]:
-
N-Terminal Domain (residues 1-7): This region is the minimum essential structure for receptor binding and eliciting a biological response.
-
Transit Region (residues 8-9): Acts as a hinge or connector.
-
C-Terminal Domain (residues 10-22): Forms an α-helix that stabilizes the peptide and enhances the binding affinity of the N-terminal to the receptor, while also protecting against enzymatic degradation in vivo.[2][4][8]
The substitution at position 13 with leucine ([Leu¹³]Motilin) or norleucine ([Nle¹³]Motilin) is a critical modification designed to prevent oxidation of the native methionine, thereby increasing the peptide's chemical stability without compromising its biological activity.[9] These analogues are considered structurally and biologically representative of the native hormone for experimental purposes.
The Motilin Receptor (MTLR or GPR38)
[Leu¹³]Motilin exerts its effects by binding to the motilin receptor (MTLR), a G-protein coupled receptor (GPCR).[1]
-
Structure: The human MTLR consists of 412 amino acids forming seven transmembrane domains.[4]
-
Location and Subtypes: MTLR is densely expressed in the gastrointestinal tract, primarily on smooth muscle cells and enteric neurons.[2][4] Functionally distinct receptor subtypes have been proposed: an "m-receptor" on smooth muscle mediating direct contraction and an "n-receptor" on enteric nerves mediating neurally-driven effects.[4]
Mechanism of Action: Signaling Pathways
Upon binding of [Leu¹³]Motilin, the MTLR initiates a complex signaling cascade that translates receptor activation into a physiological response. The primary mechanism involves Gq/11 protein coupling, leading to the activation of Phospholipase C (PLC).[1] This pathway culminates in smooth muscle contraction.
However, the full picture is more nuanced, involving both direct muscular (myogenic) and indirect neural (neurogenic) pathways. The specific pathway activated can be dose-dependent.[2]
-
Direct Myogenic Pathway: At higher concentrations, [Leu¹³]Motilin can directly stimulate smooth muscle cells via the PLC pathway, leading to an increase in intracellular calcium and subsequent contraction.
-
Indirect Neurogenic Pathway: At lower, more physiological concentrations, the prokinetic effects are often mediated indirectly through the enteric nervous system (ENS). [Leu¹³]Motilin stimulates the release of other neurotransmitters, notably Acetylcholine (ACh) from cholinergic neurons and Serotonin (5-HT) from enterochromaffin cells or serotonergic neurons.[2][8] ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction.[2] This neurogenic action is critical for the coordinated, propagating nature of the MMC.
The following diagram illustrates the dual signaling mechanism of [Leu¹³]Motilin.
Caption: Dual signaling pathways of [Leu¹³]Motilin in the GI tract.
In Vitro and Ex Vivo Biological Activity
The biological potency of [Leu¹³]Motilin is rigorously characterized using isolated tissue preparations, which allow for the study of its direct effects on contractility, divorced from systemic influences.
Smooth Muscle Contraction Assays
In vitro studies consistently demonstrate that [Leu¹³]Motilin and its counterpart, [Nle¹³]Motilin, induce contractions in smooth muscle strips from various regions of the GI tract. The rabbit duodenum is a particularly sensitive and commonly used model.[8] Studies in rabbits have shown that [Leu¹³]Motilin (KW-5139) produces potent motor-stimulating actions in the gastric antrum and ileum.[10]
Table 1: Summary of In Vitro Contractile Activity
| Preparation | Species | Observed Effect | Key Findings | Reference |
| Duodenal Strips | Rabbit | Dose-dependent contraction | Action mediated by acetylcholine release from enteric neurons. | [3][8] |
| Gastric Antrum | Rabbit | Motor stimulation | Potent contractile activity demonstrated. | [10] |
| Ileum | Rabbit | Motor stimulation | Confirms activity in the small intestine. | [10] |
| Descending Colon | Rabbit | Motor stimulation | Suggests broader prokinetic effects beyond the upper GI tract. | [10] |
Experimental Protocol: Organ Bath Assay for Contractile Response
This protocol outlines a standard methodology for assessing the contractile effect of [Leu¹³]Motilin on isolated intestinal tissue.
-
Tissue Preparation:
-
Humanely euthanize a New Zealand White rabbit according to institutional guidelines.
-
Excise a 5-10 cm segment of the proximal duodenum.
-
Immediately place the segment in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.
-
Carefully remove the mucosa and cut the muscular layer into longitudinal strips (approx. 2 mm wide x 10 mm long).
-
-
Mounting and Equilibration:
-
Suspend each muscle strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.
-
-
Experimental Procedure:
-
Following equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 60 mM) to confirm tissue viability. Wash out and return to baseline.
-
Construct a cumulative concentration-response curve for [Leu¹³]Motilin. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has plateaued.
-
To investigate the mechanism, a parallel experiment can be run where tissues are pre-incubated with antagonists like atropine (muscarinic blocker) or ondansetron (5-HT₃ blocker) before adding [Leu¹³]Motilin.[2]
-
-
Data Analysis:
-
Record the contractile force (in grams or millinewtons).
-
Normalize the response to [Leu¹³]Motilin as a percentage of the maximum contraction induced by KCl.
-
Plot the normalized response against the log concentration of [Leu¹³]Motilin to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
In Vivo Physiological Effects
In vivo studies are essential to understand the integrated physiological effects of [Leu¹³]Motilin, including its influence on coordinated motor patterns and secretions.
Effects on Gastric Motility and Emptying
The primary and most studied in vivo effect of synthetic motilin analogues is the stimulation of gastric motility. In dogs, [Nle¹³]Motilin induces a dose-dependent increase in gastric acid and pepsin output.[11] More importantly, it stimulates powerful antral and duodenal motor activity, mimicking Phase III of the MMC.[9] This action is crucial for its potential application in accelerating gastric emptying in conditions like gastroparesis.
Effects on Lower Esophageal Sphincter (LES) Pressure
Studies in humans have shown that intravenous administration of [Nle¹³]Motilin causes a significant, dose-dependent increase in LES pressure (LESP).[12] This effect is rapid, with peak pressures achieved within 1-2 minutes of a bolus injection.[12] The ability to increase LESP is clinically relevant for conditions like gastroesophageal reflux disease (GERD), where a hypotensive sphincter is a key pathophysiological factor.
Table 2: In Vivo Dose-Dependent Increase in Human LES Pressure by [Nle¹³]Motilin
| Dose (i.v. pulse) | Maximum LESP Increase (vs. Basal) | Significance |
| Graded Doses | Up to ~160% | p < 0.01 |
| Data synthesized from Meulemans et al.[12] |
Importantly, the stimulating effect on LESP can be suppressed by the cholinergic antagonist atropine, confirming the involvement of a cholinergic neural pathway in this response.[12]
Other Systemic Effects
-
Jejunal Water and Ion Transport: In humans, motilin infusion has been shown to reduce the absorption of water and electrolytes in the jejunum, and in some conditions, enhance secretion.[13] This suggests that motilin agonists could influence fluid balance in the small intestine.
-
Cardiovascular Effects: Some studies in dogs have noted a transient hypotensive effect of [Leu¹³]Motilin.[14] However, this action appears to be independent of the motilin receptor, as it was not blocked by a specific motilin antagonist.[14] This highlights the importance of screening for off-target effects during drug development.
Experimental Workflow: Preclinical Evaluation of a Motilin Agonist
The development path for a synthetic motilin analogue like [Leu¹³]Motilin follows a logical progression from in vitro characterization to in vivo efficacy models.
Caption: A typical preclinical evaluation workflow for motilin agonists.
Conclusion and Future Directions
Synthetic [Leu¹³]Motilin is a potent and stable motilin receptor agonist that effectively mimics the biological activities of the endogenous hormone. Its ability to stimulate robust, coordinated gastrointestinal contractions, particularly in the stomach and duodenum, and to increase lower esophageal sphincter pressure, underscores its value as a research tool and a template for prokinetic drug design.
The dual mechanism of action—involving both direct stimulation of smooth muscle and indirect, neurally-mediated pathways—is a critical aspect of its function. Understanding this duality is paramount for drug development, as biased agonists that preferentially target one pathway could offer improved therapeutic profiles. For researchers and drug developers, the key challenges remain optimizing oral bioavailability, ensuring receptor selectivity to avoid off-target effects, and mitigating the potential for tachyphylaxis (receptor desensitization) that has been observed with some motilin agonists like erythromycin.[4] Continued investigation into the nuanced pharmacology of synthetic analogues like [Leu¹³]Motilin will be essential for unlocking the full therapeutic potential of the motilin system.
References
-
Jain, S., & P. S. R. (2022). Physiology, Motilin. StatPearls. [Link]
-
Asakawa, A., & Inui, A. (2023). Physiological functions and potential clinical applications of motilin. Lirias - KU Leuven. [Link]
-
Ormesher, C. T., & Miller, L. J. (1983). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. PubMed. [Link]
-
Meulemans, A., Helsen, L., & Schuurkes, J. A. (1989). Intravenous 13-Nle-motilin increases the human lower esophageal sphincter pressure. PubMed. [Link]
-
Cleveland Clinic. (2022). Motilin Hormone: Function and What it Is. Cleveland Clinic. [Link]
-
Konturek, S. J., Krol, R., & Dembinski, A. (1979). Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs. National Institutes of Health. [Link]
-
Kitazawa, T., Ichikawa, S., & Yokoyama, T. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. National Institutes of Health. [Link]
-
Schmid, H. R., Zietlow, S., & Ewe, K. (1983). Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum. PubMed. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. National Institutes of Health. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. REPROCELL. [Link]
-
Sanger, G. J., & Holbrook, J. D. (2010). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. National Institutes of Health. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. ResearchGate. [Link]
-
Deloose, E., Verbeure, W., & Depoortere, I. (2016). Motilin: from gastric motility stimulation to hunger signalling. ResearchGate. [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. researchgate.net [researchgate.net]
- 8. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous 13-Nle-motilin increases the human lower esophageal sphincter pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of 13-norleucin motilin on water and ion transport in the human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Gastrointestinal Mechanism of Action of 13-Leu-Motilin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Motilin and its synthetic analogues, such as 13-Leu-motilin, are pivotal in regulating gastrointestinal (GI) motility, primarily through the initiation of the migrating motor complex (MMC). This guide provides a comprehensive technical overview of the mechanism of action of 13-Leu-motilin within the GI tract. We will dissect the molecular interactions, from receptor binding to intracellular signaling cascades, and delineate the subsequent physiological responses. This document explores the dual-action mechanism—direct myotropic effects on smooth muscle and indirect neurotropic actions via the enteric nervous system—supported by established experimental protocols and key data. The objective is to furnish researchers and drug development professionals with a foundational understanding of 13-Leu-motilin's pharmacology, crucial for leveraging its prokinetic properties in therapeutic applications.
Part 1: Introduction to Motilin and the Prokinetic Analogue 13-Leu-Motilin
The gastrointestinal tract operates under a complex regulatory network of hormones and neural inputs to ensure efficient digestion and nutrient absorption. Among the key regulators is motilin, a 22-amino acid polypeptide hormone secreted by enteroendocrine cells (Mo cells) in the upper small intestine, particularly the duodenum.[1] Motilin's primary role is to function as the "housekeeper" of the gut during the fasting state.[2][3] It orchestrates a distinct pattern of cyclical, recurring motility known as the migrating motor complex (MMC).[2][3]
The MMC consists of three distinct phases:
-
Phase II: Characterized by intermittent, irregular contractions.[4]
-
Phase III: A burst of regular, high-amplitude propagating contractions that sweep undigested material from the stomach, through the small intestine, and into the large intestine.[1][4]
This process is critical for preventing bacterial overgrowth in the small intestine and preparing the GI tract for the next meal.[3][4] The peak in plasma motilin concentration is directly associated with the onset of Phase III of the MMC.[5] 13-Leu-motilin is a potent synthetic analogue of motilin, developed for its enhanced stability and strong prokinetic activity, making it a valuable tool for research and a candidate for therapeutic development.[6]
Part 2: The Motilin Receptor (MLN-R): The Molecular Target
The physiological effects of motilin and its analogues are mediated by a specific receptor, the motilin receptor (MLN-R).
-
Receptor Classification: The MLN-R is a G protein-coupled receptor (GPCR), a member of a large family of transmembrane receptors that play a crucial role in cellular signaling.[1]
-
Structure and Genetics: The human MLN-R consists of 412 amino acids that form a characteristic structure with seven transmembrane domains.[7]
-
Distribution in the GI Tract: MLN-R is densely expressed in the upper GI tract, particularly on the smooth muscle cells and enteric neurons of the stomach and duodenum.[1][7] This specific localization underpins its powerful effects on upper gut motility.
-
Receptor Subtypes: Functionally, motilin receptors can be distinguished based on their location:
This differential distribution is the basis for motilin's dual mechanism of action.
Part 3: Core Mechanism of Action: From Receptor Binding to Physiological Response
13-Leu-motilin exerts its prokinetic effects through two distinct but complementary pathways: a direct action on GI smooth muscle and an indirect action mediated by the enteric nervous system (ENS).
Direct Myotropic Action on Smooth Muscle Cells
The most direct pathway involves the activation of 'm' receptors on gastrointestinal smooth muscle cells.
-
Receptor Binding and G-Protein Activation: 13-Leu-motilin binds to the MLN-R, inducing a conformational change that activates the associated Gq/11 protein.
-
Downstream Signaling: The activated G-protein stimulates the enzyme Phospholipase C (PLC).[1]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization and Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C and calmodulin, leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1]
Indirect Neurotropic Action via the Enteric Nervous System (ENS)
In addition to its direct muscle effects, 13-Leu-motilin acts on 'n' receptors within the ENS to modulate neurotransmitter release.
-
Neuronal Receptor Binding: The agonist binds to MLN-R located on enteric neurons.[7]
-
Cholinergic Activation: This binding primarily stimulates cholinergic neurons, triggering the release of Acetylcholine (ACh).[6][7][8] ACh then acts on muscarinic receptors on adjacent smooth muscle cells, causing them to contract. This neuronal pathway is crucial for the coordinated, propagating nature of the MMC.
-
Serotonin (5-HT) Feedback Loop: The mechanism is further amplified by a positive feedback system. Motilin can stimulate the release of both 5-HT and ACh from enteric neurons.[4] This released 5-HT can, in turn, induce further ACh release, while ACh can activate muscarinic receptors on the motilin-producing Mo cells, stimulating more motilin secretion.[4] This intricate neuro-hormonal crosstalk ensures a robust and sustained prokinetic response.
Part 4: Validating the Mechanism: Key Experimental Protocols
Distinguishing between the direct myotropic and indirect neurotropic effects of 13-Leu-motilin is fundamental to understanding its mechanism. The following protocols are designed to dissect these pathways.
Protocol: In Vitro Smooth Muscle Contraction Assay
This assay provides a self-validating system to confirm the direct action of 13-Leu-motilin on smooth muscle, independent of neural input.
-
Objective: To measure the contractile response of isolated GI smooth muscle to 13-Leu-motilin and determine the contribution of neural pathways.
-
Methodology:
-
Tissue Preparation: Isolate smooth muscle strips from the gastric antrum or descending colon of a rabbit, a species with a motilin system analogous to humans.[6]
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2. Connect one end of the strip to an isometric force transducer to record contractile activity.
-
Baseline Recording: Allow the tissue to equilibrate for 60 minutes, recording baseline contractile activity.
-
Pharmacological Blockade (Self-Validation):
-
Condition A (Control): Add cumulative concentrations of 13-Leu-motilin (e.g., 0.1 nM to 1 µM) and record the dose-dependent contraction.[6]
-
Condition B (Neural Blockade): Pre-incubate a separate tissue strip with Tetrodotoxin (TTX, 1 µM), a potent neurotoxin that blocks voltage-gated sodium channels in neurons, for 20 minutes. Then, repeat the 13-Leu-motilin concentration-response curve.
-
Condition C (Cholinergic Blockade): Pre-incubate another strip with Atropine (1 µM), a muscarinic receptor antagonist, for 20 minutes before adding 13-Leu-motilin.
-
-
-
Causality and Expected Outcomes:
-
If 13-Leu-motilin acts directly on muscle, its contractile effect should persist in the presence of TTX.[6] This validates the myotropic pathway.
-
In the gastric antrum, where the cholinergic pathway is significant, Atropine is expected to completely suppress the excitatory response.[6]
-
In the descending colon, the response may only be partially attenuated by Atropine, indicating a greater contribution from the direct myotropic pathway in that segment.[6]
-
Protocol: Receptor Binding Assay
This assay quantifies the affinity of 13-Leu-motilin for its receptor, providing essential data for drug development.
-
Objective: To determine the binding affinity (IC50) of 13-Leu-motilin by measuring its ability to displace a radiolabeled ligand from the motilin receptor.
-
Methodology:
-
Membrane Preparation: Homogenize rabbit duodenal tissue to prepare a crude membrane fraction rich in motilin receptors.[9]
-
Competitive Binding: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled motilin (e.g., ¹²⁵I-motilin).
-
Displacement: Add increasing concentrations of unlabeled "cold" ligand (13-Leu-motilin) to the tubes.
-
Separation and Counting: After incubation, separate the membrane-bound radioligand from the free radioligand by filtration. Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis & Expected Outcome:
-
Plot the percentage of bound radioligand against the concentration of the unlabeled 13-Leu-motilin.
-
Calculate the IC50 value, which is the concentration of 13-Leu-motilin required to displace 50% of the bound radioligand. This value is inversely proportional to the binding affinity.
-
The results will demonstrate a high-affinity interaction between 13-Leu-motilin and the motilin receptor, comparable to or greater than native motilin.
-
| Compound | Typical IC50 (nM) | Source |
| Porcine Motilin | ~1.0 | [9] |
| 13-Leu-Motilin | ~0.5 - 1.5 | [6] |
| Erythromycin A | ~130 | [9] |
Part 5: Physiological and Clinical Implications
The dual mechanism of 13-Leu-motilin translates into robust and clinically relevant prokinetic effects.
-
Initiation of Phase III of the MMC: The primary physiological function is the induction of powerful, coordinated contractions that sweep the gut clean during fasting.[4][5] This action also contributes to hunger signaling.[8]
-
Broad Prokinetic Effects: Beyond the MMC, motilin agonists enhance gastric emptying, increase lower esophageal sphincter pressure, stimulate gallbladder contraction, and promote colonic motility.[10][11]
-
Therapeutic Potential: These properties make motilin receptor agonists promising candidates for treating motility disorders characterized by delayed transit, such as:
-
Challenges in Drug Development: Despite the therapeutic promise, the development of motilin agonists has faced hurdles. Tachyphylaxis (a rapid decrease in response after repeated administration) and significant species differences in receptor pharmacology have complicated clinical translation.[7] Rodents, the most common preclinical models, lack a functional motilin system, necessitating the use of species like rabbits or dogs, or ideally, ex vivo human tissues for more predictive results.[7]
Part 6: Conclusion
13-Leu-motilin is a powerful prokinetic agent that operates through a sophisticated, dual mechanism of action in the gastrointestinal tract. It directly stimulates smooth muscle contraction via a Gq/11-PLC-IP3 pathway and indirectly modulates motility by activating cholinergic pathways within the enteric nervous system. This combination of myotropic and neurotropic effects ensures the robust, coordinated contractions characteristic of Phase III of the migrating motor complex. A thorough understanding of these pathways, validated through rigorous experimental protocols, is essential for harnessing the therapeutic potential of motilin receptor agonists in the treatment of GI motility disorders. Future research must focus on overcoming challenges like tachyphylaxis and leveraging translational models to successfully bring next-generation motilides to the clinic.
References
-
Physiology, Motilin - StatPearls - NCBI Bookshelf - NIH. (2022-09-26). Available from: [Link]
-
Ohno, T., et al. (2023). Physiological functions and potential clinical applications of motilin. Lirias - KU Leuven. Available from: [Link]
-
Sanger, G. J. (2009). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology. Available from: [Link]
-
Peeters, T., et al. (1992). Erythromycin is a motilin receptor agonist. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available from: [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. Available from: [Link]
-
Deloose, E., et al. (2019). The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway. The American Journal of Clinical Nutrition. Available from: [Link]
-
Kitazawa, T., et al. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology. Available from: [Link]
-
Patsnap Synapse. (2024). What are motilin stimulants and how do they work?. Available from: [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. Available from: [Link]
-
Cleveland Clinic. (2022). Motilin Hormone: Function and What it Is. Available from: [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. Available from: [Link]
-
Ohno, T., et al. (2023). Physiological functions and potential clinical applications of motilin. Peptides. Available from: [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are motilin stimulants and how do they work? [synapse.patsnap.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Physiological functions and potential clinical applications of motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of a Prokinetic Agent: An In-depth Technical Guide to the Discovery and History of 13-Leu-Motilin
For Researchers, Scientists, and Drug Development Professionals
Preamble: From Intestinal Stirrings to a Synthetic Agonist
In the intricate symphony of gastrointestinal physiology, the peptide hormone motilin plays the role of a powerful conductor, orchestrating the rhythmic contractions that cleanse the gut during periods of fasting. Its discovery in the early 1970s opened a new chapter in our understanding of digestive motility and sparked a quest for therapeutic agents that could harness its prokinetic power. This guide provides a deep dive into the scientific journey of one of the most significant synthetic analogs of motilin: 13-Leu-motilin. We will explore its discovery, the rationale behind its molecular design, its preclinical and clinical development, and the experimental methodologies that have defined its characterization.
Chapter 1: The Discovery of Motilin - A Serendipitous Finding
The story of motilin begins not with a targeted search, but with an astute observation. In the 1970s, J.C. Brown and his colleagues were investigating the effects of duodenal alkalinization on gastric motility in dogs.[1][2] They noted that introducing an alkaline solution into the duodenum of dogs triggered strong contractions in a denervated gastric pouch.[1][2] This led to the hypothesis that a substance was being released from the duodenal mucosa that stimulated motor activity.[1][2] Through a meticulous process of extraction and purification from porcine intestinal mucosa, they isolated a 22-amino acid polypeptide, which they aptly named "motilin" for its ability to stimulate gastric motor activity.[1][2] The primary sequence of porcine motilin was determined to be Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[1]
Subsequent research confirmed that motilin is cyclically released during the fasted state and is the primary regulator of the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food from the stomach and small intestine.[3] This "housekeeping" function of motilin is crucial for maintaining a healthy gut environment.
Chapter 2: The Rationale for a Synthetic Analog - The Emergence of 13-Leu-Motilin
While native motilin was a fascinating discovery, its therapeutic potential was limited by factors inherent to many natural peptides, including stability and manufacturing challenges. This led researchers to explore the synthesis of motilin analogs with the goal of creating a more robust and viable therapeutic agent.
One of the key modifications was the substitution of the methionine residue at position 13. Methionine is susceptible to oxidation, which can lead to a loss of biological activity. Leucine, a non-oxidizable hydrophobic amino acid, was an ideal candidate for substitution. This strategic replacement was intended to enhance the peptide's stability and shelf-life without compromising its biological function. Early studies on synthetic motilin analogues confirmed that substituting methionine at position 13 with leucine or norleucine resulted in molecules with biological activity equivalent to that of the natural porcine motilin.[4][5]
This seemingly minor alteration laid the groundwork for the development of 13-Leu-motilin, a more stable and commercially viable prokinetic agent. Structure-function relationship studies later revealed that the N-terminal region of motilin is crucial for its biological activity, while the C-terminal portion helps to stabilize the molecule and prevent enzymatic degradation.[1][6]
Chapter 3: Preclinical and Clinical Development of 13-Leu-Motilin (KW-5139)
The synthetic analog 13-Leu-motilin, later developed under the code name KW-5139, underwent extensive preclinical and clinical evaluation to ascertain its efficacy and safety as a prokinetic agent.
Preclinical Evaluation
Preclinical studies, primarily in rabbits and dogs, demonstrated the potent prokinetic effects of KW-5139. In anesthetized rabbits, intravenous administration of KW-5139 (0.3-10 µg/kg) induced dose-dependent motor-stimulating actions in the gastric antrum, ileum, and descending colon.[7] In vitro studies using isolated rabbit duodenal segments showed that KW-5139 caused concentration-dependent contractions, with an EC50 value of 2.5 nM.[8] These studies also suggested that the contractile response to KW-5139 involves both direct action on smooth muscle motilin receptors and the stimulation of acetylcholine release from enteric neurons.[8] Further investigations in conscious dogs with implanted force transducers confirmed that KW-5139 evokes gastrointestinal motor-stimulating action in both the recovered and post-operative periods.[9]
Clinical Investigations
The promising preclinical data paved the way for clinical trials in humans. One notable study investigated the efficacy of KW-5139 in patients experiencing early gastric stasis after pylorus-preserving pancreatoduodenectomy (PPPD), a surgical procedure often complicated by delayed gastric emptying.[10][11]
In this study, ten patients who had undergone PPPD received intravenous infusions of KW-5139 (0.5 µg/kg) every two hours for six times a day on days 17 and 18 post-surgery.[10][11] The results were significant:
| Parameter | Saline (Placebo) | KW-5139 (13-Leu-motilin) | p-value |
| Gastric Motility Index (mmHg) | 7.1 ± 1.3 | 17.7 ± 2.0 | < 0.001 |
| Daily Gastric Juice Output (mL) | 1393 ± 193 | 934 ± 142 | 0.01 |
| Data from a study on the effect of KW-5139 on early gastric stasis after pylorus-preserving pancreatoduodenectomy.[10][11] |
The study concluded that KW-5139 is a safe and effective prokinetic drug for the treatment of early gastric stasis following PPPD.[10][11]
Chapter 4: Mechanism of Action - A Dual Approach to Motility
The prokinetic effects of 13-Leu-motilin, like native motilin, are mediated through the activation of the motilin receptor, a G-protein coupled receptor (GPCR) formerly known as GPR38.[3] The motilin receptor is primarily located on smooth muscle cells and enteric neurons in the gastrointestinal tract.[6]
The activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction. This process involves both direct and indirect pathways:
-
Direct Myogenic Action: 13-Leu-motilin directly stimulates motilin receptors on gastrointestinal smooth muscle cells, leading to an influx of calcium and subsequent contraction.[4]
-
Neural Pathway Stimulation: The analog also acts on motilin receptors located on enteric neurons, stimulating the release of acetylcholine.[8] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, further enhancing contractions.[6]
The following diagram illustrates the signaling pathway of 13-Leu-motilin:
Caption: Signaling pathway of 13-Leu-motilin.
Chapter 5: Experimental Methodologies - A Practical Guide
The development and characterization of 13-Leu-motilin have relied on a range of established experimental techniques. This section provides an overview of the key methodologies.
Solid-Phase Peptide Synthesis of 13-Leu-Motilin
The synthesis of 13-Leu-motilin is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[12] This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Representative Protocol for Fmoc Solid-Phase Peptide Synthesis:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a new peptide bond.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis.
In Vitro Bioassay: Isolated Rabbit Duodenum Contraction
The biological activity of 13-Leu-motilin is often assessed by measuring its ability to induce contractions in isolated gastrointestinal tissues. The rabbit duodenum is a commonly used model for this purpose.
Representative Protocol for Isolated Rabbit Duodenum Bioassay:
-
Tissue Preparation: Euthanize a rabbit and dissect a segment of the duodenum. Cleanse the segment and cut it into strips.
-
Organ Bath Setup: Mount the duodenal strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Transducer Connection: Connect one end of the tissue strip to a fixed point and the other to an isometric force transducer to record contractions.
-
Equilibration: Allow the tissue to equilibrate for a set period, with periodic washing.
-
Drug Addition: Add increasing concentrations of 13-Leu-motilin to the organ bath in a cumulative or non-cumulative manner.
-
Data Recording: Record the contractile responses at each concentration.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
In Vivo Assessment of Gastrointestinal Motility
To evaluate the effects of 13-Leu-motilin in a living organism, in vivo models are employed. Anesthetized or conscious animals, often rabbits or dogs, are instrumented to measure gastrointestinal motility.
Representative Protocol for In Vivo Motility Studies in Anesthetized Rabbits:
-
Anesthesia: Anesthetize the rabbit using an appropriate anesthetic agent.
-
Surgical Preparation: Perform a laparotomy to expose the gastrointestinal tract.
-
Instrumentation: Place force transducers or manometry catheters in the desired regions of the stomach and small intestine to record contractile activity.
-
Baseline Recording: Record baseline gastrointestinal motility for a defined period.
-
Drug Administration: Administer 13-Leu-motilin intravenously at various doses.
-
Data Recording: Continuously record the changes in contractile patterns following drug administration.
-
Data Analysis: Analyze the frequency, amplitude, and duration of contractions to quantify the prokinetic effect of the compound.
Chapter 6: The Legacy and Future of 13-Leu-Motilin
The development of 13-Leu-motilin represents a significant milestone in the field of gastrointestinal prokinetic agents. By rationally modifying the native motilin peptide, researchers were able to create a more stable and therapeutically viable molecule. The journey of 13-Leu-motilin from its conceptualization to its clinical evaluation has provided invaluable insights into the pharmacology of the motilin receptor and the regulation of gastrointestinal motility.
While the clinical application of 13-Leu-motilin may have been focused on specific indications, its development has paved the way for the ongoing exploration of motilin receptor agonists as treatments for a range of motility disorders, including gastroparesis and functional dyspepsia. The story of 13-Leu-motilin serves as a compelling example of how a deep understanding of physiology and peptide chemistry can lead to the development of novel therapeutic agents.
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 705884. [Link]
-
Kitazawa, T., Ichikawa, S., Yokoyama, T., Ishii, A., & Shuto, K. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British journal of pharmacology, 111(1), 288–294. [Link]
-
Kitazawa, T., Ishii, A., & Taniyama, K. (1993). The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum. British journal of pharmacology, 109(1), 94–99. [Link]
-
Wünsch, E., Wendlberger, G., & Stocker, H. (1976). [The synthesis of motilin, II: Preparation of the complete sequences of [13-norleucine] motilin and [13-leucine] motilin (author's transl)]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 357(3), 459–465. [Link]
-
Brown, J. C., Cook, M. A., & Dryburgh, J. R. (1973). Motilin, a gastric motor activity stimulating polypeptide: the complete amino acid sequence. Canadian journal of biochemistry, 51(5), 533–537. [Link]
-
Mitznegg, P., Bloom, S. R., Domschke, W., Domschke, S., Wünsch, E., & Demling, L. (1977). Motilin and motilin analogues: mode of action. Scandinavian journal of gastroenterology. Supplement, 49, 107–110. [Link]
-
MacDonald, R. J., & MacLeod, R. J. (1995). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 16(8), 1409–1414. [Link]
-
Wünsch, E., Wendlberger, G., & Deimer, K. H. (1976). [The synthesis of motilin, I: Preparation of the sequence fragments 9 - 22 of [13-norleucine]motilin and [13-leucine]motilin (author's transl)]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 357(3), 447–458. [Link]
-
Wünsch, E. (1976). Syntheses of motilin analogues. Acta hepato-gastroenterologica, 23(4), 291–292. [Link]
-
Itoh, Z. (1996). Discovery and development of motilin agonists. World journal of gastroenterology, 2(Suppl 1), 32. [Link]
-
Sanger, G. J. (2014). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British journal of pharmacology, 171(20), 4573–4582. [Link]
-
Deloose, E., Verbeure, W., Depoortere, I., & Tack, J. (2019). Motilin: from gastric motility stimulation to hunger signalling. Nature reviews. Endocrinology, 15(4), 238–250. [Link]
-
Asakawa, A., Inui, A., Kaga, T., Katsuura, G., Fujimiya, M., Fujino, M. A., & Kasuga, M. (2001). Ghrelin is an appetite-stimulatory signal from stomach with structural resemblance to motilin. Gastroenterology, 120(2), 337–345. [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. Retrieved from [Link]
-
Kitazawa, T., Taneike, T., & Ohga, A. (1995). Excitatory action of [Leu13] motilin on the GI smooth muscle isolated from the chicken. Peptides, 16(7), 1243–1248. [Link]
-
Guerrero-Lindner, E., Arruebo, M. P., Murillo, M. D., & Plaza, M. A. (1996). Effect of motilin on gastrointestinal myoelectric activity in conscious rabbits. Peptides, 17(6), 901–907. [Link]
-
Kitazawa, T., Harada, Y., & Taniyama, K. (1995). Change of the involvement of 5-HT3 receptor in the gastric motor stimulating actions of KW-5139 (Leu13-motilin acetate) in the recovered and post-operative periods in dogs. European journal of pharmacology, 292(3-4), 263–269. [Link]
-
Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]
-
Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]
-
NHS Health Research Authority. (n.d.). Motilin Agonist in Diabetic Gastroparesis. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Kitazawa, T., Harada, Y., & Taniyama, K. (1995). Change of the involvement of 5-HT3 receptor in the gastric motor stimulating actions of KW-5139 (Leu13-motilin acetate) in the recovered and post-operative periods in dogs. European journal of pharmacology, 292(3-4), 263–269. [Link]
-
Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]
-
Ye, Y., Liu, S., & Tang, C. (2000). Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy. Annals of surgery, 232(5), 682–687. [Link]
Sources
- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The synthesis of motilin, II: Preparation of the complete sequences of [13-norleucine] motilin and [13-leucine] motilin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Motilin and motilin analogues: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of motilin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 7. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Change of the involvement of 5-HT3 receptor in the gastric motor stimulating actions of KW-5139 (Leu13-motilin acetate) in the recovered and post-operative periods in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of [Leu¹³]-Motilin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Motilin, a 22-amino acid peptide hormone, is a critical regulator of gastrointestinal (GI) motility, primarily known for initiating the Phase III migrating motor complex (MMC) during the interdigestive state.[1][2][3] Its profound prokinetic effects have made the motilin system a compelling target for therapeutic intervention in motility disorders. The synthetic analogue, [Leu¹³]-motilin, in which the methionine at position 13 is replaced by leucine, has been instrumental in elucidating the structural determinants of motilin's biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of [Leu¹³]-motilin, synthesizing foundational knowledge with detailed experimental methodologies. We will explore the critical role of the N-terminal domain, the modulatory influence of the central and C-terminal regions, and the precise molecular interactions that govern receptor binding and signal transduction. This document serves as a technical resource for professionals engaged in peptide chemistry, pharmacology, and the development of novel prokinetic agents.
The Motilin System: A Primer
Motilin is secreted cyclically by enteroendocrine M-cells in the upper small intestine, with its plasma levels peaking in correspondence with the onset of the powerful, peristaltic contractions of the MMC's Phase III.[2][3] This "housekeeper" function of the gut clears undigested debris and prevents bacterial overgrowth.[4] The physiological actions of motilin are mediated by the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) also known as GPR38, which is expressed on enteric neurons and smooth muscle cells of the GI tract.[2][5][6] The structural similarity between motilin and ghrelin has led to their classification within the same peptide family, although their receptor interactions are distinct.[3]
The development of motilin analogues, or "motilides," has been a key strategy in GI pharmacology. The macrolide antibiotic erythromycin was the first non-peptide agonist identified, demonstrating that small molecules could mimic motilin's effects, albeit with limitations for chronic use such as antibiotic resistance and tachyphylaxis.[6][7] Peptide-based analogues like [Leu¹³]-motilin offer higher specificity and serve as invaluable tools for dissecting the molecular requirements for receptor activation.
Deconstructing the Molecule: Core Principles of [Leu¹³]-Motilin SAR
Structure-function studies have systematically mapped the domains of the motilin peptide responsible for its biological activity. A consensus has emerged that divides the 22-amino acid sequence into distinct functional regions.
The Primacy of the N-Terminus: The Bioactive Core
The N-terminal portion of motilin is unequivocally the pharmacophore—the minimum essential structure for both receptor binding and biological function.[1][5] In vitro studies using synthesized peptide fragments have demonstrated that N-terminal fragments just over half the length of the native peptide are nearly as potent as the full-length molecule.[8] Further truncation studies pinpointed the [1-7] fragment as the most basic structure required for activity.[1][5] This region is responsible for engaging the receptor and initiating the conformational changes necessary for signal transduction.
The Central Hinge: The Role of Position 13
While the N-terminus is essential, the central portion of the peptide, including the residue at position 13, plays a critical role in optimizing the peptide's conformation for high-affinity binding. The native porcine motilin contains a methionine at this position, which is susceptible to oxidation. The substitution with a more stable leucine residue in [Leu¹³]-motilin or norleucine (Nle) in [Nle¹³]-motilin creates a biologically equivalent and more robust analogue for experimental use.[9][10] This central region acts as a bridge, correctly orienting the N-terminal pharmacophore relative to the C-terminal segment.[1][5]
The C-Terminus: A Minor Contributor to In Vitro Activity
In stark contrast to the N-terminus, the C-terminal segment contributes minimally to receptor binding affinity or the stimulation of muscle contraction in vitro.[8] While it may play a role in peptide stability, solubility, or in vivo pharmacokinetics, its removal does not abrogate the primary biological activity observed in isolated tissue preparations.[8]
The logical relationship between these domains is visualized below.
Dual Action: Neuronal and Myotropic Effects
The prokinetic effect of motilin is not solely due to direct action on smooth muscle cells. Motilin receptors are also located on enteric neurons. [3][5]Activation of these neuronal receptors stimulates the release of acetylcholine (ACh), which in turn acts on muscarinic receptors on smooth muscle cells to cause contraction. [5]This dual mechanism—direct myotropic action and indirect neuronal stimulation—amplifies the contractile response. Furthermore, motilin can stimulate the release of serotonin (5-HT) and activate vago-vagal reflexes, integrating its function with the broader enteric nervous system. [1][5]
Methodological Framework for SAR Analysis
A robust investigation into the SAR of motilin analogues requires a multi-faceted experimental approach, from chemical synthesis to functional validation. The general workflow is outlined below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of [Leu¹³]-Motilin Analogues
Principle: SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry allows for the efficient and stepwise assembly of the peptide chain on a solid resin support. This method is the standard for producing high-purity synthetic peptides for research. [8][11] Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF. This exposes the amine for coupling. Wash the resin thoroughly with DMF to remove piperidine.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Gln-OH) using a coupling reagent cocktail (e.g., HBTU/HOBt or HATU in the presence of a base like DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence of the motilin analogue.
-
Cleavage and Deprotection: Once the full peptide is assembled, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and thioanisole) to cleave the peptide from the resin and simultaneously remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Radioligand Receptor Binding Assay
Principle: This competitive binding assay quantifies the affinity of a test compound (unlabeled motilin analogue) for the motilin receptor by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-motilin) from the receptor.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue known to express motilin receptors, such as rabbit antrum smooth muscle. [8]Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of radiolabeled motilin, and increasing concentrations of the unlabeled [Leu¹³]-motilin analogue.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are retained on the filter.
-
Quantification: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analogue that inhibits 50% of specific radioligand binding).
Protocol 3: In Vitro Muscle Strip Contraction Assay
Principle: This functional assay directly measures the biological activity of a motilin analogue by quantifying its ability to induce contraction in an isolated strip of GI smooth muscle. [8][10] Methodology:
-
Tissue Preparation: Dissect smooth muscle strips (e.g., longitudinal muscle from the rabbit duodenum) and mount them in an organ bath containing oxygenated Krebs-Ringer bicarbonate solution at 37°C. [8]2. Transducer Connection: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: Add the [Leu¹³]-motilin analogue to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.
-
Data Recording: Record the contractile force (tension) generated at each concentration.
-
Data Analysis: Normalize the responses (e.g., as a percentage of the maximal contraction induced by a standard substance like KCl). Plot the normalized response against the logarithm of the analogue concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (190-250 nm) is sensitive to the secondary structure (α-helix, β-sheet, random coil), providing insight into how structural modifications affect conformation. [12][13] Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer should be free of components that absorb strongly in the far-UV region.
-
Spectrometer Setup: Use a calibrated CD spectrometer. Set the scanning parameters, including wavelength range (e.g., 260 nm to 190 nm), bandwidth, and scan speed.
-
Measurement: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum. Record a baseline spectrum of the buffer alone.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the data from ellipticity (in millidegrees) to mean residue ellipticity [θ], which normalizes for concentration, path length, and the number of amino acid residues.
-
Structural Deconvolution: Analyze the resulting spectrum. A characteristic α-helical structure will show negative bands near 222 nm and 208 nm and a positive band near 192 nm. Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.
Synthesizing the Data: A Quantitative Look at SAR
By applying these methodologies, researchers can generate quantitative data to build a comprehensive SAR profile. The table below illustrates the type of data generated from such studies, comparing key fragments and analogues of porcine motilin.
| Compound | Sequence | Receptor Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Key Insight |
| Porcine Motilin (pMOT) | FVPIFTYGELQRMQEKERNKGQ | ~1.0 | ~1.2 | Native peptide baseline |
| [Leu¹³]-pMOT | FVPIFTYGELQL MQEKERNKGQ | ~1.1 | ~1.5 | Leucine substitution retains full potency and improves stability. |
| pMOT (1-14) | FVPIFTYGELQRMQ | ~2.5 | ~3.0 | N-terminal fragment retains high potency, confirming its role as the pharmacophore. [8] |
| pMOT (1-7) | FVPIFTY | >500 | >1000 | The minimal fragment for binding, but with significantly reduced affinity. [1][5] |
| pMOT (15-22) | EKERNKGQ | No significant binding | No activity | C-terminal fragment is inactive on its own. [8] |
| [Phe³, Leu¹³]-pMOT | FVF IFTYGELQL MQEKERNKGQ | ~20 | No agonist activity | Specific substitutions can convert the agonist into an antagonist. [1] |
Note: The values presented are representative and collated from typical findings in the literature. Actual values may vary based on specific experimental conditions.
Conclusion and Future Perspectives
The structure-activity relationship of [Leu¹³]-motilin is well-defined, underscoring the dominant role of the N-terminal domain for receptor activation and the importance of the central region for maintaining an optimal bioactive conformation. The substitution at position 13 with leucine provides a stable and fully active analogue that has become a cornerstone of motilin research.
The knowledge gleaned from these peptide-based studies provides a critical blueprint for the design of novel prokinetic agents. Future research will likely focus on:
-
Developing Small-Molecule Motilides: Using the peptide SAR as a pharmacophore model to design potent, selective, and orally bioavailable small-molecule motilin receptor agonists.
-
Improving Pharmacokinetic Properties: Modifying the peptide backbone to enhance stability against enzymatic degradation in vivo, potentially leading to peptide therapeutics with longer half-lives.
-
Exploring Biased Agonism: Investigating whether analogues can be designed to selectively activate certain downstream signaling pathways over others, potentially separating therapeutic effects from side effects.
By continuing to build upon this foundational understanding, the scientific community can advance the development of next-generation therapies for treating complex gastrointestinal motility disorders.
References
-
Kitazawa, T., & Taneike, T. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 704884. [Link]
- Sang, Q., & Kitazawa, T. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers. This is a duplicate of the first reference but contains relevant snippets.
-
Ali, A., & Cain, R. A. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]
-
Cleveland Clinic. (2022). Motilin. [Link]
-
ResearchGate. (2021). (PDF) Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. [Link]
-
Asakawa, A., & Inui, A. (2009). The Roles of Motilin and Ghrelin in Gastrointestinal Motility. International Journal of Peptides, 2009, 284824. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. [Link]
-
Orme-Johnson, N. R., & Ormsbee, H. S. (1979). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gastroenterology, 76(5 Pt 2), 1214. [Link]
-
Poitras, P., Miller, P., Gagnon, D., & St-Pierre, S. (1994). Motilin synthetic analogues and motilin receptor antagonists. Biochemical and Biophysical Research Communications, 205(1), 449–454. [Link]
-
Dr. G Bhanu Prakash. (2023). GIT physiology Integration With Pharmacology : Incritin analogues, Motilin, Ghrelin : USMLE Step 1. YouTube. [Link]
-
Macielag, M. J., Peeters, T. L., & Konteatis, Z. D. (1995). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 16(1), 123–128. [Link]
-
Sanger, G. J. (2004). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 141(8), 1303–1312. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. IntechOpen. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
-
Bakshi, K., Liyanage, M. R., & Nixon, A. E. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 303–311. [Link]
-
Murthy, K. S., & Grider, J. R. (2005). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(1), G23–G31. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Strunz, U., Domschke, W., Mitznegg, P., Domschke, S., Schubert, E., Wünsch, E., Jaeger, E., & Demling, L. (1975). Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro. Gastroenterology, 68(6), 1485–1491. [Link]
Sources
- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. reprocell.com [reprocell.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
The In-Depth Technical Guide to 13-Leu-motilin Receptor Binding Affinity Studies
This guide provides a comprehensive, in-depth exploration of the core principles and methodologies for studying the binding affinity of 13-Leu-motilin to its receptor. It is designed for researchers, scientists, and drug development professionals seeking to understand and implement robust binding assays for this important gastrointestinal hormone analog.
Section 1: The Motilin System and the Significance of 13-Leu-motilin
The motilin system plays a crucial role in regulating gastrointestinal motility. Motilin, a 22-amino acid peptide hormone, is primarily secreted by endocrine cells in the upper small intestine during fasting. Its primary function is to initiate the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and bacteria from the stomach and small intestine into the large intestine.[1][2] This "housekeeping" role is vital for maintaining normal digestive function.
The motilin receptor (MTLR), a G-protein coupled receptor (GPCR), mediates the physiological effects of motilin.[2][3] Upon activation, the MTLR couples primarily through Gαq to stimulate the phospholipase C pathway, leading to an increase in intracellular calcium and smooth muscle contraction.[2]
13-Leu-motilin is a synthetic analog of motilin where the methionine at position 13 is replaced by leucine. This substitution enhances the stability of the peptide, making it a valuable tool for research and potential therapeutic development. Understanding the binding affinity of 13-Leu-motilin and other motilides (motilin receptor agonists) is fundamental to elucidating their mechanism of action and for the development of novel prokinetic agents to treat gastrointestinal disorders such as gastroparesis and constipation.[4]
Section 2: Core Principles of Receptor Binding Affinity
Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[5][6] These assays provide critical data on the affinity of a ligand for its target, which is essential for understanding its potency and potential therapeutic efficacy. Two key parameters are determined through these studies:
-
Dissociation Constant (Kd): This represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Inhibitory Constant (Ki): In competitive binding assays, the Ki is the dissociation constant of an unlabeled "cold" ligand. It reflects the affinity of the competitor for the receptor.[7]
These parameters are determined through two primary types of radioligand binding experiments:
-
Saturation Binding Assays: These are used to determine the Kd and the maximum number of binding sites (Bmax) of a radiolabeled ligand.[5][8]
-
Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (like 13-Leu-motilin) to displace a radiolabeled ligand from the receptor, allowing for the determination of the test compound's Ki value.[5][9][10]
Section 3: Experimental Workflows for 13-Leu-motilin Receptor Binding
A successful binding assay hinges on meticulous preparation and a well-designed protocol. This section details the critical steps, from preparing the receptor source to executing the binding assay and analyzing the data.
Preparation of Motilin Receptor-Containing Membranes
The source of the motilin receptor is a critical first step. While tissues with high endogenous expression, such as the rabbit antrum, can be used, a more common and reproducible approach is to use cultured cells stably or transiently expressing the recombinant human motilin receptor.[11][12]
Detailed Protocol for Membrane Preparation:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human motilin receptor to ~80-90% confluency.
-
Cell Harvesting: Gently scrape and collect the cells in ice-cold phosphate-buffered saline (PBS). Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step to wash away cytosolic proteins.
-
Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Diagram: Experimental Workflow for Membrane Preparation
Caption: Workflow for preparing motilin receptor-containing membranes.
Radioligand Filter Binding Assay
This is a traditional and robust method for studying receptor-ligand interactions.[5][8] It involves incubating the receptor preparation with a radiolabeled ligand and then separating the bound from the free radioligand by rapid filtration.
Detailed Protocol for Competitive Filter Binding Assay:
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
A serial dilution of unlabeled 13-Leu-motilin (the competitor).
-
A fixed concentration of a suitable radiolabeled motilin receptor ligand (e.g., [125I]-Tyr-motilin). The concentration should be at or below the Kd of the radioligand to ensure sensitive detection of competition.
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[13][14]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in wells with radioligand and membranes only.
-
Non-specific Binding (NSB): Radioactivity in wells containing a high concentration of an unlabeled motilin receptor agonist (e.g., 1 µM motilin) to saturate all specific binding sites.
-
Specific Binding: Total Binding - NSB.
-
Plot the specific binding as a function of the log concentration of 13-Leu-motilin. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][4][9]
-
Diagram: Competitive Filter Binding Assay Workflow
Caption: Workflow for a competitive radioligand filter binding assay.
Scintillation Proximity Assay (SPA)
SPA is a homogeneous (no-wash) binding assay that offers higher throughput and is amenable to automation.[15][16][17][18] It utilizes microscopic beads containing a scintillant that are coated with a material that can capture the receptor-containing membranes.
Detailed Protocol for Competitive SPA:
-
Bead and Membrane Coupling: In a microplate, incubate the motilin receptor-containing membranes with SPA beads (e.g., wheat germ agglutinin-coated beads that bind to glycosylated membrane proteins) to allow for receptor capture.
-
Assay Setup: To the membrane-coupled beads, add:
-
Assay Buffer.
-
A serial dilution of unlabeled 13-Leu-motilin.
-
A fixed concentration of a suitable radiolabeled ligand (e.g., [3H]-motilin or [125I]-Tyr-motilin).
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Count the plate directly in a microplate scintillation counter. Only radioligand bound to the receptor on the bead will be in close enough proximity to excite the scintillant and produce a signal.
-
Data Analysis: The data analysis is similar to the filter binding assay, where total binding, non-specific binding, and specific binding are determined to calculate the IC50 and subsequently the Ki of 13-Leu-motilin.
Diagram: Principle of Scintillation Proximity Assay
Caption: Principle of signal generation in a Scintillation Proximity Assay.
Section 4: Data Presentation and Interpretation
The results of binding affinity studies are typically presented in tables and graphs to facilitate comparison and interpretation.
Table 1: Representative Binding Affinity Data for Motilin Receptor Ligands
| Ligand | Receptor Source | Assay Type | Parameter | Value | Reference |
| Motilin | Rabbit Antrum Smooth Muscle | Competitive Binding | pKd | 9.11 ± 0.01 | |
| [Phe3,Leu13]porcine motilin | Rabbit Antrum Smooth Muscle | Competitive Binding | pKd | 9.26 ± 0.04 | |
| Leu13-motilin (KW-5139) | Rabbit Duodenum | Functional Assay | EC50 | 2.5 nM | |
| [Nle13]-motilin | Recombinant Rabbit Receptor | Calcium Mobilization | pEC50 | 9.07 ± 0.26 |
Note: pKd is the negative logarithm of the Kd. A higher pKd indicates higher affinity.
The data clearly show that modifications to the motilin peptide, such as the substitution at position 13, can result in high-affinity binding to the motilin receptor. The choice of assay and receptor source can influence the absolute values obtained, highlighting the importance of consistency in experimental conditions when comparing different compounds.
Section 5: Conclusion and Future Directions
The study of 13-Leu-motilin receptor binding affinity is crucial for advancing our understanding of the motilin system and for the development of new therapeutics for gastrointestinal motility disorders. The methodologies outlined in this guide, from membrane preparation to radioligand binding assays, provide a robust framework for obtaining high-quality, reproducible data.
Future research in this area may focus on the development of non-radioactive, high-throughput screening assays to identify novel motilides. Furthermore, detailed kinetic binding studies (measuring association and dissociation rates) can provide deeper insights into the pharmacodynamics of these compounds, ultimately leading to the design of more effective drugs.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Cleveland Clinic. (2022, May 16). Motilin. Retrieved from [Link]
- Cook, N. D. (2009). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In The GPCRs (pp. 143-156). Humana Press.
- Hulme, E. C. (1990). Radioligand binding methods for membrane preparations and intact cells. In Receptor-Ligand Interactions (pp. 57-111).
- Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Klepac, K., et al. (2020). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 21(18), 6758.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Heitman, L. H., et al. (2015). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of pharmacological and toxicological methods, 75, 57-65.
- Valenzano, K. J., et al. (2005). A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Journal of pharmacological and toxicological methods, 52(1), 124-132.
- Peeters, T. L., et al. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European journal of pharmacology, 286(2), 185-191.
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
- Asai, S., et al. (1995). The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum. British journal of pharmacology, 115(8), 1431-1436.
- Sigoillot, F., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 2(3), 100679.
- Dass, N. B., et al. (2003). The rabbit motilin receptor: molecular characterisation and pharmacology. British journal of pharmacology, 140(5), 948-954.
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
-
DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]
- Satoh, M., et al. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. Journal of gastrointestinal motility, 6(2), 127-134.
-
Cleveland Clinic. (2022, May 16). Motilin Hormone: Function and What it Is. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 26). Physiology, Motilin. Retrieved from [Link]
- He, L., et al. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science Advances, 9(11), eadd7292.
-
Fluidic Analytics. (2022, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
-
AFFINImeter. (2014, September 23). Competitive Binding Assay - ITC Analysis Tutorial. Retrieved from [Link]
-
Barts, J. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. [Link]
-
Nicoya. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
REPROCELL. (2023, February 21). Everything you need to know about the motilin receptor. Retrieved from [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 14. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Prokinetic Power of 13-Leu-Motilin: A Technical Guide to its Physiological Effects
This in-depth technical guide provides a comprehensive overview of the physiological effects of 13-Leu-motilin administration. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, systemic impacts, and experimental considerations of this potent motilin receptor agonist. We will explore its profound influence on gastrointestinal motility and its broader physiological implications, offering a foundational understanding for future research and therapeutic development.
Introduction to 13-Leu-Motilin: A Synthetic Analogue with Potent Activity
Motilin, a 22-amino acid polypeptide, is a key regulator of gastrointestinal (GI) motility, primarily known for inducing the phase III migrating motor complex (MMC) during the interdigestive state.[1][2] This "housekeeping" wave of contractions is crucial for clearing undigested material and preventing bacterial overgrowth in the small intestine.[3][4] 13-Leu-motilin, also known as KW-5139, is a synthetic analogue of motilin where the methionine at position 13 is replaced by leucine.[5][6] This substitution enhances its stability and potency as a motilin receptor agonist, making it a valuable tool for studying motilin's physiological roles and a potential therapeutic agent for motility disorders.
This guide will provide a detailed exploration of the physiological effects of 13-Leu-motilin, beginning with its molecular interactions and cascading down to its systemic effects. We will examine its mechanism of action, its impact on various regions of the GI tract, and other observed physiological responses. Furthermore, we will present key experimental protocols for evaluating its activity and summarize the quantitative data from pertinent studies.
Molecular Mechanism of Action: Engaging the Motilin Receptor
The physiological effects of 13-Leu-motilin are initiated by its binding to the motilin receptor (MTLR), a G protein-coupled receptor (GPCR) formerly known as GPR38.[7][8] The MTLR is predominantly expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[2][8]
Receptor Binding and Signal Transduction
Upon binding of 13-Leu-motilin, the MTLR undergoes a conformational change, activating associated G proteins, primarily of the Gq family.[3][6] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.
Caption: Experimental workflow for in vivo assessment of 1-Leu-motilin.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the experimental animal (e.g., rabbit) following approved ethical guidelines.
-
Surgical Instrumentation: Surgically implant strain gauge transducers onto the serosal surface of various GI segments (e.g., gastric antrum, ileum, colon) to measure contractile force.
-
Baseline Recording: Allow the animal to stabilize and record baseline contractile activity for a defined period.
-
Drug Administration: Administer graded doses of 13-Leu-motilin intravenously.
-
Data Acquisition: Continuously record the contractile responses from all implanted transducers.
-
Data Analysis: Quantify the changes in contractile activity, including the amplitude, frequency, and duration of contractions, compared to the baseline.
-
Dose-Response Relationship: Plot the observed effects against the administered doses to establish a dose-response relationship.
In Vitro Assessment of Smooth Muscle Contraction
Isolated organ bath experiments are crucial for elucidating the direct effects of 13-Leu-motilin on smooth muscle.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize the animal and dissect segments of the gastrointestinal tract (e.g., duodenum, colon).
-
Mounting: Mount the isolated tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Drug Addition: Add cumulative concentrations of 13-Leu-motilin to the organ bath.
-
Response Measurement: Record the isometric contractions using a force-displacement transducer.
-
Data Analysis: Measure the peak contractile response at each concentration and construct a concentration-response curve.
Conclusion and Future Directions
13-Leu-motilin stands out as a potent and stable motilin receptor agonist with significant prokinetic effects on the gastrointestinal tract. Its ability to induce powerful, coordinated contractions in the stomach and intestines makes it a promising candidate for the treatment of various motility disorders. The detailed understanding of its mechanism of action, primarily through the Gq-PLC-IP3 pathway, provides a solid foundation for rational drug design and development.
Future research should focus on further elucidating the nuances of its in vivo effects, particularly the apparent discrepancy between potent motor stimulation and the potential for delayed gastric emptying observed with similar analogues in humans. A deeper investigation into its cardiovascular effects and the responsible signaling pathways is also warranted to ensure a comprehensive safety profile. The continued use of robust in vivo and in vitro experimental models will be instrumental in translating the prokinetic power of 13-Leu-motilin into tangible clinical benefits for patients with debilitating gastrointestinal motility disorders.
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 705884. [Link]
-
Sanger, G. J. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 170(7), 1323–1332. [Link]
-
Kitazawa, T., Ichikawa, S., Yokoyama, T., Ishii, A., & Shuto, K. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British journal of pharmacology, 111(1), 288–294. [Link]
-
Aslam, A., & Aslam, S. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 705884. [Link]
-
REPROCELL. (2023, February 21). Everything you need to know about the motilin receptor. [Link]
-
Cleveland Clinic. (2022, May 16). Motilin. [Link]
-
Wang, C., et al. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science Advances, 9(11), eadd5193. [Link]
-
Ormas, P., & Carlsson, L. (1977). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gut, 18(6), 468–471. [Link]
-
Domschke, W., et al. (1976). Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion. Scandinavian journal of gastroenterology. Supplement, 39, 81–83. [Link]
-
Strunz, U., et al. (1975). Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro. Gastroenterology, 68(6), 1485–1491. [Link]
-
Kitazawa, T., et al. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology, 111(1), 288-294. [Link]
Sources
- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
The Role of 13-Leu-Motilin in the Migrating Motor Complex: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the "Housekeeper" - Reframing the Migrating Motor Complex
The Migrating Motor Complex (MMC) is a fundamental, cyclical pattern of gastrointestinal (GI) motility that occurs during the interdigestive state (fasting). Far from being a simple "housekeeping" mechanism, the MMC is a sophisticated and tightly regulated process essential for maintaining gut homeostasis. It serves to clear undigested debris, prevent bacterial overgrowth in the small intestine, and prepare the GI tract for the next meal.[1][2] The MMC is characterized by three distinct phases: Phase I, a period of motor quiescence; Phase II, characterized by intermittent, irregular contractions; and Phase III, a short burst of intense, propagating contractions that sweep from the stomach through the small intestine.[3]
The initiation of the powerful Phase III contractions is not a spontaneous event; it is largely orchestrated by the peptide hormone motilin.[1][4] Secreted by enteroendocrine M cells in the duodenal mucosa, plasma motilin levels peak in concert with the onset of gastric Phase III activity.[1] This guide will provide an in-depth technical exploration of a key player in this system: 13-Leu-motilin , a potent and stable synthetic analogue of native motilin. For researchers and drug development professionals, understanding the nuanced pharmacology and mechanism of action of 13-Leu-motilin is critical for designing novel prokinetic agents to treat disorders of GI hypomotility, such as gastroparesis.
Molecular Pharmacology of 13-Leu-Motilin
13-Leu-motilin, also referred to in literature as [Leu¹³]-motilin, KW-5139, or the closely related 13-Nle-motilin (13-norleucine-motilin), is a synthetic 22-amino acid peptide analogue of porcine motilin. The substitution at position 13 enhances stability compared to the native peptide, making it a valuable tool for experimental investigation and a lead compound in drug discovery.[5]
Receptor Interaction and Potency
13-Leu-motilin exerts its effects by acting as a full agonist at the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) formerly known as GPR38.[3] These receptors are densely expressed on both enteric neurons and smooth muscle cells of the GI tract, particularly in the stomach and upper small intestine.[2]
Studies utilizing recombinant rabbit and human motilin receptors expressed in HEK293T cells have demonstrated that 13-Leu-motilin ([Nle¹³]-motilin) is equipotent to native motilin.[5] In functional assays, its potency varies depending on whether it is acting on neuronal pathways or directly on smooth muscle.
| Compound | Assay Type | Tissue/System | Potency (pEC₅₀) | Reference |
| 13-Leu-motilin ([Nle¹³]-motilin) | Neuronal Facilitation (EFS) | Rabbit Gastric Antrum | 8.3 ± 0.2 | [5] |
| 13-Leu-motilin ([Nle¹³]-motilin) | Direct Muscle Contraction | Rabbit Gastric Antrum | 6.8 | [5] |
| Porcine Motilin | Neuronal Facilitation (EFS) | Rabbit Gastric Antrum | 8.73 | [5] |
| Erythromycin | Neuronal Facilitation (EFS) | Rabbit Gastric Antrum | ~6.0 | [5] |
Table 1: Comparative Potency of Motilin Agonists. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. EFS: Electrically-evoked, neuronally-mediated contractions.
The data clearly indicate that motilin agonists, including 13-Leu-motilin, are significantly more potent at facilitating acetylcholine release from enteric neurons than at directly stimulating smooth muscle contraction.[5] This is a critical insight for drug development, suggesting that compounds designed to modulate neuronal pathways may be more effective prokinetics at lower, better-tolerated doses.
Intracellular Signaling Cascade
Activation of the motilin receptor by 13-Leu-motilin initiates a dual signaling cascade leading to smooth muscle contraction. The receptor is primarily coupled to Gαq/11 and Gα13 proteins.
-
Initial, Phasic Contraction (Gαq/11 Pathway): Upon agonist binding, the Gαq/11 subunit activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering a rapid release of stored Ca²⁺ into the cytoplasm. This surge in intracellular calcium ([Ca²⁺]i) activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC₂₀), leading to actin-myosin cross-bridge cycling and a potent, initial muscle contraction.[1][3]
-
Sustained Contraction (Gα13/RhoA Pathway): For a more sustained contractile response, a parallel pathway is activated. The Gα13 subunit activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC₂₀. By inhibiting MLCP, ROCK effectively sensitizes the contractile apparatus to Ca²⁺, allowing for sustained contraction even as [Ca²⁺]i levels begin to decrease from their initial peak.
Signaling Pathway of 13-Leu-Motilin at the Motilin Receptor
Caption: Intracellular signaling cascade upon 13-Leu-motilin binding.
Experimental Protocols for Assessing 13-Leu-Motilin Activity
The following sections provide validated, step-by-step methodologies for key experiments used to characterize motilin receptor agonists like 13-Leu-motilin.
Protocol 1: In Vitro Smooth Muscle Contractility Assay
This protocol details the measurement of contractile responses in isolated rabbit duodenal smooth muscle strips, a classic and reliable model for studying motilin pharmacology.
1. Tissue Preparation: a. Humanely euthanize a male New Zealand white rabbit (previously fasted for 24 hours).[6] b. Immediately perform a laparotomy and excise a 10-15 cm segment of the proximal duodenum. c. Place the segment in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11 glucose). d. Gently flush the lumen with Krebs solution to remove contents. e. Prepare longitudinal or circular muscle strips (approx. 10 mm long and 2 mm wide). For neuronal studies, ensure mesenteric attachments containing enteric neurons remain intact.
2. Organ Bath Setup: a. Mount the muscle strips vertically in a 10 mL organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. b. Attach one end of the strip to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system. c. Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 20 minutes.[7]
3. Experimental Procedure: a. Direct Myotropic Effect: After equilibration, add cumulative concentrations of 13-Leu-motilin (e.g., 0.1 nM to 1 µM) to the organ bath at set intervals, allowing the response to stabilize at each concentration.[8] Record the increase in isometric tension. b. Neuronal Effect (Electrical Field Stimulation - EFS): i. Place two platinum electrodes parallel to the muscle strip. ii. After equilibration, apply EFS pulses (e.g., 80V, 0.5 ms duration, 5 Hz frequency for 10 s) to elicit neurally-mediated contractions. iii. Once stable EFS-induced contractions are established, add a sub-threshold concentration of 13-Leu-motilin and observe the potentiation of the EFS response.[9] iv. To confirm the cholinergic nature of the response, repeat in the presence of atropine (a muscarinic antagonist), which should abolish the potentiation.[8]
4. Data Analysis: a. For direct contraction, plot the increase in tension against the log concentration of 13-Leu-motilin to generate a dose-response curve and calculate the pEC₅₀ and Emax values. b. For neuronal effects, quantify the percentage increase in the amplitude of EFS-induced contractions in the presence of the agonist.
Experimental Workflow: In Vitro Contractility Assay
Caption: Workflow for assessing 13-Leu-motilin activity in vitro.
Protocol 2: In Vivo Gastrointestinal Manometry in Canine Models
Dogs are an excellent preclinical model as their MMC is regulated by motilin in a manner highly similar to humans.[1][4] This protocol outlines the assessment of 13-Leu-motilin's effect on the MMC in conscious, instrumented dogs.
1. Surgical Instrumentation: a. Under general anesthesia and sterile conditions, perform a midline laparotomy on adult beagle dogs. b. Suture strain gauge transducers or implant manometry catheters at defined locations along the stomach (e.g., antrum) and small intestine (e.g., duodenum, jejunum). c. Exteriorize the leads through a subcutaneous tunnel to the dorsum of the neck. d. Allow for a recovery period of at least 2 weeks.
2. Experimental Procedure: a. Fast the dogs for at least 18 hours to ensure a clear interdigestive state. b. Place the dog in a comfortable sling or cage and connect the transducer leads to a recording system. c. Record baseline motility for at least two complete, spontaneous MMC cycles to establish the control pattern and timing of Phase III. d. Following the conclusion of a spontaneous Phase III, administer 13-Leu-motilin via an intravenous (IV) bolus or infusion at the desired dose.[10] e. Record the motor activity continuously for several hours post-administration.
3. Data Analysis: a. Visually inspect the manometric tracings to identify the phases of the MMC. b. Quantify the primary endpoint: the premature induction of a Phase III-like burst of contractions following administration of 13-Leu-motilin. c. Measure the motility index (a composite score of contraction frequency and amplitude) to quantify the intensity of the induced response compared to spontaneous Phase III activity. d. Determine the latency from drug administration to the onset of the induced Phase III.
Protocol 3: Intracellular Calcium Imaging
This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in [Ca²⁺]i in response to 13-Leu-motilin in cells expressing the motilin receptor.
1. Cell Preparation: a. Culture HEK293 cells stably expressing the human motilin receptor on glass coverslips. b. On the day of the experiment, wash the cells with a physiological salt solution (e.g., HBSS).
2. Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in the salt solution.[11] b. Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at room temperature in the dark.[12] c. After loading, wash the cells with fresh buffer and allow them to rest for another 30 minutes to ensure complete de-esterification of the dye by intracellular esterases.[12][13]
3. Imaging: a. Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system (including a light source capable of alternating between 340 nm and 380 nm excitation, a dichroic mirror, an emission filter around 510 nm, and a sensitive camera). b. Continuously perfuse the cells with buffer. c. Record a stable baseline fluorescence ratio (F340/F380). d. Switch the perfusion to a buffer containing the desired concentration of 13-Leu-motilin. e. Record the change in the F340/F380 ratio over time. The ratio is directly proportional to the intracellular calcium concentration.
4. Data Analysis: a. For each cell or region of interest, plot the F340/F380 ratio against time. b. Quantify the response by measuring the peak change in the ratio from baseline. c. To generate a dose-response curve, test multiple concentrations of 13-Leu-motilin and calculate the EC₅₀ for calcium mobilization.
Conclusion and Future Directions
13-Leu-motilin is a powerful pharmacological tool and a foundational molecule for the development of prokinetic therapeutics. Its mechanism of action, centered on the potent activation of the motilin receptor on enteric neurons and smooth muscle, directly leads to the induction of Phase III of the MMC. The detailed protocols provided in this guide offer a robust framework for researchers to precisely quantify the activity of 13-Leu-motilin and novel motilin receptor agonists.
For drug development professionals, the key takeaway is the dual-pathway action of motilin agonists. The higher potency observed in facilitating neurally-mediated contractions suggests that future drug design should prioritize compounds that effectively engage neuronal motilin receptors. Furthermore, understanding the signaling pathways involved in receptor desensitization and tachyphylaxis, a known issue with some motilides, will be paramount in developing agonists suitable for the chronic treatment of debilitating conditions like diabetic and idiopathic gastroparesis.[2][3] The continued investigation into the structure-activity relationships of motilin analogues, guided by the robust bioassays described herein, holds significant promise for improving the lives of patients with severe gastrointestinal motility disorders.
References
-
Ruppin, H., Strunz, U., Domschke, W., Mitznegg, P., Domschke, S., & Wünsch, E. (1976). Potentiation between 13-Nle-motilin and acetylcholine on rabbit pyloric muscle in vitro. Scandinavian journal of gastroenterology, 11(37), 99-102. [Link]
-
Ormas, P., & Kiviluoto, T. (1980). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Scandinavian journal of gastroenterology, 15(1), 79-84. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
Sanger, G. J. (2014). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British journal of pharmacology, 171(19), 4319–4332. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. REPROCELL Website. [Link]
-
Sanger, G. J., Holbrook, J. D., & Andrews, P. L. (2002). The rabbit motilin receptor: molecular characterisation and pharmacology. British journal of pharmacology, 137(8), 1257–1266. [Link]
-
Yang, Y., et al. (2021). Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs. Frontiers in Physiology, 12, 737841. [Link]
-
Kitazawa, T., Ichikawa, S., Yokoyama, T., Ishii, A., & Shuto, K. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British journal of pharmacology, 111(1), 288–294. [Link]
-
Depoortere, I., Macielag, M. J., Galdes, A., & Peeters, T. L. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European journal of pharmacology, 286(3), 241–247. [Link]
-
Kitazawa, T., Ishii, A., & Taniyama, K. (1993). The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum. British journal of pharmacology, 109(1), 94–99. [Link]
-
Iwai, T., Nakamura, H., Takanashi, H., Yogo, K., Ozaki, K., & Ishizuka, N. (1998). Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro. Canadian journal of physiology and pharmacology, 76(12), 1103–1109. [Link]
-
Tache, Y. (2022). Physiology, Motilin. StatPearls Publishing. [Link]
-
Liu, S., et al. (2018). Stress-strain Analysis of Duodenal Contractility in Response to Flow and Ramp Distension in Rabbits Fed Low-Fiber Diet. Journal of Neurogastroenterology and Motility, 24(4), 678–687. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]
-
Zhang, J. H., & Xie, M. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in molecular biology (Clifton, N.J.), 897, 127–134. [Link]
-
Wang, C., et al. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science Advances, 9(11), eadd7293. [Link]
-
Wainwright, M. L., & Reynier, J. P. (1987). Tested Studies for Laboratory Teaching. Department of Biology, University of San Diego. [Link]
-
Koterbay, A. M., et al. (2018). Evaluation of esophageal high-resolution manometry in awake and sedated dogs. American journal of veterinary research, 79(8), 886–893. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–6. [Link]
-
Choi, M. L. (2024). Live-cell imaging; Calcium imaging with Fura-2. protocols.io. [Link]
-
Lecoindre, P. (2017). Lower Gastrointestinal Endoscopy Series, Part 2: Lower Gastrointestinal Endoscopy Techniques. Today's Veterinary Practice. [Link]
-
Maggi, C. A., et al. (2000). The role of NO in the contractility of rabbit small intestine in vitro: effect of K+ channel openers. Journal of physiology and pharmacology, 51(2), 273–286. [Link]
-
Sun, S., & Al-Shamma, H. (2009). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in molecular biology (Clifton, N.J.), 552, 191–207. [Link]
-
Ashmarin, I. P., et al. (1998). [Contractile Activity of Duodenum, Jejunum, and Ileum at Psychogenic Stress in Rabbits Before and After Muscarinic or Nicotinic Cholinoceptor Blockade]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova, 84(1-2), 101-108. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. ResearchGate. [Link]
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Moodle@Units. [Link]
-
Royal Canin Academy. (2019). Gastrointestinal endoscopy in dogs. Royal Canin Academy. [Link]
-
Harden, T. K., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(16), e1897. [Link]
Sources
- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 2. reprocell.com [reprocell.com]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ableweb.org [ableweb.org]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation between 13-Nle-motilin and acetylcholine on rabbit pyloric muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
An In-depth Technical Guide to 13-Leu-motilin as a Motilin Receptor Agonist
Abstract
This technical guide provides a comprehensive overview of 13-Leu-motilin, a synthetic analogue of the gastrointestinal peptide hormone motilin. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of 13-Leu-motilin, including its structure, synthesis, and mechanism of action as a potent motilin receptor agonist. We present detailed, field-proven protocols for the pharmacological characterization of this compound, encompassing receptor binding assays, functional cellular assays, and ex vivo tissue preparations. Furthermore, this guide offers a comparative analysis of 13-Leu-motilin with other motilin receptor agonists and provides insights into its application in studying gastrointestinal motility. The methodologies described herein are intended to serve as a practical resource for the investigation of motilin receptor pharmacology and the development of novel prokinetic agents.
Introduction: The Landscape of Gastrointestinal Motility and the Role of Motilin
The coordinated movement of the gastrointestinal (GI) tract is essential for the digestion and absorption of nutrients. This intricate process is governed by a complex interplay of neural and hormonal signals. A key regulator of interdigestive GI motility is the 22-amino acid peptide hormone, motilin.[1] Secreted by endocrine M cells in the upper small intestine, motilin initiates the migrating motor complex (MMC), a series of powerful contractions that sweep undigested material through the gut during fasting periods.[2][3] The physiological importance of motilin has driven the development of synthetic analogues to probe its function and to explore therapeutic avenues for motility disorders such as gastroparesis.
One of the most widely studied synthetic analogues is 13-Leu-motilin, also known as KW-5139.[4][5] This peptide is a modification of porcine motilin, with the methionine residue at position 13 replaced by leucine. This substitution enhances the stability of the peptide while retaining high affinity and agonist activity at the motilin receptor.
1.1. Structure of 13-Leu-motilin
The primary amino acid sequence of porcine motilin is: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln[6]
In 13-Leu-motilin, the methionine (Met) at position 13 is replaced by leucine (Leu), resulting in the following sequence: H-Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln-OH[7]
This seemingly minor modification has significant implications for the peptide's utility in research, offering a more stable tool for investigating the motilin system. Another related synthetic analogue frequently encountered in the literature is 13-Nle-motilin, where norleucine replaces methionine.[8] It is crucial for researchers to distinguish between these analogues when interpreting experimental data.
1.2. Commercial Availability
For research purposes, 13-Leu-motilin (human, porcine) can be procured from commercial suppliers. One such source is Thermo Scientific Chemicals, which provides the lyophilized peptide with a purity of ≥95.0% as determined by HPLC.[9]
Mechanism of Action: Targeting the Motilin Receptor
13-Leu-motilin exerts its prokinetic effects by acting as a selective agonist at the motilin receptor, a G-protein coupled receptor (GPCR) formerly known as GPR38.[3][10] The motilin receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[2][11]
2.1. The Motilin Receptor Signaling Cascade
The motilin receptor is primarily coupled to the Gq family of G-proteins.[12] Upon agonist binding, a conformational change in the receptor activates the associated Gq protein, initiating a well-defined intracellular signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction in the gastrointestinal tract.
Sources
- 1. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motilin - Wikipedia [en.wikipedia.org]
- 7. (Leu13)-Motilin (human, porcine) peptide [novoprolabs.com]
- 8. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. J66962.EXD [thermofisher.com]
- 10. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. motilin receptor | Motilin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 13-Leu-motilin, a key synthetic analog of the gastrointestinal hormone motilin. We will delve into its primary structure, the rationale behind its specific amino acid substitution, methodologies for its synthesis and characterization, and its interaction with the motilin receptor signaling pathway. This document is designed to serve as a foundational resource for professionals engaged in gastroenterological research and the development of prokinetic therapeutic agents.
Introduction: Motilin and the Rationale for 13-Leu-motilin
Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum.[1][2] Its principal physiological role is the regulation of gastrointestinal motility.[3] Motilin is the key initiator of the migrating motor complex (MMC), a distinct pattern of electromechanical activity observed in the gastrointestinal tract during the fasting state.[3][4] This "housekeeping" function facilitates the movement of undigested material and prevents bacterial overgrowth in the small intestine.[1]
The native primary sequence of porcine and human motilin is: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln [4][5]
The methionine (Met) residue at position 13 is susceptible to oxidation, which can lead to a loss of biological activity. This instability presents a challenge for its use in prolonged experimental settings and as a therapeutic agent. To address this, synthetic analogs have been developed. 13-Leu-motilin is a direct analog where the methionine at position 13 is substituted with leucine (Leu), an amino acid of similar size and hydrophobicity but without a readily oxidizable sulfur group.
The primary amino acid sequence of 13-Leu-motilin is therefore: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln
This substitution is intended to create a more chemically stable molecule while retaining the biological activity of the native peptide, making it a valuable tool for research and a potential basis for drug development.
Synthesis and Characterization of 13-Leu-motilin
The synthesis of a 22-amino acid peptide like 13-Leu-motilin is achieved through a systematic and controlled chemical process. Solid-Phase Peptide Synthesis (SPPS) is the standard methodology employed for this purpose.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of 13-Leu-motilin (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of 13-Leu-motilin on a Rink Amide resin, which will yield a C-terminally amidated peptide, mirroring the native form.
Materials:
-
Rink Amide resin (100–200 mesh)
-
Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, etc.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Reagents:
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
-
SPPS reaction vessel
-
Nitrogen gas line
Methodology:
-
Resin Preparation:
-
Place the Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[6]
-
Drain the DMF.
-
-
First Amino Acid Loading (Fmoc-Gln(Trt)-OH):
-
Deprotect the resin by adding the 20% piperidine/DMF solution and agitating for 20 minutes. Drain.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[7]
-
In a separate vial, pre-activate Fmoc-Gln(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin as described above.
-
-
Chain Elongation (Iterative Cycles):
-
Step A: Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain the solution.
-
Step B: Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Step C: Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH for position 21) as described in step 2. Add to the resin and agitate for 1-2 hours.
-
Step D: Washing: Wash the resin with DMF (3x).
-
Repeat steps A-D for each amino acid in the sequence, working from the C-terminus (Gln-22) to the N-terminus (Phe-1), ensuring to use Fmoc-Leu-OH at position 13.
-
-
Cleavage and Deprotection:
-
After the final amino acid (Fmoc-Phe-OH) is coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Experimental Workflow: Purification and Characterization
Caption: Workflow for 13-Leu-motilin synthesis, purification, and characterization.
Purification Protocol: The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]
-
Solubilization: Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile in water.
-
Chromatography: Inject the solution onto a preparative C18 column.
-
Elution: Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214-220 nm).
-
Purity Check: Analyze the collected fractions using analytical RP-HPLC to ensure high purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a stable, fluffy white powder.
Characterization Protocol:
-
Purity Analysis: Use analytical RP-HPLC with a C18 column to determine the final purity of the synthesized peptide.[11]
-
Identity Verification: Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of 13-Leu-motilin.[12]
Biochemical Properties and Receptor Interaction
The biological effects of 13-Leu-motilin are mediated through its interaction with the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR).[1]
Receptor Binding Affinity
The substitution of methionine with leucine at position 13 results in a peptide that retains high affinity for the motilin receptor. Binding studies using homogenates of human gastrointestinal smooth muscle tissue have been performed to quantify this interaction.
| Ligand | Receptor Source | Binding Constant (Kd) | Citation |
| Synthetic Porcine [Leu13]motilin | Human Antrum Smooth Muscle | 3.6 ± 1.6 nM | [2] |
| [Phe3,Leu13] porcine motilin | Rabbit Antral Smooth Muscle | pKd = 9.26 ± 0.04 | [13] |
| Porcine Motilin (native) | Rabbit Antral Smooth Muscle | pKd = 9.11 ± 0.01 | [13] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates stronger binding affinity. The [Phe3,Leu13] analog, which has antagonistic properties, demonstrates slightly higher affinity than the native peptide in rabbit tissue.[13]
Motilin Receptor Signaling Pathway
Activation of the motilin receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle contraction.
-
Ligand Binding: 13-Leu-motilin binds to the extracellular domain of the motilin receptor on the surface of smooth muscle cells or enteric neurons.
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G protein, Gαq.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored Ca²⁺ ions into the cytosol.[1]
-
Muscle Contraction: The rapid increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.
Caption: Motilin receptor signaling pathway leading to smooth muscle contraction.
Conclusion
13-Leu-motilin is a crucial synthetic analog that provides researchers with a stable and biologically active tool to investigate the complex physiology of gastrointestinal motility. Its primary sequence, modified to enhance chemical stability, allows for reliable in vitro and in vivo studies without the confounding factor of oxidative degradation. The detailed protocols for its synthesis, purification, and characterization outlined in this guide provide a framework for its preparation in a laboratory setting. A thorough understanding of its interaction with the motilin receptor and the subsequent signaling cascade is fundamental for the rational design of novel prokinetic agents aimed at treating motility disorders such as gastroparesis and functional dyspepsia.
References
-
Kitazawa, T. & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12. [Link]
-
Sanger, G. J., et al. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 170(7), 1323–1338. [Link]
-
Kitazawa, T. & Kaiya, H. (2019). Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates. Frontiers in Endocrinology, 10, 278. [Link]
-
Depoortere, I., et al. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European Journal of Pharmacology, 286(2), 241–247. [Link]
-
Dunn, L. & Gabra, M. (2022). Physiology, Motilin. In: StatPearls. StatPearls Publishing. [Link]
-
Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Peeters, T. L., Bormans, V., & Vantrappen, G. (1988). Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue. Regulatory Peptides, 23(2), 171–182. [Link]
-
Wikipedia contributors. (n.d.). Motilin. In Wikipedia, The Free Encyclopedia. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Mant, C. T. & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 303-324. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Zhang, T., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical Sciences, 110(6), 2307-2320. [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press. [Link]
-
Strunz, U., et al. (1978). Potentiation between 13-Nle-motilin and acetylcholine on rabbit pyloric muscle in vitro. Scandinavian Journal of Gastroenterology, 13(sup49), 171. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Pennington, M. W. (1994). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In Peptide Synthesis Protocols. Humana Press. [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motilin - Wikipedia [en.wikipedia.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. almacgroup.com [almacgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of 13-Leu-Motilin
Introduction
Motilin is a 22-amino acid polypeptide hormone primarily synthesized and secreted by endocrine cells in the upper small intestine.[1] Its discovery in the 1970s stemmed from observations of its potent ability to stimulate gastric motor activity.[2] Physiologically, motilin is a key regulator of the migrating motor complex (MMC), a cyclical pattern of gastrointestinal motility in the fasting state often described as the "housekeeper of the gut" for its role in clearing the stomach and small intestine.[1][3]
This guide focuses on 13-Leu-motilin, a synthetic analog of porcine motilin. In this molecule, the methionine residue at position 13, which is susceptible to oxidation, has been strategically replaced with a more stable leucine residue.[4] This substitution is designed to enhance the chemical stability of the peptide while retaining its biological function as a potent motilin receptor agonist.[5][6] Such analogs are of significant interest in drug development for their potential as prokinetic agents to treat conditions like diabetic gastroparesis.[1][5]
This document provides a comprehensive technical overview of the chemical properties, stability profile, and analytical methodologies pertinent to 13-Leu-motilin, designed for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Section 1: Physicochemical Properties of 13-Leu-Motilin
The fundamental characteristics of a peptide are dictated by its primary and secondary structures. Understanding these properties is the first step in any rational drug development program.
Primary Structure
13-Leu-motilin is a 22-amino acid peptide. The substitution of leucine for methionine at position 13 is the only deviation from the native porcine motilin sequence.[3][4]
Amino Acid Sequence: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu -Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln
Core Chemical Properties
A summary of the key physicochemical properties, calculated based on its amino acid sequence, is presented below. These values are foundational for developing analytical methods and formulation strategies.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₁₁H₁₇₅N₃₁O₃₂ | Defines the exact elemental composition. |
| Average Molecular Weight | 2680.05 Da | Critical for mass spectrometry-based identification and quantification. |
| Theoretical Isoelectric Point (pI) | 9.89 | Predicts the pH at which the peptide has a net neutral charge, informing purification (ion-exchange) and formulation strategies. |
| Extinction Coefficient | 2825 M⁻¹cm⁻¹ (at 280 nm) | Allows for concentration determination via UV spectroscopy, assuming all Tyr residues are accessible. |
Secondary Structure
The biological activity of motilin is intrinsically linked to its three-dimensional conformation. NMR studies of native motilin have revealed a well-defined structure featuring an ordered alpha-helical conformation between residues Glu-9 and Lys-20, with the N-terminus adopting a beta-turn.[3] This structure is crucial for effective binding to the motilin receptor.
Circular Dichroism (CD) spectroscopy is the principal technique for assessing the secondary structure of peptides in solution.[7][8] For 13-Leu-motilin, a CD spectrum characteristic of an alpha-helical peptide is expected, with distinct negative ellipticity minima around 208 nm and 222 nm.[9] Maintaining this conformation is a critical quality attribute, as its disruption under stress conditions often correlates with a loss of biological potency.
Section 2: Chemical Stability and Degradation Pathways
The stability of a peptide therapeutic is a cornerstone of its safety and efficacy profile. Forced degradation studies are essential to identify potential degradation products and establish robust, stability-indicating analytical methods.[10][11]
Rationale for the Leucine-13 Substitution
The primary motivation for replacing methionine with leucine at position 13 is to mitigate oxidative degradation. Methionine's thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide and, subsequently, methionine sulfone. This modification can alter the peptide's conformation and reduce its biological activity. Leucine, being an aliphatic amino acid, is not susceptible to oxidation, thereby imparting greater chemical stability to the molecule.
Principal Degradation Pathways
Like all peptides, 13-Leu-motilin is susceptible to degradation under various environmental conditions.[12]
-
Hydrolysis: Cleavage of the peptide backbone is accelerated at non-neutral pH.
-
Acidic Conditions: Preferential cleavage often occurs at the C-terminal side of aspartic acid residues (not present in this sequence) and between asparagine-glycine.
-
Alkaline Conditions: Base-catalyzed hydrolysis can occur at various positions, though it is generally less specific than acid hydrolysis.
-
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can be hydrolyzed to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can impact structure and function. 13-Leu-motilin contains one Asn and three Gln residues, making deamidation a critical degradation pathway to monitor.
-
Oxidation: While the primary oxidation site (Met-13) has been removed, other residues like Tyrosine (Tyr) can still undergo oxidation under aggressive conditions (e.g., exposure to free radicals or peroxides), although this is generally a slower process.
Section 3: Experimental Protocols for Characterization and Stability Assessment
The following protocols represent standard, field-proven methodologies for the comprehensive analysis of 13-Leu-motilin. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Protocol 1: Purity and Identity Confirmation by RP-HPLC-MS
Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purity analysis due to its high resolving power for separating closely related structures.[13][14] Coupling it with Mass Spectrometry (MS) provides unequivocal identity confirmation. A C18 column is chosen for its hydrophobicity, which effectively retains the peptide. Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it forms a neutral complex with the positively charged residues of the peptide at low pH, improving peak shape and resolution.[15]
Methodology:
-
Sample Preparation: Dissolve 13-Leu-motilin in water or a compatible buffer to a final concentration of 1 mg/mL.
-
Instrumentation: A high-performance liquid chromatography system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
HPLC Conditions:
-
Column: C18, 3.5 µm particle size, 2.1 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm, and full scan MS.
-
-
Data Analysis:
-
The purity is calculated based on the peak area percentage of the main peak in the UV chromatogram at 214 nm.
-
The identity is confirmed by comparing the deconvoluted mass from the MS spectrum with the theoretical molecular weight (2680.05 Da).
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Expertise & Rationale: CD spectroscopy is a non-destructive technique that is highly sensitive to the secondary structure of peptides.[7][16] The far-UV region (190-250 nm) is monitored because the peptide backbone itself is the primary chromophore responsible for the CD signal in this range.[9] This allows for a direct assessment of the peptide's folding, which is essential for its biological function.
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of 13-Leu-motilin in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of components that have high absorbance in the far-UV region.
-
Instrumentation: A calibrated CD spectrometer.
-
Instrument Settings:
-
Wavelength Range: 190 nm to 260 nm.
-
Pathlength: 1 mm quartz cuvette.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3 scans (for signal averaging).
-
-
Data Analysis:
-
A buffer blank is subtracted from the sample spectrum.
-
The resulting spectrum is converted to Mean Residue Ellipticity (MRE).
-
The presence of strong negative bands near 208 nm and 222 nm confirms the predominantly alpha-helical content.
-
Protocol 3: Forced Degradation (Stress Testing) Workflow
Expertise & Rationale: Forced degradation studies are a regulatory requirement and a critical tool in drug development.[11] They are designed to accelerate degradation to predict the likely degradation products that could form during long-term storage and to ensure the analytical method used for stability testing is "stability-indicating" (i.e., able to separate all degradants from the main peak). The conditions are chosen to target specific degradation pathways, with a goal of achieving 5-20% degradation.[11]
Workflow Diagram:
Caption: Forced degradation workflow for 13-Leu-motilin.
Stress Conditions Table:
| Stress Condition | Reagent/Condition | Time Points | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 8, 24 hours | To induce acid-catalyzed hydrolysis of peptide bonds and deamidation. |
| Base Hydrolysis | 0.1 M NaOH at RT | 1, 4, 8 hours | To induce base-catalyzed hydrolysis and deamidation. |
| Oxidation | 0.3% H₂O₂ at RT | 2, 8, 24 hours | To force oxidation of susceptible residues (e.g., Tyr). |
| Thermal | 80°C in solution | 1, 3, 7 days | To assess intrinsic thermal stability and promote multiple degradation pathways. |
| Photostability | ICH Q1B conditions | N/A | To evaluate degradation upon exposure to light, as required by regulatory guidelines. |
Section 4: Data Interpretation and Field Insights
-
Stability Profile: The primary advantage of 13-Leu-motilin over native motilin is its enhanced resistance to oxidation. In a forced oxidation study, the chromatogram for native motilin would show significant peaks corresponding to methionine sulfoxide (+16 Da). These peaks should be absent in the 13-Leu-motilin analysis, providing direct evidence of its improved stability.
-
Structure-Function Correlation: If significant degradation is observed under a given stress condition (e.g., >20% loss of the main peak by HPLC), a corresponding CD analysis should be performed. A change in the CD spectrum, such as a decrease in the MRE values at 222 nm, would indicate a loss of alpha-helical structure. This provides a powerful mechanistic link between chemical degradation, conformational change, and a probable loss of biological activity.
-
Method Validation: The data from the forced degradation study is crucial for validating the RP-HPLC method. The method is considered "stability-indicating" only if all degradation product peaks are adequately resolved from the main 13-Leu-motilin peak and from each other, ensuring that stability can be accurately monitored over time.
Conclusion
13-Leu-motilin represents a rationally designed therapeutic peptide with significant potential as a gastrointestinal prokinetic agent. Its key chemical feature—the substitution of the oxidation-prone methionine at position 13 with a stable leucine—confers a distinct advantage in its chemical stability profile. This guide has outlined the core physicochemical properties of 13-Leu-motilin and provided robust, field-tested protocols for its comprehensive characterization. By employing these systematic approaches to analyze its purity, identity, conformation, and stability, drug development professionals can build a strong foundation for its successful advancement through the pharmaceutical development pipeline.
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12. Available at: [Link]
-
Gunn, C., et al. (2019). Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry. Scientific Reports, 9(1). Available at: [Link]
-
Wikipedia. (n.d.). Motilin. Wikipedia. Available at: [Link]
-
Giel, J., & Singh, S. (2022). Physiology, Motilin. StatPearls. Available at: [Link]
-
Sanger, G. J., et al. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 170(7), 1323–1332. Available at: [Link]
-
Asai, H., et al. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology, 113(2), 503–508. Available at: [Link]
-
Wünsch, E., et al. (1976). [The synthesis of motilin, I: Preparation of the sequence fragments 9 - 22 of [13-norleucine]motilin and [13-leucine]motilin (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(3), 447-58. Available at: [Link]
-
Strunz, U., et al. (1975). Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion. Scandinavian Journal of Gastroenterology. Supplement, 34, 119-22. Available at: [Link]
-
Rosso, M., et al. (1997). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Journal of Peptide Research, 49(3), 258-65. Available at: [Link]
-
Peeters, T. L., et al. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European Journal of Pharmacology, 286(3), 241-7. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]
-
Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 65-85. Available at: [Link]
-
Sanger, G. J. (2014). Ghrelin and motilin receptor agonists: time to introduce bias into drug design. Neurogastroenterology and Motility, 26(2), 149-55. Available at: [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. CD Formulation. Available at: [Link]
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]
-
Domschke, W., et al. (1977). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gut, 18(3), 194-8. Available at: [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. REPROCELL. Available at: [Link]
-
Kachel, G. W., et al. (1984). Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum. Gastroenterology, 87(3), 550-6. Available at: [Link]
-
Wünsch, E., et al. (1976). [The synthesis of motilin, II: Preparation of the complete sequences of [13-norleucine] motilin and [13-leucine] motilin (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(3), 459-65. Available at: [Link]
-
NHS Health Research Authority. (n.d.). Motilin Agonist in Diabetic Gastroparesis. NHS Health Research Authority. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]
-
Kelly, S. M., et al. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 58-64. Available at: [Link]
-
ResearchGate. (n.d.). Effects of temperature and pH on L-asparaginase activity. ResearchGate. Available at: [Link]
-
Wu, C., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of Pharmaceutical Sciences, 109(10), 3026-3033. Available at: [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Joshi, M. B. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(10). Available at: [Link]
-
ResearchGate. (2014). Aqueous stability of leuprolide acetate: Effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Peptide structure and circular dichroism (CD) spectra. ResearchGate. Available at: [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin - Wikipedia [en.wikipedia.org]
- 4. [The synthesis of motilin, I: Preparation of the sequence fragments 9 - 22 of [13-norleucine]motilin and [13-leucine]motilin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. daicelpharmastandards.com [daicelpharmastandards.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biovera.com.au [biovera.com.au]
- 15. hplc.eu [hplc.eu]
- 16. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for 13-Leu-motilin Activity on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Role of Motilin in Gastrointestinal Motility
The gastrointestinal (GI) peptide hormone motilin is a key regulator of the migrating motor complex (MMC), the cyclical pattern of smooth muscle contractions that occurs in the fasted state to sweep undigested material through the GI tract.[1] Its primary function is to stimulate gastric and small intestine motility, preparing the gut for the next meal.[2] Motilin exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR), which is densely expressed on smooth muscle cells and enteric neurons within the stomach and intestines.[3][4]
13-Leu-motilin is a synthetic analog of motilin where the methionine at position 13 is replaced by leucine. This modification has been a subject of interest for researchers studying the structure-activity relationship of motilin and developing motilin receptor agonists with potentially enhanced stability or altered pharmacokinetic profiles. Understanding the prokinetic activity of 13-Leu-motilin is crucial for the development of new therapeutic agents for GI motility disorders such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS).[3]
This application note provides a comprehensive, field-proven guide to characterizing the activity of 13-Leu-motilin on isolated gastrointestinal smooth muscle using the classical organ bath technique. This ex vivo method allows for the direct measurement of muscle contraction in a controlled environment, providing invaluable data on the potency and efficacy of novel compounds.[5] We will delve into the underlying principles, provide a detailed step-by-step protocol, and offer insights into data analysis and interpretation, ensuring a self-validating and reproducible experimental system.
The Motilin Signaling Cascade: A Mechanistic Overview
Activation of the motilin receptor on smooth muscle cells initiates a well-defined signaling cascade that culminates in muscle contraction. Understanding this pathway is fundamental to interpreting experimental data and troubleshooting potential issues.
Motilin receptor activation leads to the stimulation of both Gαq and Gα13 proteins.[6] The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] This initial, transient increase in intracellular Ca2+ is a primary driver of the initial phase of muscle contraction.[6]
Simultaneously, the Gα13 pathway, along with contributions from the Gαq pathway, activates RhoA. This leads to the activation of Rho kinase, which, along with protein kinase C (PKC) activated by DAG, contributes to the sustained phase of contraction by inhibiting myosin light chain phosphatase, thereby sensitizing the contractile apparatus to Ca2+.[6]
Caption: Motilin Receptor Signaling Pathway in Smooth Muscle.
Experimental Design and Workflow
A typical in vitro organ bath experiment follows a logical progression from tissue isolation to data acquisition and analysis. The workflow is designed to ensure tissue viability and the generation of reproducible dose-response curves.
Caption: In Vitro Smooth Muscle Contraction Assay Workflow.
Materials and Reagents
Equipment
-
Organ Bath System (including water jacketed tissue baths, force-displacement transducers, and data acquisition system)
-
Thermostatically controlled water circulator
-
Gas cylinder with 95% O₂ / 5% CO₂ mixture and regulator
-
Dissection microscope
-
Standard surgical instruments (forceps, scissors)
-
Micropipettes
-
pH meter
Reagents
-
13-Leu-motilin (lyophilized powder)
-
Acetylcholine chloride (Positive Control)
-
Potassium chloride (KCl)
-
Motilin receptor antagonist (e.g., ANQ-11125, GM-109) - Optional
-
Krebs-Ringer Bicarbonate Solution (see preparation below)
-
Distilled, deionized water
-
Solvents for stock solutions (e.g., sterile water, DMSO, depending on compound solubility)
Preparation of Krebs-Ringer Bicarbonate Solution
This physiological salt solution is critical for maintaining the viability and physiological function of the isolated smooth muscle tissue.[5]
| Component | Concentration (mM) | g/L |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| Glucose | 11.1 | 2.00 |
Protocol:
-
Dissolve all components except NaHCO₃ and CaCl₂ in approximately 800 mL of distilled water.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂.
-
Slowly add the NaHCO₃ and allow it to dissolve completely.
-
Add the CaCl₂ slowly while stirring to prevent precipitation.
-
Adjust the final volume to 1 L with distilled water.
-
Warm the solution to 37°C and maintain continuous gassing. The final pH should be approximately 7.4.
Detailed Experimental Protocol
Part 1: Tissue Preparation and Mounting
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a male New Zealand white rabbit (2-2.5 kg) following institutionally approved animal care and use protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Isolate a segment of the duodenum (1-6 cm distal to the pylorus).[8]
-
Immediately place the excised tissue into a petri dish containing cold, oxygenated Krebs-Ringer solution.
-
-
Preparation of Smooth Muscle Strips:
-
Gently flush the lumen of the duodenal segment with Krebs-Ringer solution to remove any contents.
-
Under a dissection microscope, carefully remove the mesenteric attachment.
-
Isolate the longitudinal smooth muscle layer by gently peeling it away from the underlying circular muscle and mucosa.
-
Cut the longitudinal muscle into strips approximately 10 mm long and 2-3 mm wide.[8]
-
-
Mounting in the Organ Bath:
Part 2: Equilibration and Viability Check
-
Equilibration:
-
Viability and Reference Contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). This depolarizes the cell membrane, causing a non-receptor-mediated contraction and confirming the integrity of the contractile machinery.
-
Wash the tissue thoroughly until the tension returns to the baseline. This KCl-induced contraction can be used as a reference for normalizing subsequent agonist-induced responses.
-
Part 3: Generating the Dose-Response Curve
-
Cumulative Addition of 13-Leu-motilin:
-
Prepare stock solutions of 13-Leu-motilin. Peptides are typically dissolved in sterile water or a suitable buffer.[10] It is advisable to prepare a high-concentration stock (e.g., 1 mM) and perform serial dilutions.
-
Once the baseline tension is stable, add 13-Leu-motilin to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.).[6]
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Positive Control:
-
In a separate experiment or after extensive washing, generate a dose-response curve for a known motilin receptor agonist like native motilin or a standard prokinetic agent such as acetylcholine to validate the experimental setup.
-
Part 4: Investigating Antagonism (Optional)
-
Antagonist Incubation:
-
Repeat Dose-Response:
Data Analysis and Interpretation
-
Data Normalization:
-
To account for variations in tissue size, contraction data should be normalized. A common method is to express the response as a percentage of the maximal contraction induced by KCl.[12]
-
Alternatively, responses can be normalized to the tissue's cross-sectional area or wet weight.[6] The choice of normalization method should be consistent across all experiments.
-
-
Dose-Response Curve and EC₅₀ Calculation:
-
Plot the normalized contractile response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
From this curve, determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response). The EC₅₀ value is a measure of the agonist's potency.
-
-
pA₂ Calculation for Antagonists:
-
The pA₂ value is a measure of the affinity of a competitive antagonist for its receptor.[8] It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.
-
This is typically determined using a Schild plot, where log(dose ratio - 1) is plotted against the log of the antagonist concentration.[13] The x-intercept of this plot provides the pA₂ value.
-
Expected Results and Data Presentation
The following table provides an example of how to present the pharmacological data obtained from these experiments.
| Compound | EC₅₀ (nM) | Emax (% of KCl response) | Antagonist | pA₂ Value |
| 13-Leu-motilin | Experimental Value | Experimental Value | - | - |
| Motilin (Control) | ~1-10 | ~100-120% | - | - |
| Acetylcholine (Control) | ~100-1000 | ~100% | - | - |
| 13-Leu-motilin | Experimental Value | Experimental Value | ANQ-11125 | ~7.0-7.5[7] |
| 13-Leu-motilin | Experimental Value | Experimental Value | GM-109 | ~7.4[11] |
Note: EC₅₀ values are approximate and can vary between laboratories and specific experimental conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or weak response to KCl | - Tissue damage during dissection- Inadequate oxygenation- Incorrect temperature or pH of Krebs solution | - Handle tissue gently with appropriate tools.- Ensure continuous gassing with 95% O₂/5% CO₂.- Verify temperature is 37°C and pH is ~7.4. |
| Irregular or unstable baseline | - Inadequate equilibration time- Spontaneous rhythmic contractions- Gas bubbles interfering with the transducer | - Extend equilibration period to 90 minutes.- A lower bath temperature (e.g., 35°C) may reduce spontaneous activity, but this should be standardized.[1]- Adjust gas flow to avoid direct contact with the tissue or transducer. |
| High variability between tissue strips | - Inconsistent tissue size or orientation- Genetic or physiological variability in animals | - Prepare tissue strips of uniform dimensions.- Ensure all strips are from the same region of the duodenum.- Increase the number of animals (n) to improve statistical power. |
| Agonist response fades quickly (tachyphylaxis) | - Receptor desensitization or internalization- Degradation of the peptide agonist | - This is a known characteristic of motilin receptor agonists.[14] Ensure sufficient time between dose additions for a stable plateau.- Prepare fresh stock solutions of the peptide for each experiment. |
Conclusion
The in vitro organ bath assay remains an indispensable tool for the pharmacological characterization of compounds acting on smooth muscle.[12] This application note provides a robust and detailed protocol for assessing the activity of 13-Leu-motilin on isolated rabbit duodenal smooth muscle. By carefully controlling experimental variables, adhering to the outlined procedures, and employing appropriate data analysis techniques, researchers can obtain reliable and reproducible data on the potency and efficacy of this and other motilin analogs. This information is critical for advancing our understanding of GI physiology and for the development of novel prokinetic agents to treat motility disorders.
References
-
Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015). Journal of Visualized Experiments. [Link]
-
GM-109: a novel, selective motilin receptor antagonist in the smooth muscle of the rabbit small intestine. (1995). British Journal of Pharmacology. [Link]
-
Physiology, Motilin. (2022). StatPearls. [Link]
-
Motilin Hormone: Function and What it Is. (2022). Cleveland Clinic. [Link]
-
Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. (2005). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
What Is pA2 and Why Does It Matter? (2023). YouTube. [Link]
-
Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. (2020). World Journal of Urology. [Link]
-
Everything you need to know about the motilin receptor. (2023). REPROCELL. [Link]
-
The motilin antagonist ANQ-11125 blocks motilide-induced contractions in vitro in the rabbit. (1992). Regulatory Peptides. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
What is the function of motilin in the rabbit gastrointestinal tract? (2024). Japanese Journal of Veterinary Research. [Link]
-
The role of no in the contractility of rabbit small intestine in vitro: effect of k. (2006). Journal of Physiology and Pharmacology. [Link]
-
Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? (2019). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
pA2 value, Schild plot and pD2 values- applications in pharmacology. (2023). Slideshare. [Link]
-
pA2 Value calculation. (2022). YouTube. [Link]
-
pA, a new scale for the measurement of drug antagonism. (1997). Trends in Pharmacological Sciences. [Link]
-
Investigation of smooth muscle contraction by organ bath. (n.d.). Urological Research Lab, Dpt. of Urology. [Link]
-
How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? (1982). Journal of Pharmacological Methods. [Link]
-
The rabbit motilin receptor: molecular characterisation and pharmacology. (2002). British Journal of Pharmacology. [Link]
-
Antagonistic properties of [Phe3,Leu13]porcine motilin. (1993). European Journal of Pharmacology. [Link]
-
Digestive problems in rabbit production: moving in the wrong direction? (2022). Frontiers in Veterinary Science. [Link]
-
51 questions with answers in ORGAN BATH. (n.d.). ResearchGate. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. 13-Leu-motilin | C121H190N34O35 | CID 16130985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Digestive problems in rabbit production: moving in the wrong direction? [frontiersin.org]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 5. dmt.dk [dmt.dk]
- 6. Normalization of organ bath contraction data for tissue specimen size: does one approach fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The motilin antagonist ANQ-11125 blocks motilide-induced contractions in vitro in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 9. In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
- 11. GM-109: a novel, selective motilin receptor antagonist in the smooth muscle of the rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dmt.dk [dmt.dk]
- 13. youtube.com [youtube.com]
- 14. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 13-Leu-motilin
Introduction: Unraveling the Prokinetic Potential of 13-Leu-motilin
13-Leu-motilin is a synthetic analog of motilin, a 22-amino acid polypeptide hormone primarily secreted by enterochromaffin cells in the upper small intestine. Motilin plays a crucial role in regulating gastrointestinal (GI) motility, particularly in initiating the migrating motor complex (MMC), the cyclical pattern of smooth muscle contractions in the fasting state that sweeps undigested material through the GI tract.[1][2] 13-Leu-motilin, with a leucine substitution at position 13, has been instrumental in elucidating the physiological actions of motilin and holds therapeutic promise as a prokinetic agent for various GI motility disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to investigate the pharmacological effects of 13-Leu-motilin. This document emphasizes the scientific rationale behind experimental choices, offers detailed step-by-step protocols for key assays, and ensures data integrity through validated methodologies.
Mechanism of Action: A Symphony of Neural and Muscular Activation
13-Leu-motilin exerts its prokinetic effects by binding to and activating the motilin receptor (MLN-R), a G-protein coupled receptor. The activation of the MLN-R initiates a signaling cascade that ultimately leads to smooth muscle contraction. The precise downstream signaling pathways can vary depending on the specific region of the GI tract and the animal model. However, a general mechanism involves the stimulation of both neural and muscular pathways.[1]
In many instances, 13-Leu-motilin's action is mediated through the release of acetylcholine (ACh) from enteric neurons, which then acts on muscarinic receptors on smooth muscle cells to induce contraction.[1] This neural--dependent mechanism underscores the importance of an intact enteric nervous system for the full prokinetic effect of motilin analogs.
Caption: A simplified diagram of the signaling pathway of 13-Leu-motilin.
Preclinical Animal Models: Choosing the Right System
The selection of an appropriate animal model is critical for obtaining translatable data. Notably, rodents (rats and guinea pigs) have been reported to be refractory to the effects of motilin and its analogs, making them unsuitable for efficacy studies.[3] In contrast, rabbits and dogs have demonstrated high sensitivity to 13-Leu-motilin and are the recommended species for in vivo investigations.[3][4][5]
-
Rabbits: Offer a good balance of cost-effectiveness and physiological relevance. They are particularly useful for studying the effects of 13-Leu-motilin on the sphincter of Oddi and various segments of the intestine.[5]
-
Dogs: Their gastrointestinal physiology more closely resembles that of humans, making them an excellent model for studying gastric emptying, intestinal transit, and lower esophageal sphincter (LES) pressure.[4][6]
Dosage and Administration: A Guide to Effective Dosing
The primary route of administration for 13-Leu-motilin in in vivo studies is intravenous (IV) injection or infusion. This ensures rapid and complete bioavailability, allowing for precise control over plasma concentrations.
| Animal Model | Route of Administration | Effective Dose Range (IV) | Reference(s) |
| Rabbit | Intravenous | 0.1 - 1.6 µg/kg (single bolus) | [5] |
| Dog | Intravenous | 0.3 - 2.7 µg/kg/hr (infusion) | [6] |
Note: It is crucial to perform dose-response studies to determine the optimal dose for the specific experimental endpoint and animal strain. Higher doses (above 1 nmol/kg in dogs) have been associated with transient hypotension, a factor that must be considered in experimental design and animal monitoring.
Experimental Workflow: A Roadmap to Success
A well-structured experimental workflow is essential for reproducible and reliable results. The following diagram outlines a general workflow for an in vivo study with 13-Leu-motilin.
Caption: A general workflow for in vivo studies with 13-Leu-motilin.
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of 13-Leu-motilin
Objective: To prepare 13-Leu-motilin for intravenous administration.
Materials:
-
13-Leu-motilin peptide (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized 13-Leu-motilin powder with a small volume of sterile, pyrogen-free water to create a stock solution (e.g., 1 mg/mL). Gently vortex to ensure complete dissolution.
-
Dilution: Based on the desired final concentration and the animal's body weight, dilute the stock solution with sterile saline. For example, to prepare a 10 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of sterile saline.
-
Sterilization: Filter the final diluted solution through a 0.22 µm sterile filter into a sterile vial.
-
Administration: Administer the prepared solution intravenously via a catheterized vein (e.g., marginal ear vein in rabbits, cephalic vein in dogs). The volume of injection should be kept minimal to avoid fluid overload.
Causality Behind Choices: Using sterile, pyrogen-free reagents and aseptic techniques is paramount to prevent infection and inflammatory responses that could confound the experimental results. Sterile filtration removes any potential microbial contamination. Intravenous administration is chosen for its rapid and direct delivery into the systemic circulation, ensuring predictable pharmacokinetics.
Protocol 2: In Vivo Measurement of Gastric Emptying in Rabbits
Objective: To assess the effect of 13-Leu-motilin on the rate of gastric emptying of a solid meal in rabbits.
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthesia (e.g., ketamine/xylazine cocktail, followed by isoflurane maintenance)
-
Test Meal: Rabbit chow mixed with a non-absorbable marker (e.g., phenol red or radiolabeled tracer like 99mTc-sulfur colloid).
-
Orogastric gavage tube
-
Surgical instruments for laparotomy
-
Stomach clamps
-
Spectrophotometer or gamma counter
Procedure:
-
Animal Preparation: Fast the rabbits for 12-18 hours with free access to water.
-
Anesthesia and Surgery: Anesthetize the rabbit and perform a midline laparotomy to expose the stomach and small intestine. Place loose ligatures around the pylorus and cardia to isolate the stomach when required.
-
Test Meal Administration: Administer a precise volume of the marker-containing test meal directly into the stomach via an orogastric gavage tube.
-
Baseline (T=0): In a subset of animals, immediately after meal administration, clamp the pylorus and cardia, resect the stomach, and measure the total amount of marker present. This serves as the 100% reference.
-
13-Leu-motilin Administration: In the experimental groups, administer 13-Leu-motilin (or vehicle control) intravenously immediately after the test meal.
-
Time Points: At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, anesthetize the animals, clamp the pylorus and cardia, resect the stomach, and measure the amount of marker remaining.
-
Quantification: Homogenize the stomach contents and measure the concentration of the marker using a spectrophotometer (for phenol red) or a gamma counter (for radiolabeled tracer).
-
Calculation: Calculate the percentage of gastric emptying at each time point using the following formula: % Gastric Emptying = [1 - (Amount of marker in stomach at time T / Amount of marker in stomach at T=0)] x 100
Data Presentation:
| Time (minutes) | % Gastric Emptying (Vehicle) | % Gastric Emptying (13-Leu-motilin) |
| 30 | ||
| 60 | ||
| 90 | ||
| 120 |
Causality Behind Choices: The use of a non-absorbable marker is essential to accurately track the movement of the solid meal out of the stomach. Fasting ensures that the stomach is empty at the start of the experiment. Anesthesia and surgical exposure allow for precise control and measurement of gastric contents. The inclusion of a vehicle control group is critical to differentiate the specific effect of 13-Leu-motilin from the experimental procedure itself.
Protocol 3: In Vivo Measurement of Intestinal Transit in Dogs
Objective: To evaluate the effect of 13-Leu-motilin on the transit time of a marker through the small intestine in dogs.
Materials:
-
Beagle dogs (10-15 kg)
-
Anesthesia (as required for instrumentation, though conscious studies are preferred)
-
Non-absorbable marker: Carmine red (a colored marker) or a radiopaque marker.
-
Test meal (e.g., canned dog food)
-
Cages with wire mesh floors for fecal collection
-
X-ray machine (if using radiopaque markers)
Procedure:
-
Animal Preparation: Fast the dogs for 18-24 hours with free access to water.
-
Marker Administration: Mix a known amount of the non-absorbable marker with the test meal and allow the dog to consume it voluntarily.
-
13-Leu-motilin Administration: Immediately after the meal, administer 13-Leu-motilin (or vehicle) intravenously.
-
Fecal Monitoring (Carmine Red Method): House the dogs in individual cages and monitor their feces for the first appearance of the red color. The time from marker ingestion to the first appearance of the colored feces is the intestinal transit time.
-
Radiographic Monitoring (Radiopaque Marker Method): If using radiopaque markers, take abdominal radiographs at regular intervals (e.g., every 30-60 minutes) to track the progression of the markers through the small intestine.[7] The time it takes for the markers to reach the cecum is the small intestinal transit time.
-
Data Analysis: Compare the intestinal transit times between the vehicle- and 13-Leu-motilin-treated groups.
Causality Behind Choices: The use of conscious animals, when possible, avoids the confounding effects of anesthesia on gastrointestinal motility.[1] Non-absorbable markers provide a clear and measurable endpoint for transit time. The choice of marker (colored vs. radiopaque) will depend on the available equipment and the desired precision of the measurement.
Protocol 4: In Vivo Measurement of Lower Esophageal Sphincter (LES) Pressure in Dogs
Objective: To measure the effect of 13-Leu-motilin on the resting pressure of the lower esophageal sphincter in dogs.
Materials:
-
Beagle dogs (10-15 kg)
-
Anesthesia (light sedation may be required for catheter placement)
-
Esophageal manometry catheter with pressure transducers
-
Data acquisition system
-
Water perfusion system (for perfused catheters)
Procedure:
-
Animal Preparation: Fast the dogs for 12-18 hours.
-
Catheter Placement: Under light sedation, pass the manometry catheter through the dog's mouth or nose into the esophagus and position it across the LES. The correct placement is confirmed by identifying the characteristic high-pressure zone of the LES.
-
Acclimatization: Allow the dog to recover from sedation and acclimatize to the catheter for at least 30 minutes.
-
Baseline Recording: Record the baseline LES pressure for a stable period (e.g., 10-15 minutes).
-
13-Leu-motilin Administration: Administer 13-Leu-motilin (or vehicle) intravenously.
-
Post-dosing Recording: Continuously record the LES pressure for a defined period after administration (e.g., 30-60 minutes) to observe any changes.
-
Data Analysis: Analyze the manometry tracings to determine the mean resting LES pressure before and after the administration of 13-Leu-motilin.[6][8]
Causality Behind Choices: Esophageal manometry is the gold standard for measuring LES pressure, providing direct and quantitative data. Using a sufficient acclimatization period is crucial to obtain stable baseline readings. A within-subject design (comparing pre- and post-dose measurements in the same animal) helps to minimize inter-animal variability.
Safety and Toxicity Considerations
The primary reported side effect of 13-Leu-motilin at higher doses is transient hypotension.[9] Therefore, it is essential to monitor cardiovascular parameters (heart rate and blood pressure) during in vivo studies, especially during dose-escalation experiments. Comprehensive toxicology studies, including acute and repeated-dose toxicity assessments, should be conducted as part of a formal drug development program to establish a complete safety profile.
Conclusion: Advancing the Understanding of Gastrointestinal Motility
13-Leu-motilin is a valuable pharmacological tool for investigating the complex mechanisms of gastrointestinal motility. The protocols outlined in these application notes provide a robust framework for conducting meaningful and reproducible in vivo studies. By carefully selecting the appropriate animal model, dosage regimen, and experimental endpoints, researchers can significantly contribute to our understanding of motilin's physiological role and the therapeutic potential of its analogs in treating motility disorders.
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
- Ohno, T., & Mochiki, E. (2010). Motilin and motilin receptors. Nihon Rinsho. Japanese journal of clinical medicine, 68(5), 875–880.
-
Kachel, G. W., Frase, L. L., Domschke, W., Chey, W. Y., & Krejs, G. J. (1984). Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum. Gastroenterology, 87(3), 550–556. [Link]
-
Green, W. E., Ruppin, H., Wingate, D. L., Domschke, W., Wünsch, E., Demling, L., & Ritchie, H. D. (1976). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gut, 17(5), 362–370. [Link]
-
Lambert, J. R., & Poitras, P. (1987). In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi. Canadian journal of physiology and pharmacology, 65(7), 1435–1438. [Link]
-
Strunz, U., Domschke, W., Mitznegg, P., Domschke, S., Schubert, E., Wünsch, E., Jaeger, E., & Demling, L. (1975). Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro. Gastroenterology, 68(6), 1485–1491. [Link]
- Bormans, V., Peeters, T. L., & Vantrappen, G. (1987). The motilin receptor. Scandinavian journal of gastroenterology. Supplement, 129, 23–30.
-
Oglesbee, B. L., & Lord, B. (2021). Guidelines for the Management of Gastrointestinal Stasis in Rabbits. UNSW Sites. [Link]
-
University of Iowa. (n.d.). Anesthesia (Guideline). Vertebrate Animal Research. [Link]
-
Effect of La paroscopic-assisted Gastropexy on Gastrointestinal Transit Time in Dogs. (n.d.). Epi4Dogs. [Link]
-
Chen, J., et al. (2022). In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
-
Iwai, T., Nakamura, H., Takanashi, H., Yogo, K., Ozaki, K., & Ishizuka, N. (1998). Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro. Canadian journal of physiology and pharmacology, 76(12), 1103–1109. [Link]
-
Altaet, O. Y., Hasan, A. A., Rajab, S. A., & Jebur, A. M. (2025). Histomorphometric and Microscopic Assessment of Gastric Mucosa in Guinea pig and White Rat Models. ResearchGate. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
In Vivo Imaging of Rabbit Follicles through Combining Ultrasound Bio-Microscopy and Intravital Window. (2024). ResearchGate. [Link]
-
Van den Maegdenbergh, V., et al. (2003). Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy. Journal of Nuclear Medicine, 44(7), 1137-1143. [Link]
-
Kim, J., et al. (2019). A study on the difference of gastrointestinal transit time with minimized capsule endoscope in dogs. Journal of Biomedical and Translational Research, 20(3), 65-70. [Link]
-
Anesthesia protocols in laboratory animals used for scientific purposes. (2016). Acta Bio Medica Atenei Parmensis, 87 Suppl 2, 43-51. [Link]
-
Itoh, Z., Honda, R., & Aizawa, I. (1978). Control of lower-esophageal-sphincter contractile activity by motilin in conscious dogs. The American journal of digestive diseases, 23(4), 341–345. [Link]
-
Sanger, G. J., & Broad, J. (2013). Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials. Expert opinion on investigational drugs, 22(3), 341–354. [Link]
-
In Vivo Imaging of Rabbit Follicles through Combining Ultrasound Bio-Microscopy and Intravital Window. (2024). MDPI. [Link]
-
Standard on Anesthetized Non-Surgical Procedures for Rats and Mice. (n.d.). UNC Policies. [Link]
-
De Schepper, H. U., et al. (2022). Magnetic resonance imaging as a non-invasive tool to assess gastric emptying in mice. Neurogastroenterology & Motility, 34(11), e14431. [Link]
-
Hernot, D. C., et al. (2006). Evaluation of associated between body size and large intestinal transit time in healthy dogs. American Journal of Veterinary Research, 67(2), 342-347. [Link]
-
Kafil, H. S., & Oloomi, M. (2021). In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria. BMC microbiology, 21(1), 195. [Link]
-
Lidbury, J. A., et al. (2012). Assessment of the Variation Associated with Repeated Measurement of Gastrointestinal Transit Times and Assessment of the Effect of Oral Ranitidine on Gastrointestinal Transit Times Using a Wireless Motility Capsule System in Dogs. Journal of veterinary internal medicine, 26(4), 968–974. [Link]
-
Utilizing Esophageal Motility Tests in Diagnosing and Evaluating Gastroesophageal Reflux Disease. (2024). MDPI. [Link]
-
The Effects of Chinese Dwarf Cherry (Cerasus humilis) Kernel Oil on Defecation and the Gut Microbiota in Constipated Mice. (n.d.). MDPI. [Link]
-
Gastric emptying scintigraphy: Clinical Practice Guide. (n.d.). anzsnm.org.au. [Link]
-
Meissner, K., et al. (1977). The Motor-Stimulating Effect of Natural Motilin on the Lower Esophageal Sphincter Fundus, Antrum and Duodenum in Dogs. Scandinavian Journal of Gastroenterology, 12(3), 321-325. [Link]
-
Flexible and Rigid Endoscopic Evaluation of In Vivo Rabbit Larynges: A Pilot Study. (2024). BYU ScholarsArchive. [Link]
-
Feasibility of Measuring Gastrointestinal Transit Time in Healthy Dogs Using ALICAM. (n.d.). Infiniti Medical. [Link]
-
ANMS Clinical Virtual Webinar - Esophageal Manometry: When, Why, and How. (2021). YouTube. [Link]
-
Kook, P. H., et al. (2013). Evaluation of esophageal high-resolution manometry in awake and sedated dogs. American journal of veterinary research, 74(6), 895–903. [Link]
Sources
- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of lower-esophageal-sphincter contractile activity by motilin in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. The motor-stimulating effect of natural motilin on the lower esophageal sphincter fundus, antrum and duodenum in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 13-Leu-Motilin in Rabbit Intestinal Contraction Studies
Introduction: Unraveling the Prokinetic Potential of 13-Leu-Motilin
13-Leu-motilin, a synthetic analog of the gastrointestinal hormone motilin, serves as a potent tool for researchers investigating gut motility. Motilin and its agonists are known to induce powerful contractions of the gastrointestinal smooth muscle, particularly during the interdigestive state, initiating the migrating motor complex (MMC) that sweeps the gut clean.[1][2][3] The rabbit has been identified as a suitable animal model for these studies due to the high responsiveness of its gastrointestinal tract to motilin.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 13-Leu-motilin in studying rabbit intestinal contractions, focusing on both in vitro and in vivo methodologies. Our objective is to furnish not just a set of instructions, but a framework of understanding, enabling robust and reproducible experimental design.
Mechanism of Action: The Cellular Cascade Triggered by 13-Leu-Motilin
13-Leu-motilin exerts its effects by binding to motilin receptors (GPR38), which are G protein-coupled receptors located on both enteric neurons and smooth muscle cells of the gastrointestinal tract.[1][5] In rabbits, the density of these receptors varies by region, with high expression in the colon and duodenum.[5] The binding of 13-Leu-motilin to its receptor initiates a signaling cascade that leads to smooth muscle contraction.
This process is primarily mediated through the activation of Gαq and Gα13 proteins.[6][7] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][6] The elevated intracellular Ca2+ concentration is a critical step, as it leads to the activation of myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain 20 (MLC20), enabling the cross-bridge cycling of actin and myosin filaments, resulting in muscle contraction.[6][7]
Dosage and Administration: A Guide for In Vitro and In Vivo Studies
The effective dosage of 13-Leu-motilin will vary depending on the experimental model (in vitro vs. in vivo) and the specific region of the intestine being studied. The following tables provide a summary of recommended starting concentrations and dosages based on published literature.
Table 1: Recommended Concentrations for In Vitro Rabbit Intestinal Contraction Studies
| Intestinal Segment | Concentration Range | Notes |
| Duodenum | 0.1 nM - 1 µM | Strongest contractile response observed in the duodenum.[4] |
| Jejunum | 0.1 nM - 1 µM | Intermediate contractile response.[4] |
| Ileum | 0.1 nM - 1 µM | Weakest contractile response in the small intestine.[4] |
| Descending Colon | 0.1 nM - 1 µM | Strong contractile response.[4] |
Table 2: Recommended Dosages for In Vivo Rabbit Intestinal Contraction Studies
| Route of Administration | Dosage Range | Notes |
| Intravenous (i.v.) | 0.3 - 10 µg/kg | Produces motor stimulating actions in the gastric antrum, ileum, and descending colon.[4] |
| Intravenous (i.v.) | 0.1 - 1.6 µg/kg | Shown to increase spike activity in the sphincter of Oddi.[8] |
Experimental Protocols: A Step-by-Step Approach
In Vitro Protocol: Isolated Rabbit Intestinal Strip in an Organ Bath
This protocol details the methodology for assessing the contractile response of isolated rabbit intestinal segments to 13-Leu-motilin using a standard organ bath setup.
Materials and Reagents:
-
Healthy adult rabbits (2.5-3.0 kg)[9]
-
13-Leu-motilin stock solution
-
Physiological salt solution (e.g., Tyrode's or Krebs solution)
-
Urethane or other appropriate anesthetic
-
Surgical instruments
-
Organ bath system with temperature control and aeration[10]
-
Isotonic force transducer
-
Data acquisition system
Table 3: Composition of Tyrode's Solution
| Component | Amount per Liter |
| Sodium Chloride | 8 g |
| Potassium Chloride | 0.2 g |
| Calcium Chloride | 0.2 g |
| Sodium Bicarbonate | 1 g |
| Magnesium Chloride | 0.1 g |
| Sodium Dihydrogen Phosphate | 0.05 g |
| Glucose | 1 g |
| Distilled Water | to 1 L |
| Source:[9] |
Procedure:
-
Animal Preparation: Humanely euthanize a fasted (24 hours) rabbit.[11]
-
Tissue Dissection: Promptly open the abdominal cavity and identify the desired intestinal segment (e.g., duodenum, jejunum, ileum, or colon).[9][11] Excise a 10 cm section and immediately place it in cold, oxygenated Tyrode's solution.[9]
-
Strip Preparation: Gently clean the excised segment of any mesenteric attachments.[11] Cut longitudinal or circular muscle strips approximately 2-3 cm in length.
-
Mounting in Organ Bath: Mount the intestinal strip in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[12] One end of the strip should be fixed to a stationary hook, and the other end connected to an isotonic force transducer via a silk thread.[9]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with the bathing solution being replaced every 20 minutes.[11] During this period, apply a resting tension of approximately 1 gram.
-
Recording Spontaneous Activity: Once a stable baseline of spontaneous contractions is achieved, record this activity for a control period.[9]
-
Application of 13-Leu-Motilin: Add 13-Leu-motilin to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve. Start with the lowest concentration (e.g., 0.1 nM) and progressively increase the concentration.[4]
-
Data Acquisition and Analysis: Record the contractile responses using a data acquisition system. The response can be quantified by measuring the amplitude and frequency of contractions or the area under the curve.
In Vivo Protocol: Anesthetized Rabbit Model
This protocol outlines a method for investigating the effects of intravenously administered 13-Leu-motilin on intestinal motility in an anesthetized rabbit.
Materials and Reagents:
-
Healthy adult rabbits
-
13-Leu-motilin solution for injection
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Force transducers or electromyography (EMG) electrodes
-
Data acquisition system
-
Intravenous catheter
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Surgical Instrumentation: Make a midline laparotomy to expose the abdominal cavity. Suture force transducers or place EMG electrodes onto the serosal surface of the desired intestinal segments (e.g., gastric antrum, ileum, descending colon) to record motor activity.[4]
-
Catheterization: Insert a catheter into a marginal ear vein for the administration of 13-Leu-motilin.
-
Baseline Recording: Allow the animal to stabilize after surgery and record a baseline period of intestinal motor activity.
-
Administration of 13-Leu-Motilin: Administer 13-Leu-motilin intravenously at the desired dosage (e.g., 0.3-10 µg/kg).[4]
-
Data Recording and Analysis: Continuously record the intestinal motor activity before, during, and after the administration of 13-Leu-motilin. Analyze the data for changes in the frequency, amplitude, and pattern of contractions.
Data Interpretation and Troubleshooting
-
Tachyphylaxis: Be aware of the potential for tachyphylaxis (rapid desensitization) with repeated administration of motilin agonists.[13] It is advisable to have adequate washout periods between drug applications in in vitro studies.
-
Regional Differences: Expect to see regional differences in the contractile response to 13-Leu-motilin, with the duodenum and colon generally showing a more robust response than the ileum in rabbits.[4]
-
Neural vs. Myogenic Effects: To distinguish between direct effects on smooth muscle and neurally mediated effects, experiments can be conducted in the presence of nerve blockers like tetrodotoxin. The contractile response to 13-Leu-motilin in rabbit intestinal segments is not affected by tetrodotoxin, indicating a direct myogenic action.[4]
-
Calcium Dependence: The contractile response to 13-Leu-motilin is dependent on extracellular calcium and can be diminished by calcium channel blockers like verapamil.[4]
Conclusion
This guide provides a detailed framework for utilizing 13-Leu-motilin in the study of rabbit intestinal contractions. By understanding the underlying mechanism of action and following robust experimental protocols, researchers can generate high-quality, reproducible data to advance our knowledge of gastrointestinal motility and aid in the development of novel prokinetic agents.
References
-
Kitazawa, T., Ichikawa, S., Yokoyama, T., Ishii, A., & Shuto, K. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology, 111(1), 288–294. [Link]
-
Patil, S., & Balaraman, R. (2009). A study of the effect of erythromycin base on gastrointestinal smooth muscles in laboratory animals. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-8. [Link]
-
Tanahashi, Y., Unno, T., Matsuyama, H., & Komori, S. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences, 22(11), 5643. [Link]
-
Sanger, G. J., & Holst, J. J. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 170(7), 1323–1336. [Link]
-
Tawfik, B., & Toney-Butler, T. J. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]
-
Ohno, T., Mochiki, E., Kuwano, H., & Itoh, Z. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 706469. [Link]
-
ResearchGate. (n.d.). Tension (in g) generated by the rabbit small intestine in response to increasing concentrations of ACh (in mol/l). [Link]
-
Cleveland Clinic. (2022). Motilin. [Link]
-
Cugnenc, P. H., & Sarles, J. C. (1981). In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi. Gastroentérologie Clinique et Biologique, 5(1), 53-58. [Link]
-
Kachel, G. W., Frase, L. L., Domschke, W., Chey, W. Y., & Krejs, G. J. (1984). Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum. Gastroenterology, 87(3), 550-556. [Link]
-
Ferreira, S. H., Herman, A. G., & Vane, J. R. (1976). Prostaglandin production by rabbit isolated jejunum and its relationship to the inherent tone of the preparation. British Journal of Pharmacology, 56(4), 469–477. [Link]
-
Morales, S., Lico, C., & Alarcon, P. (2006). Role of Ca2+ in spontaneous and ACh- and KCl-induced contractions in longitudinal and circular smooth muscle from rabbit small intestine in vitro. Journal of Physiology and Pharmacology, 57(4), 543-556. [Link]
-
Depoortere, I., Thielemans, L., Peeters, T. L. (2005). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(4), G683-G691. [Link]
-
ResearchGate. (n.d.). Langendorff-perfusion setup optimized for rabbit cell isolation. [Link]
-
Depoortere, I., Thielemans, L., & Peeters, T. L. (2005). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. American Journal of Physiology. Gastrointestinal and Liver Physiology, 288(4), G683-91. [Link]
-
Ormsbee, H. S., 3rd, & Mir, S. S. (1978). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gut, 19(2), 143–148. [Link]
-
Tse, J., & Xiang, Y. K. (2013). The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping. American Journal of Physiology. Heart and Circulatory Physiology, 305(11), H1549-59. [Link]
-
ResearchGate. (n.d.). Experimental setup. The organ bath is composed of an inside chamber and... [Link]
-
Bou, J., & Bueno, L. (1998). The spontaneous mechanical activity of the circular smooth muscle of the rabbit colon in vitro. Fundamental & Clinical Pharmacology, 12(1), 61-68. [Link]
-
ADInstruments. (n.d.). Langendorff Perfusion Systems | Isolated Heart Apparatus. [Link]
-
Bopassa, J. C. (2021). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. In Methods in Molecular Biology (Vol. 2189, pp. 241-250). Humana, New York, NY. [Link]
-
JaypeeDigital. (n.d.). Chapter-53 Recording of Rabbit's Normal Intestinal Movements and the Effects of Drugs. [Link]
-
Kitazawa, T., & Zhang, S. (2024). What is the function of motilin in the rabbit gastrointestinal tract?. Japanese Journal of Veterinary Research, 72(3-4), 71-79. [Link]
-
Takahashi, T. (2023). Physiological functions and potential clinical applications of motilin. Peptides, 160, 170905. [Link]
-
Harvard Apparatus. (n.d.). IH-9 Langendorff and Working Heart Systems for Isolated Mini Pig or Small Domestic Pig Heart. [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Physiological functions and potential clinical applications of motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. Prostaglandin production by rabbit isolated jejunum and its relationship to the inherent tone of the preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Canine Gastrointestinal Motility Using 13-Leu-motilin
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 13-Leu-motilin, a potent motilin analog, to investigate gastrointestinal (GI) motility in canine models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate GI function.
Introduction: The Role of Motilin in Gastrointestinal Motility
The gastrointestinal tract exhibits a complex and coordinated pattern of muscular contractions to facilitate the digestion and absorption of nutrients, and the elimination of waste. A key regulator of this process during the interdigestive (fasting) state is the migrating motor complex (MMC). The MMC is a cyclical pattern of electromechanical activity that sweeps through the stomach and small intestine, clearing undigested material and preventing bacterial overgrowth.[1][2][3]
Motilin, a 22-amino acid peptide hormone, is the primary hormonal initiator of the MMC.[1][3] It is secreted by enteroendocrine cells in the upper small intestine and binds to G protein-coupled receptors on smooth muscle cells and enteric neurons, triggering a cascade of events that lead to powerful contractions.[1][2][4] Given its critical role, the motilin pathway presents a valuable target for understanding and treating GI motility disorders.
13-Leu-motilin (also known as KW-5139) is a synthetic analog of motilin with a leucine substitution at position 13. This modification enhances its stability and potency as a motilin receptor agonist, making it an invaluable tool for studying GI motility. In dogs, 13-Leu-motilin has been shown to induce phase III-like contractions of the MMC, providing a reliable method to experimentally stimulate and study this fundamental physiological process.[5][6]
Mechanism of Action: 13-Leu-motilin and the Motilin Receptor Signaling Pathway
13-Leu-motilin exerts its prokinetic effects by binding to and activating motilin receptors. These receptors are densely expressed on smooth muscle cells and enteric nerves within the stomach and small intestine.[2] The binding of 13-Leu-motilin to its receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.
Caption: Motilin Receptor Signaling Pathway.
Upon binding of 13-Leu-motilin, the motilin receptor activates the G-proteins Gαq and Gα13.[7] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[7] The rise in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, ultimately triggers the phosphorylation of myosin light chains, resulting in smooth muscle contraction.[7]
Applications in Canine Research
The ability of 13-Leu-motilin to reliably induce MMC-like contractions makes it a versatile tool for various research applications in dogs:
-
Basic Physiology Studies: Elucidate the fundamental mechanisms of MMC generation, propagation, and regulation in a healthy canine model.
-
Pharmacological Profiling: Investigate the effects of novel prokinetic or anti-kinetic drugs on gastrointestinal motility.
-
Pathophysiological Modeling: Study conditions characterized by dysmotility, such as postoperative ileus, gastroparesis, and inflammatory bowel disease.[8][9]
-
Drug Development: Evaluate the efficacy and safety of new chemical entities designed to modulate gastrointestinal function.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of 13-Leu-motilin on canine gastrointestinal motility. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: In Vivo Assessment of Gastrointestinal Motility in Conscious Dogs using Electromyography (EMG)
This protocol describes the surgical implantation of electrodes to record the myoelectric activity of the stomach and small intestine.
Materials:
-
13-Leu-motilin (KW-5139)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Bipolar wire electrodes
-
EMG recording system
-
Data acquisition software
Procedure:
-
Animal Preparation and Electrode Implantation:
-
Healthy adult dogs should be fasted for 18-24 hours prior to surgery.
-
Anesthetize the dog and perform a midline laparotomy under sterile conditions.
-
Suture bipolar wire electrodes to the serosal surface of the gastric antrum, duodenum, jejunum, and ileum.
-
Exteriorize the electrode leads through a subcutaneous tunnel to the dorsal aspect of the neck.
-
Allow a recovery period of at least two weeks before conducting experiments.
-
-
Experimental Procedure:
-
Fast the dog for 18-24 hours to ensure an interdigestive state.
-
Connect the exteriorized electrode leads to the EMG recording system.
-
Record baseline myoelectric activity for at least one full MMC cycle (approximately 90-120 minutes).
-
Administer 13-Leu-motilin intravenously (IV) at a dose of 0.5 µg/kg.[5]
-
Continue recording EMG activity for at least two hours post-administration to observe the induction and propagation of phase III-like contractions.
-
Caption: In Vivo EMG Study Workflow.
Protocol 2: In Vivo Assessment of Gastrointestinal Motility using Manometry
This protocol details the use of a manometry catheter to measure intraluminal pressure changes in the esophagus, stomach, and small intestine.
Materials:
-
13-Leu-motilin (KW-5139)
-
Sterile saline for injection
-
Manometry recording system
-
Data acquisition and analysis software
-
Sedation (if required, though awake measurements are preferable)[10][12]
-
Topical anesthetic for nasal passages
Procedure:
-
Animal Preparation:
-
Fast the dog for 12-18 hours.
-
If necessary, lightly sedate the dog to facilitate catheter placement. However, be aware that sedation can influence motility.[10]
-
-
Catheter Placement:
-
Apply a topical anesthetic to the dog's nasal passages.
-
Gently insert the HRM catheter through a nostril and advance it into the esophagus and stomach. The final position should be confirmed by observing the characteristic pressure profiles of the lower esophageal sphincter (LES) and the respiratory pressure changes in the stomach.
-
-
Experimental Procedure:
-
Allow the dog to acclimate to the catheter for 15-20 minutes.
-
Record baseline intraluminal pressure for at least 30 minutes to capture spontaneous motility patterns.
-
Administer 13-Leu-motilin intravenously (IV) at a dose of 0.5 µg/kg.
-
Continuously record pressure changes for at least 60-90 minutes post-administration to assess the contractile response.
-
Data Analysis and Interpretation
The data obtained from EMG and manometry studies can be analyzed to quantify the effects of 13-Leu-motilin on gastrointestinal motility.
| Parameter | Method of Measurement | Expected Effect of 13-Leu-motilin |
| MMC Frequency | EMG | Increased frequency of phase III-like activity fronts. |
| Propagation Velocity | EMG | Shortened propagation time of the activity front between intestinal recording sites.[13] |
| Contraction Amplitude | Manometry/EMG | Increased amplitude of phasic contractions. |
| Contraction Frequency | Manometry/EMG | Increased frequency of contractions during the induced activity front. |
| Gastric Emptying Rate | (Requires additional techniques like scintigraphy or breath tests) | Accelerated gastric emptying. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No response to 13-Leu-motilin | Improper drug storage or dilution. Fed state of the animal. | Ensure proper handling and preparation of the compound. Confirm the dog is in a fasted state as feeding abolishes the MMC.[2] |
| Signal artifacts in EMG/Manometry | Animal movement. Improper electrode/catheter placement. | Allow for an acclimation period. Ensure secure placement of recording devices. |
| Variable response between animals | Biological variability. | Use a sufficient number of animals for statistical power. Consider a crossover study design. |
Safety Precautions
-
Follow all institutional guidelines for the safe handling and administration of chemical compounds.
-
Monitor animals closely during and after the administration of 13-Leu-motilin for any adverse reactions, such as vomiting or diarrhea.
-
Ensure all surgical and experimental procedures are conducted with appropriate aseptic techniques and animal welfare considerations.
References
-
Diagnosis and management of GI motility disorders - DVM360. (2020-07-15). Retrieved from [Link]
-
Gastrointestinal Motility Disorders of Dogs and Cats - WSAVA2005 - VIN. Retrieved from [Link]
-
Management of Gastrointestinal Hypomotility in the Hospitalized Patient. (2025-02-17). Retrieved from [Link]
-
Physiology, Motilin - StatPearls - NCBI Bookshelf - NIH. (2022-09-26). Retrieved from [Link]
-
(PDF) Motilin: from gastric motility stimulation to hunger signalling - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Everything you need to know about the motilin receptor - REPROCELL. (2023-02-21). Retrieved from [Link]
-
Motilin Hormone: Function and What it Is - Cleveland Clinic. (2022-05-16). Retrieved from [Link]
-
Diagnosis and management of gastrointestinal motility disorders in dogs and cats. Retrieved from [Link]
-
Recovery of gastrointestinal motility from post-operative ileus in dogs: effects of Leu13-motilin (KW-5139) and prostaglandin F2 alpha - PubMed. Retrieved from [Link]
-
Evaluation of esophageal high-resolution manometry in awake and sedated dogs - AVMA Journals. Retrieved from [Link]
-
Stimulating Action of KW-5139 (Leu13-motilin) on Gastrointestinal Motility in the Rabbit. Retrieved from [Link]
-
Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed. Retrieved from [Link]
-
Evaluation of esophageal high-resolution manometry in awake and sedated dogs. (2025-08-06). Retrieved from [Link]
-
13-norleucine motilin versus pentagastrin: contrasting and competitive effects on gastrointestinal myoelectrical activity in the conscious dog - PubMed. Retrieved from [Link]
-
[An electromyographic study of the effect of synthetic motilin on gastric motility in dogs]. Retrieved from [Link]
-
Gastrointestinal motility disorders and gastrointestinal prokinetic therapy - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Gastrointestinal Endoscopy in Dogs and Cats - WSAVA2004 - VIN. Retrieved from [Link]
-
Evaluation of esophageal high-resolution manometry in awake and sedated dogs - PubMed. Retrieved from [Link]
-
Gastrointestinal endoscopy in dogs - Royal Canin Academy. (2019-08-21). Retrieved from [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of gastrointestinal motility from post-operative ileus in dogs: effects of Leu13-motilin (KW-5139) and prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-norleucine motilin versus pentagastrin: contrasting and competitive effects on gastrointestinal myoelectrical activity in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of esophageal high-resolution manometry in awake and sedated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [An electromyographic study of the effect of synthetic motilin on gastric motility in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Measurement of 13-Leu-Motilin Using Radioimmunoassay
Introduction
Motilin is a 22-amino acid peptide hormone synthesized and released by endocrine M cells in the upper small intestine.[1] It plays a crucial role in gastrointestinal motility, primarily by initiating the migrating motor complex (MMC), often referred to as the "housekeeper of the gut," which facilitates the movement of undigested food and bacteria through the digestive tract between meals.[2][3] The study of motilin and its analogs is vital for understanding gastrointestinal physiology and developing therapeutics for motility disorders.
13-Leu-motilin is a synthetic analog of porcine motilin where the methionine at position 13 is replaced by leucine. This substitution is of significant interest in research as it can alter the peptide's biological activity and receptor binding affinity.[4] Accurate quantification of 13-Leu-motilin in biological matrices is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Principle of the Assay
The radioimmunoassay for 13-Leu-motilin is a competitive binding assay.[7] The fundamental principle relies on the competition between a fixed amount of radiolabeled 13-Leu-motilin (the "tracer") and the unlabeled 13-Leu-motilin present in the sample or standard for a limited number of binding sites on a specific anti-motilin antibody.[8] As the concentration of unlabeled 13-Leu-motilin increases, it displaces the radiolabeled tracer from the antibody binding sites.[9] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of 13-Leu-motilin in the sample.[7] After separating the antibody-bound tracer from the free tracer, the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the bound radioactivity against known concentrations of 13-Leu-motilin standards. The concentration of 13-Leu-motilin in unknown samples is then determined by interpolating their bound radioactivity values from this standard curve.
Caption: Competitive binding principle of the 13-Leu-motilin RIA.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| 13-Leu-Motilin Standard | Commercially available or custom synthesis | High purity (>95%) is critical. |
| Anti-Motilin Antiserum | Commercially available | Select an antibody with high affinity and specificity. |
| 125I-labeled 13-Leu-Motilin (Tracer) | Custom radiolabeling service or kit | High specific activity is required for sensitivity. |
| RIA Buffer | In-house preparation | 0.05 M Phosphate buffer, pH 7.4, containing 0.1% BSA. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich or equivalent | IgG-free and protease-free grade is recommended to prevent non-specific binding and protein degradation.[10][11] |
| Second Antibody (e.g., Goat anti-Rabbit IgG) | Commercially available | Used for precipitation of the primary antibody-antigen complex. |
| Normal Rabbit Serum (NRS) | Commercially available | Carrier protein for the second antibody precipitation. |
| Polyethylene Glycol (PEG) | Sigma-Aldrich or equivalent | Can be used as an alternative to the second antibody for precipitation.[8] |
| Scintillation Cocktail | PerkinElmer or equivalent | For use with a liquid scintillation counter. |
| Polystyrene or Polypropylene RIA tubes | Commercially available | 12 x 75 mm tubes are standard. |
| Gamma or Beta Scintillation Counter | PerkinElmer, Beckman Coulter, or equivalent | For measuring radioactivity.[12][13] |
Detailed Experimental Protocol
PART 1: Reagent Preparation
-
RIA Buffer (0.05 M Phosphate Buffer, pH 7.4, with 0.1% BSA):
-
Prepare a 0.05 M phosphate buffer solution and adjust the pH to 7.4.
-
Add Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v). BSA acts as a stabilizer for proteins and reduces non-specific adsorption of peptides to the tube walls.[14]
-
Filter the buffer through a 0.22 µm filter and store at 4°C.
-
-
13-Leu-Motilin Standard Stock Solution (1 µg/mL):
-
Accurately weigh a small amount of lyophilized 13-Leu-motilin.
-
Reconstitute in RIA buffer to a final concentration of 1 µg/mL.[15]
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the stock solution with RIA buffer to achieve concentrations ranging from approximately 10 pg/mL to 1000 pg/mL. The exact range should be optimized based on the expected sample concentrations and antibody affinity.
-
-
Anti-Motilin Antiserum Working Dilution:
-
The optimal dilution of the primary antibody must be determined experimentally. This is a critical step to ensure assay sensitivity.
-
A typical starting point is a dilution that binds 40-60% of the total added radiolabeled tracer in the absence of unlabeled 13-Leu-motilin (B0 tubes).[16]
-
-
125I-labeled 13-Leu-Motilin (Tracer) Working Solution:
-
Dilute the tracer stock in RIA buffer to a concentration that yields approximately 10,000-15,000 counts per minute (CPM) per 100 µL. This should be determined using a gamma counter.
-
PART 2: Assay Procedure
A disequilibrium assay format, where the tracer is added after an initial incubation of the sample/standard with the antibody, can enhance sensitivity for some peptide RIAs.[17]
-
Assay Setup:
-
Label RIA tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards, Quality Controls (QCs), and Unknown Samples.
-
A typical assay setup is outlined in the table below:
-
| Tube Type | RIA Buffer (µL) | Standard/QC/Sample (µL) | Anti-Motilin Ab (µL) | 125I-Tracer (µL) |
| Total Counts (TC) | 400 | - | - | 100 |
| Non-Specific Binding (NSB) | 200 | - | - | 100 |
| Zero Standard (B0) | 100 | 100 (of buffer) | 100 | 100 |
| Standards | 100 | 100 | 100 | 100 |
| QCs | 100 | 100 | 100 | 100 |
| Samples | 100 | 100 | 100 | 100 |
-
Incubation (Step 1):
-
Add 100 µL of RIA buffer, standard, QC, or sample to the appropriately labeled tubes.
-
Add 100 µL of the diluted anti-motilin antibody to all tubes except TC and NSB.
-
Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
-
Incubation (Step 2):
-
Add 100 µL of the diluted 125I-labeled tracer to all tubes.
-
Vortex gently and incubate for another 16-24 hours at 4°C.
-
-
Separation of Bound and Free Fractions:
-
Add 100 µL of diluted second antibody (and carrier serum, if required) to all tubes except TC. Alternatively, a PEG solution can be used.[8]
-
Vortex and incubate for 90 minutes at room temperature or 4°C (optimization may be required).
-
Centrifuge all tubes (except TC) at 2000-3000 x g for 20-30 minutes at 4°C to pellet the antibody-bound complex.
-
Carefully decant or aspirate the supernatant.
-
-
Radioactivity Measurement:
-
Measure the radioactivity of the pellets in a gamma counter for a fixed time (e.g., 1 minute).[18]
-
Data Analysis and Interpretation
-
Calculate the Percentage of Bound Tracer (%B/B0):
-
Average the CPM for each duplicate set.
-
Subtract the average NSB CPM from all other averaged CPM values.
-
Calculate the %B/B0 for each standard, QC, and sample using the formula: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100
-
-
Generate the Standard Curve:
-
Plot the %B/B0 (y-axis) against the corresponding standard concentrations (x-axis) on a semi-logarithmic scale.
-
Perform a logistic curve fit (e.g., four-parameter logistic fit) to generate the standard curve.
-
-
Determine Unknown Concentrations:
-
Interpolate the %B/B0 values of the unknown samples on the standard curve to determine their respective 13-Leu-motilin concentrations.
-
Multiply the result by any dilution factor used during sample preparation.
-
Assay Validation: A Self-Validating System
A robust and trustworthy RIA protocol must be thoroughly validated to ensure the accuracy and reliability of the results.[19][20] The following parameters should be assessed:
Specificity and Cross-Reactivity
-
Objective: To determine the extent to which the antibody binds to structurally related peptides.
-
Procedure: Prepare serial dilutions of potentially cross-reacting substances (e.g., native motilin, other motilin analogs, unrelated gut hormones like ghrelin or secretin).[21] Run these through the assay as if they were standards.
-
Analysis: Calculate the concentration of each substance that causes a 50% displacement of the radiolabeled tracer (IC50). The percent cross-reactivity is calculated as: % Cross-Reactivity = (IC₅₀ of 13-Leu-Motilin / IC₅₀ of Test Substance) * 100[22]
-
Insight: Given the single amino acid substitution, significant cross-reactivity with native porcine motilin is expected and must be quantified.[23] Low cross-reactivity with other gut peptides confirms the assay's specificity.
| Compound | IC50 (pg/mL) | % Cross-Reactivity |
| 13-Leu-Motilin | 150 | 100% |
| Native Porcine Motilin | 180 | ~83% |
| Ghrelin | >10,000 | <1.5% |
| Secretin | >10,000 | <1.5% |
| Note: These are example data and must be determined experimentally. |
Sensitivity (Lower Limit of Detection - LLoD)
-
Objective: To determine the lowest concentration of 13-Leu-motilin that can be reliably distinguished from zero.
-
Procedure: Analyze 10-20 replicates of the zero standard (B0).
-
Analysis: The LLoD is typically defined as the concentration corresponding to the mean CPM of the B0 replicates minus 2 or 3 standard deviations.
Precision
-
Objective: To assess the reproducibility of the assay.
-
Procedure:
-
Intra-assay precision: Analyze multiple replicates (n=10-20) of low, medium, and high concentration QCs in a single assay run.
-
Inter-assay precision: Analyze the same QCs across multiple independent assay runs (n=10-15), preferably on different days and by different operators.
-
-
Analysis: Calculate the mean, standard deviation, and coefficient of variation (%CV) for each QC level. A %CV of <15% is generally considered acceptable.
| QC Level | Intra-Assay %CV | Inter-Assay %CV |
| Low (e.g., 50 pg/mL) | < 10% | < 15% |
| Medium (e.g., 250 pg/mL) | < 10% | < 15% |
| High (e.g., 750 pg/mL) | < 10% | < 15% |
Accuracy (Spike and Recovery)
-
Objective: To assess the agreement between the measured concentration and the true concentration.
-
Procedure: Spike known amounts of 13-Leu-motilin standard into multiple individual samples of the biological matrix (e.g., plasma, serum).
-
Analysis: Measure the concentration in both spiked and unspiked samples. Calculate the percent recovery: % Recovery = [(Measured Conc. in Spiked Sample - Measured Conc. in Unspiked Sample) / Spiked Conc.] * 100
-
Acceptance Criteria: A mean recovery of 85-115% is typically acceptable.
Experimental Workflow Summary
Caption: Complete workflow for the 13-Leu-motilin radioimmunoassay.
References
-
Abyntek Biopharma. (2025). Radioimmunoassay (RIA) Protocol. Abyntek. [Link]
-
Slideshare. (n.d.). Radio immunoassay (RIA). [Link]
-
Dryburgh, J. R., & Brown, J. C. (1975). Radioimmunoassay for motilin. Gastroenterology, 68(5 Pt 1), 1169–1176. [Link]
-
Pappas, A. A., & Glassman, A. B. (1985). Basic Principles of Radioimmunoassay Testing: A Simple Approach. Laboratory Medicine, 16(3), 169-172. [Link]
-
Microbe Notes. (2024). Radioimmunoassay (RIA): Principle, Procedure, Results, Uses. [Link]
-
Quora. (2017). What is the principle behind radioimmunoassays?. [Link]
-
Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]
-
Sargent, B. (2011). Bovine Serum Albumin – a Help or Hindrance in Immunoassays. Cell Culture Dish. [Link]
-
Wikipedia. (n.d.). Motilin. [Link]
-
Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 41(1), 1–13. [Link]
-
U.S. Food and Drug Administration. (2023). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. HHS.gov. [Link]
-
Peeters, T. L., et al. (1992). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 13(6), 1103–1107. [Link]
-
ResearchGate. (n.d.). Guidelines for Hormone Radioimmunoassays. [Link]
-
Ohno, T., et al. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 704221. [Link]
-
Microbioz India. (2024). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. [Link]
-
Nuclear Power. (n.d.). Scintillation Counter - Principle of Operation - Description. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Motilin (MTL). [Link]
-
Flabs. (2025). Radioimmunoassay (RIA) Guide: Principles & Applications. [Link]
-
ResearchGate. (2014). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. [Link]
-
PubMed Central (PMC). (2020). Immunization with Bovine Serum Albumin (BSA) in Oil-Adjuvant Elicits IgM Antibody Response in Chinese Soft-Shelled Turtle (Pelodiscus Sinensis). [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Atomic Energy Agency (IAEA). (n.d.). Development of radioimmunometric assays and kits for non-clinical applications. [Link]
-
PennState EH&S. (n.d.). Principles and Applications of Liquid Scintillation Counting. [Link]
-
YouTube. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Frontiers. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. [Link]
-
bioRxiv. (2020). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. [Link]
-
YouTube. (2013). Scintillation counting continued. [Link]
-
PubMed. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]
-
Brendan Bioanalytics. (n.d.). Home of STATLIA MATRIX software. [Link]
-
MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]
-
Moravek. (n.d.). Scintillation Counters: What It Is and What It's Used For. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]
-
Cleveland Clinic. (2022). Motilin Hormone: Function and What it Is. [Link]
Sources
- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 2. Motilin - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abyntek.com [abyntek.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Radio immunoassay (RIA) | PPTX [slideshare.net]
- 8. revvity.com [revvity.com]
- 9. microbenotes.com [microbenotes.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Bovine Serum Albumin - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. Scintillation Counter - Principle of Operation - Description [nuclear-power.com]
- 13. moravek.com [moravek.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. phoenixbiotech.net [phoenixbiotech.net]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ehs.psu.edu [ehs.psu.edu]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Radioimmunoassay for motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation and Use of 13-Leu-Motilin for Isolated Organ Bath Experiments
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation and application of 13-Leu-motilin for studying gastrointestinal smooth muscle contractility using isolated organ bath systems. The protocols detailed herein are designed to ensure experimental reproducibility and scientific rigor.
Introduction: The Significance of 13-Leu-Motilin in Gastrointestinal Research
Motilin is a 22-amino acid polypeptide hormone that plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), often referred to as the "housekeeper" of the gut.[1] It is cyclically released during the fasted state from entero-endocrine cells (Mo cells) in the upper small intestine.[1] The synthetic analogue, 13-Leu-motilin (often referred to as [Leu13] motilin or 13-norleucine-motilin), is a potent and stable agonist of the motilin receptor, making it an invaluable tool for in vitro studies of gastrointestinal smooth muscle physiology and pharmacology.[2][3][4] Understanding the effects of motilin analogues is critical for developing prokinetic agents to treat motility disorders such as gastroparesis and constipation.
13-Leu-motilin exerts its effects by binding to motilin receptors, which are G protein-coupled receptors (GPCRs) located on smooth muscle cells and enteric neurons.[1][5] Activation of these receptors triggers a signaling cascade that ultimately leads to smooth muscle contraction, providing a quantifiable measure of the compound's activity in an isolated organ bath setting.[6]
Core Principles of Isolated Organ Bath Experiments
The isolated organ bath is a versatile in vitro technique that allows for the study of tissue contractility in a controlled environment.[7][8] In this system, a segment of gastrointestinal tissue (e.g., duodenum, jejunum, or antrum) is suspended in a chamber containing a physiological salt solution, maintained at a constant temperature and pH.[8][9] The contractile responses of the tissue to pharmacological agents like 13-Leu-motilin are then recorded using a force transducer.
Experimental Workflow Overview
The following diagram outlines the general workflow for conducting an isolated organ bath experiment with 13-Leu-motilin.
Caption: Experimental workflow for 13-Leu-motilin in isolated organ bath.
Detailed Protocols
Part 1: Preparation of Physiological Salt Solution
The Krebs-Henseleit solution is the standard physiological buffer for isolated organ bath experiments involving gastrointestinal smooth muscle.[10] It is crucial to prepare this solution fresh on the day of the experiment.[11]
Table 1: Composition of Krebs-Henseleit Solution
| Component | Molar Concentration (mM) | Grams per 1 Liter |
| Sodium Chloride (NaCl) | 118.0 | 6.90 |
| Potassium Chloride (KCl) | 4.7 | 0.35 |
| Calcium Chloride (CaCl₂) | 2.5 | 0.28 |
| Magnesium Sulfate (MgSO₄) | 1.2 | 0.14 |
| Potassium Phosphate (KH₂PO₄) | 1.2 | 0.16 |
| Sodium Bicarbonate (NaHCO₃) | 25.0 | 2.10 |
| D-Glucose | 11.0 | 1.98 |
Protocol for Krebs-Henseleit Solution Preparation:
-
Using high-purity water (e.g., Milli-Q or equivalent), dissolve all components except for sodium bicarbonate and calcium chloride in approximately 800 mL of water.[12]
-
Once the salts are fully dissolved, add the sodium bicarbonate and stir until dissolved.[13]
-
Add the calcium chloride and stir until fully dissolved. Adding calcium chloride last helps to prevent precipitation.
-
Bring the final volume to 1 liter with high-purity water.[13]
-
Filter the solution through a 0.22 µm filter to remove any potential precipitates or contaminants.[11]
-
Before use, and during the experiment, continuously aerate the Krebs-Henseleit solution with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of approximately 7.4.[9]
Part 2: Preparation of 13-Leu-Motilin Solutions
Accurate preparation of stock and working solutions is paramount for obtaining reliable and reproducible results.
Protocol for 13-Leu-Motilin Solution Preparation:
-
Reconstitution of Lyophilized Peptide: 13-Leu-motilin is typically supplied as a lyophilized powder. Refer to the manufacturer's data sheet for specific instructions on reconstitution. A common solvent is sterile, high-purity water or a dilute acetic acid solution.
-
Preparation of Stock Solution (e.g., 1 mM):
-
Calculate the required volume of solvent to achieve a 1 mM stock solution based on the molecular weight of the 13-Leu-motilin.
-
Carefully add the calculated volume of solvent to the vial of lyophilized peptide.
-
Gently swirl or pipette up and down to ensure complete dissolution. Avoid vigorous vortexing, which can degrade the peptide.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of working solutions by serial dilution from the stock solution using the Krebs-Henseleit solution as the diluent. This ensures that the final concentration of the solvent in the organ bath remains negligible.
-
The concentrations of the working solutions should be prepared to be at least 100 to 1000 times more concentrated than the desired final concentration in the organ bath to minimize the volume added to the chamber.[7][14]
-
Part 3: Isolated Organ Bath Experimental Protocol
-
Tissue Isolation and Mounting:
-
Humanely euthanize the experimental animal according to institutionally approved protocols.
-
Isolate the desired segment of the gastrointestinal tract (e.g., rabbit duodenum, guinea pig antrum) and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully dissect a longitudinal or circular smooth muscle strip of appropriate dimensions (e.g., 1-2 cm in length).
-
Mount the tissue strip in the organ bath chamber, securing one end to a fixed holder and the other to an isometric force transducer.[9]
-
-
Equilibration:
-
Fill the organ bath chamber with pre-warmed (37°C) and carbogen-aerated Krebs-Henseleit solution.
-
Apply an initial tension to the tissue strip (e.g., 1 gram) and allow it to equilibrate for a period of 60 minutes.[9]
-
During the equilibration period, wash the tissue by replacing the Krebs-Henseleit solution in the chamber every 15-20 minutes.[7][9]
-
-
Assessment of Tissue Viability:
-
After equilibration, assess the viability and contractile capacity of the tissue by challenging it with a high concentration of potassium chloride (e.g., 50-80 mM).[9] This induces a depolarizing contraction and serves as a reference for subsequent contractile responses.
-
Wash the tissue thoroughly with fresh Krebs-Henseleit solution and allow it to return to its baseline tension.
-
-
Cumulative Addition of 13-Leu-Motilin:
-
Once the tissue has returned to a stable baseline, begin the cumulative addition of 13-Leu-motilin.
-
Start with the lowest concentration and sequentially add increasing concentrations of the peptide to the organ bath, allowing the contractile response to reach a plateau at each concentration before adding the next.[15]
-
Typical final concentrations of motilin analogues in the organ bath range from 10⁻¹² M to 10⁻⁶ M.[5]
-
-
Data Acquisition:
-
Continuously record the isometric tension of the tissue strip throughout the experiment using a suitable data acquisition system.
-
Mechanism of Action and Signaling Pathway
The contractile effect of 13-Leu-motilin is initiated by its binding to the motilin receptor on gastrointestinal smooth muscle cells. This binding activates a cascade of intracellular signaling events.
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous 13-Nle-motilin increases the human lower esophageal sphincter pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motilin receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.harvardapparatus.com [support.harvardapparatus.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. himedialabs.com [himedialabs.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
Administration of 13-Leu-Motilin for Gastric Emptying Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric emptying, the process by which stomach contents are moved into the small intestine, is a critical physiological function. Delayed gastric emptying, or gastroparesis, is a debilitating condition with significant clinical implications. The study of prokinetic agents that can enhance gastric motility is therefore of great interest. Motilin, a 22-amino acid peptide hormone, is a key regulator of the migrating motor complex (MMC), which facilitates housekeeping contractions in the gut during the fasting state. 13-Leu-motilin is a synthetic, biologically active analogue of motilin, which acts as a motilin receptor agonist and has been utilized in research to investigate its effects on gastric motility. This document provides detailed application notes and protocols for the administration of 13-Leu-motilin in the context of gastric emptying studies.
Mechanism of Action: The Role of Motilin Receptor Agonism
13-Leu-motilin exerts its prokinetic effects by binding to and activating motilin receptors (MTLR), which are G protein-coupled receptors found on smooth muscle cells and enteric neurons in the gastrointestinal tract. Activation of these receptors initiates a signaling cascade that leads to increased contractility of the gastric antrum and duodenum, thereby influencing the rate of gastric emptying. The action of motilin agonists can be complex; while they can accelerate gastric emptying, some studies have shown that at higher doses, they may paradoxically delay it by inducing uncoordinated contractions between the antrum, pylorus, and duodenum. Therefore, careful dose-selection is paramount in preclinical and clinical investigations.
Preparation and Administration of 13-Leu-Motilin
Proper handling and preparation of lyophilized 13-Leu-motilin are crucial for maintaining its biological activity and ensuring accurate, reproducible results.
Reconstitution of Lyophilized 13-Leu-Motilin
Lyophilized peptides are hygroscopic and should be handled with care in a clean, well-ventilated environment.
Materials:
-
Lyophilized 13-Leu-motilin vial
-
Sterile, pyrogen-free vehicle (e.g., 0.9% sterile saline for injection)
-
Sterile syringes and needles
-
Vortex mixer (optional)
Protocol:
-
Allow the vial of lyophilized 13-Leu-motilin to equilibrate to room temperature before opening to prevent condensation.
-
Using a sterile syringe, slowly add the calculated volume of the vehicle to the vial. The choice of vehicle should be appropriate for the intended administration route (e.g., sterile saline for intravenous injection).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
For storage of the reconstituted solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Intravenous Administration
Intravenous administration allows for precise control over the dosage and rapid onset of action. Both bolus injections and continuous infusions have been described in the literature.
Example Protocol for Intravenous Infusion:
-
Prepare the desired concentration of 13-Leu-motilin in the chosen sterile vehicle.
-
Administer the solution via a controlled infusion pump.
-
The infusion rate and duration will depend on the specific experimental design. For example, a study in humans used intravenous infusions of 13-norleucine-motilin at doses of 0.1, 0.2, and 0.4 µg/kg/h.
Protocols for Assessing Gastric Emptying
The choice of method for assessing gastric emptying depends on the research question, the subject species, and the available resources. Gastric emptying scintigraphy is considered the gold standard, while breath tests offer a non-invasive alternative.
Protocol 1: Gastric Emptying Scintigraphy
This method involves the ingestion of a radiolabeled meal and subsequent imaging to quantify the rate of gastric emptying.
Patient/Subject Preparation:
-
Subjects should fast overnight or for a minimum of 8 hours before the study.
-
Medications that may affect gastric motility (e.g., prokinetics, opioids, anticholinergics) should be discontinued for an appropriate washout period (typically 48-72 hours) prior to the study, unless the study is designed to evaluate the efficacy of such agents.
-
For diabetic subjects, blood glucose levels should be monitored and ideally be below 200 mg/dL, as hyperglycemia can delay gastric emptying.
Standardized Meal:
-
A standardized solid meal is recommended for consistency. A common example is a low-fat, egg-white meal.
-
The meal is labeled with a radionuclide, typically Technetium-99m (99mTc) sulfur colloid.
Imaging Procedure:
-
Immediately after ingestion of the radiolabeled meal, acquire anterior and posterior images of the stomach using a gamma camera.
-
Repeat imaging at standardized time points, for example, at 1, 2, and 4 hours post-ingestion.
-
Draw regions of interest (ROIs) around the stomach on the images to quantify the amount of radioactivity remaining at each time point.
-
Calculate the percentage of gastric retention at each time point, corrected for radioactive decay.
-
The primary endpoint is often the gastric half-emptying time (T1/2), which is the time it takes for 50% of the radiolabeled meal to leave the stomach.
Protocol 2: 13C-Spirulina Breath Test
This non-invasive method measures the rate of gastric emptying by detecting the appearance of 13CO2 in the breath after ingestion of a meal containing 13C-labeled Spirulina.
Patient/Subject Preparation:
-
Similar to scintigraphy, subjects should fast overnight.
-
Discontinue medications affecting gastric motility.
Test Procedure:
-
Collect a baseline breath sample before the test meal.
-
The subject consumes a standardized meal, such as a scrambled egg mix, containing a known amount of 13C-Spirulina.
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours.
-
The ratio of 13CO2 to 12CO2 in the breath samples is analyzed using an isotope ratio mass spectrometer.
-
The rate of 13CO2 excretion is used to calculate the gastric emptying rate and the half-emptying time.
Data Presentation
The effect of 13-Leu-motilin on gastric emptying is dose-dependent. The following table summarizes representative data on the effect of motilin analogues on gastric emptying half-life (T1/2).
| Motilin Analogue | Species | Administration Route | Dose | Change in Gastric Emptying T1/2 (Solids) | Reference |
| Motilin | Human (Diabetic Gastroparesis) | Intravenous Infusion | 10 pmol/kg/min | Reduced from 111 ± 4 min to 51 ± 12 min | |
| 13-nle-motilin | Human | Intravenous | Graded Doses | Dose-dependent slowing of gastric emptying | |
| GSK962040 (non-peptide agonist) | Human | Oral | 50-150 mg | Decreased by 22-43% from placebo | |
| Atilmotin | Human | Intravenous Bolus | 6, 30, or 60 µg | Increased early phase of gastric emptying |
Visualizations
Motilin Receptor Signaling Pathway
Caption: Motilin Receptor Signaling Pathway in Gastric Smooth Muscle Cells.
Experimental Workflow for a Gastric Emptying Study
Caption: Experimental Workflow for a Gastric Emptying Study Using Scintigraphy.
Conclusion
The administration of 13-Leu-motilin is a valuable tool for investigating gastric motility and the therapeutic potential of motilin receptor agonists. The protocols outlined in this document provide a framework for conducting reproducible and reliable gastric emptying studies. Careful attention to subject preparation, standardized meal administration, and precise data acquisition and analysis are essential for obtaining meaningful results. The dose-dependent effects of motilin analogues necessitate careful dose-ranging studies to fully characterize their prokinetic and, at times, inhibitory effects on gastric emptying.
References
- Ruppin, H., Domschke, S., Domschke, W., Wünsch, E., Jaeger, E., & Demling, L. (1975). Effects of 13-nle-motilin in man--
Measuring the Receptor Binding of 13-Leu-Motilin in Cell Lines: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals in gastroenterology, pharmacology, and related fields.
Introduction: The Motilin Receptor and its Ligands
The motilin receptor (MLNR) is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal (GI) tract, where it plays a crucial role in regulating GI motility.[1][2][3] The endogenous ligand for this receptor is motilin, a 22-amino acid peptide hormone that stimulates contractions in the stomach and intestines, particularly during the fasting state, as part of the migrating motor complex (MMC).[1][3] The motilin receptor signals through the Gq/11 protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and smooth muscle contraction.
Given its role in GI motility, the motilin receptor is a significant target for the development of therapeutics for conditions such as gastroparesis and other motility disorders.[1][4] The development of such drugs requires robust and reliable methods to characterize the binding of novel compounds to the motilin receptor. 13-Leu-motilin is a synthetic analog of motilin that has been utilized in research to study the motilin receptor.[5] This application note provides a detailed protocol for measuring the binding of 13-Leu-motilin to the human motilin receptor expressed in a cell line using a competitive radioligand binding assay.
Principle of the Competitive Radioligand Binding Assay
Competitive radioligand binding assays are a fundamental technique in pharmacology for determining the affinity of an unlabeled compound (the "competitor," in this case, 13-Leu-motilin) for a receptor.[6] The assay measures the ability of the unlabeled ligand to compete with a radiolabeled ligand (a "tracer" with known high affinity for the receptor, such as ¹²⁵I-motilin) for binding to the receptor.
In this assay, a fixed concentration of the radiolabeled ligand and a cell membrane preparation containing the motilin receptor are incubated with increasing concentrations of the unlabeled competitor. As the concentration of the unlabeled competitor increases, it displaces the radiolabeled ligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.[7]
Experimental Workflow Overview
Caption: Experimental workflow for the competitive radioligand binding assay.
Detailed Protocols
Part 1: Cell Culture of Motilin Receptor-Expressing CHO-K1 Cells
For this protocol, we recommend using a commercially available cell line stably expressing the human motilin receptor, such as the ChemiScreen™ Motilin Receptor Membrane Preparation from Eurofins Discovery, which is derived from a modified CHO-K1 cell line.[8][9] Alternatively, CHO-K1 cells can be transfected with a mammalian expression vector encoding the human motilin receptor.
Materials:
-
CHO-K1 cells stably expressing the human motilin receptor
-
Growth Medium: Ham's F12, 10% FBS, and appropriate selection antibiotic (e.g., G418 or Puromycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75 or T-150)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw the vial of cells rapidly in a 37°C water bath.[10] Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Growth Medium. Centrifuge at 150 x g for 5 minutes.[10]
-
Cell Plating: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of Growth Medium. Transfer the cell suspension to a T-75 culture flask.
-
Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.[10] Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until the cells detach. Add 7-8 mL of Growth Medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Expansion: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh Growth Medium.
Part 2: Cell Membrane Preparation
Materials:
-
Confluent flasks of motilin receptor-expressing CHO-K1 cells
-
Cell Scraper
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail (cold)
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Sucrose solution (10% in Lysis Buffer, cold)
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvesting: Aspirate the growth medium from confluent T-150 flasks. Wash the cell monolayer twice with ice-cold PBS. Add 5 mL of ice-cold PBS and detach the cells using a cell scraper.
-
Cell Lysis: Transfer the cell suspension to a 50 mL conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 10 volumes of ice-cold Lysis Buffer.
-
Homogenization: Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).
-
Membrane Isolation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells. Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of Lysis Buffer containing 10% sucrose as a cryoprotectant.[11]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquoting and Storing: Aliquot the membrane suspension and store at -80°C until use.
Part 3: Competitive Radioligand Binding Assay
Materials:
-
Motilin receptor-expressing cell membranes
-
¹²⁵I-motilin (radioligand)
-
13-Leu-motilin (unlabeled competitor)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4[7]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Non-specific binding control: High concentration of unlabeled motilin (e.g., 1 µM)
-
96-well filter plates (e.g., Millipore MultiScreenHTS) pre-treated with 0.5% polyethyleneimine (PEI)[6][7]
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL ¹²⁵I-motilin, 50 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL unlabeled motilin (1 µM), 50 µL ¹²⁵I-motilin, 50 µL membrane suspension.
-
Competitor Wells: 50 µL of 13-Leu-motilin at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL ¹²⁵I-motilin, 50 µL membrane suspension.
-
-
Reagent Preparation:
-
Dilute the ¹²⁵I-motilin in Binding Buffer to a final concentration approximately equal to its Kd (dissociation constant) for the motilin receptor (typically in the low pM range).[12]
-
Prepare serial dilutions of 13-Leu-motilin in Binding Buffer.
-
Dilute the cell membranes in Binding Buffer to a concentration that will result in <10% of the added radioligand being bound.[13]
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[11][14]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-treated filter plate using a vacuum manifold.[6]
-
Washing: Wash each well three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of 13-Leu-motilin. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a one-site competition model to determine the IC50 value.
-
-
Calculate Ki using the Cheng-Prusoff Equation:
-
The Ki is a more accurate measure of affinity as it is independent of the radioligand concentration used in the assay.[11]
-
Ki = IC50 / (1 + ([L]/Kd))
-
IC50: The experimentally determined half-maximal inhibitory concentration of 13-Leu-motilin.
-
[L]: The concentration of ¹²⁵I-motilin used in the assay.
-
Kd: The equilibrium dissociation constant of ¹²⁵I-motilin for the motilin receptor (this should be determined in a separate saturation binding experiment).
-
-
Expected Results
The following table provides representative binding affinity data for various ligands at the human motilin receptor.
| Compound | Ligand Type | IC50 (nM) | Ki (nM) | Cell System | Reference |
| Motilin | Endogenous Agonist | 2.1 ± 0.4 | 6.83 ± 1.3 | Rabbit jejunum enterocyte membranes | [12] |
| 13-Leu-motilin | Synthetic Analog | - | - | - | - |
| Erythromycin | Agonist | 1300 ± 100 | 432 ± 33 | Rabbit jejunum enterocyte membranes | [12] |
| MA-2029 | Antagonist | 4.9 | - | CHO cells | - |
Note: The Ki value for 13-Leu-motilin would be determined from the experimental data generated using the protocol described above.
Motilin Receptor Signaling Pathway
Activation of the motilin receptor by an agonist initiates a signaling cascade that leads to smooth muscle contraction.
Caption: Simplified signaling pathway of the motilin receptor.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Everything you need to know about the motilin receptor. (2023). REPROCELL. [Link]
-
Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. (2021). Frontiers in Endocrinology. [Link]
-
Motilin receptor – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Receptor for motilin identified in the human gastrointestinal system. (1999). PubMed. [Link]
-
Human M1 Receptor Membrane Preparation. (n.d.). GenScript. [Link]
-
Structure-activity relationships of gastrointestinal hormones: motilin, GIP, and [27-TYR]CCK-PZ. (1977). PubMed. [Link]
-
GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. (2011). PubMed. [Link]
-
Motilin Human Motilin GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
Study of the binding of motilin to the membranes of enterocytes from rabbit jejunum. (1996). PubMed. [Link]
-
Assay conditions for GPCR radioligand competition binding assays. (n.d.). ResearchGate. [Link]
-
Ligand binding assays at equilibrium: validation and interpretation. (2013). PMC. [Link]
-
Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. (2021). Frontiers. [Link]
-
Cell Lines & Primary Cells. (n.d.). Eurofins DiscoverX. [Link]
-
The motilin pharmacophore in CHO cells expressing the human motilin receptor. (2002). PubMed. [Link]
-
Localization of Iodine-125-mIP-Des-Met14-Bombesin (7-13)NH2 in Ovarian Carcinoma Induced to Express the Gastrin Releasing Peptide Receptor by Adenoviral Vector-Mediated Gene Transfer. (2001). ResearchGate. [Link]
-
Step 2 in Purification of ER Membranes from CHO-K1 Cells. (n.d.). ResearchGate. [Link]
-
Impact of assay temperature on antibody binding characteristics in living cells: A case study. (2017). Spandidos Publications. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2019). PMC. [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. Receptor for motilin identified in the human gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. genscript.com [genscript.com]
- 8. Eurofins Discoverx ChemiScreen Motilin Receptor Membrane Preparation, 1 | Fisher Scientific [fishersci.com]
- 9. Cell Lines & Primary Cells [discoverx.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Study of the binding of motilin to the membranes of enterocytes from rabbit jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Techniques for Synthesizing 13-Leu-Motilin Fragments
Introduction
Motilin is a 22-amino acid polypeptide hormone synthesized by endocrine M cells in the upper gastrointestinal (GI) tract.[1] It plays a crucial role in regulating GI motility, specifically by initiating the migrating motor complex (MMC), the distinct pattern of electromechanical activity observed in the GI smooth muscle during fasting.[1] The analog, 13-Leu-motilin, where the native methionine at position 13 is replaced by leucine, has been a subject of significant research interest.[2] This substitution enhances the peptide's stability against oxidation while retaining biological activity, making it a valuable tool for physiological studies and a potential therapeutic candidate.
The synthesis of motilin fragments is essential for structure-activity relationship (SAR) studies, allowing researchers to pinpoint the specific residues and domains responsible for receptor binding and biological function.[3][4] For instance, studies have shown that N-terminal fragments of just over half the length of the native peptide are nearly as potent as the full-length motilin, indicating that this region contains the primary determinants for bioactivity.[4]
This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 13-Leu-motilin fragments. We will focus on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, detailing the strategic planning, synthesis cycle, cleavage, purification, and analytical verification required to produce high-purity peptide fragments for research and development.
Chapter 1: Strategic Planning for Synthesis
A successful peptide synthesis campaign begins with careful planning. The choices made at this stage regarding the core chemistry, solid support, and protecting groups will profoundly impact the yield, purity, and overall success of the synthesis.
The Synthetic Approach: Solid-Phase Peptide Synthesis (SPPS)
For the synthesis of peptide fragments like those of 13-Leu-motilin, Solid-Phase Peptide Synthesis (SPPS) is the overwhelmingly preferred method over traditional liquid-phase synthesis.
Causality: The core principle of SPPS involves covalently attaching the C-terminal amino acid to an insoluble polymer resin.[5] The peptide chain is then assembled in a stepwise manner on this solid support. The key advantage of this approach is that excess reagents and soluble by-products are removed by simple filtration and washing at the end of each reaction step, which dramatically simplifies the purification process and allows for the use of excess reagents to drive reactions to completion, resulting in higher yields.[5]
Protecting Group Strategy: The Fmoc/tBu Approach
The choice of temporary (α-amino) and permanent (side-chain) protecting groups is critical. The Fmoc/tBu (tert-Butyl) strategy is the modern standard for SPPS.
-
Temporary Nα-Protection: The Fmoc group is used to protect the α-amino group of the incoming amino acid. It is stable to acidic conditions but is readily removed by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6]
-
Permanent Side-Chain Protection: The side chains of reactive amino acids (e.g., Lys, Glu, Arg, Tyr) are protected with acid-labile groups, most commonly derived from tert-butanol (e.g., Boc for Lys, OtBu for Glu, Pbf for Arg, tBu for Tyr).
Causality: This orthogonal protection scheme is highly efficient. The base-lability of the Fmoc group ensures that the acid-labile side-chain protecting groups remain intact during the entire chain assembly process. All protecting groups and the resin linkage are then removed simultaneously in a final, single step using a strong acid like trifluoroacetic acid (TFA).
Resin Selection
The choice of resin determines the C-terminal functional group of the final peptide.[5] For motilin fragments, which often require a C-terminal amide to mimic the native structure or improve biological half-life, a Rink Amide resin is an excellent choice.[6] If a C-terminal carboxylic acid is desired, a Wang or 2-chlorotrityl resin would be appropriate.[5][6]
Table 1: Common Resins for Fmoc-SPPS
| Resin Name | C-Terminal Functional Group | Cleavage Condition | Key Feature |
| Rink Amide | Amide (-CONH₂) | Standard TFA Cocktail | Ideal for synthesizing peptide amides. |
| Wang | Carboxylic Acid (-COOH) | Standard TFA Cocktail | Common choice for peptide acids. |
| 2-Chlorotrityl | Carboxylic Acid (-COOH) | Very Mild Acid (e.g., dilute TFA) | Allows for the synthesis of protected peptide fragments. |
Chapter 2: The Synthesis Engine: Fmoc-SPPS Workflow
The core of SPPS is a series of iterative cycles, with each cycle adding one amino acid to the growing peptide chain. Each cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[6]
Overall Synthesis Workflow
The entire process, from starting materials to the final purified product, can be visualized as a multi-stage workflow.
Caption: High-level workflow for peptide synthesis.
Protocol: The SPPS Cycle
This protocol outlines the manual steps for one coupling cycle. Automated synthesizers perform these steps sequentially.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase resin (e.g., Rink Amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Protocol Steps:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow the resin to swell for 30-60 minutes. This is crucial for ensuring that all reactive sites are accessible. Drain the DMF.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[6]
-
Agitate for 5-10 minutes. Drain the solution.
-
Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.[6]
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 0.95 eq. relative to the amino acid) and the base (e.g., DIPEA, 2 eq. relative to the amino acid).
-
Allow the activation to proceed for 1-2 minutes. The solution will typically change color.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling (Self-Validation):
-
Perform a Kaiser test to check for the presence of free primary amines.[9]
-
Procedure: Remove a few resin beads, wash them with ethanol, and add the Kaiser test solutions (ninhydrin, phenol, KCN/pyridine).[8][10] Heat at 100-120°C for 5 minutes.[7][8]
-
Interpretation: A dark blue color indicates an incomplete reaction (free amines are present), requiring a second coupling (recoupling). A yellow or colorless result indicates a complete reaction.[8]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next cycle.
Sources
- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 2. Syntheses of motilin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of motilin antagonists derived from the [1-4] fragment of porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Studying Sphincter of Oddi Function with 13-Leu-motilin
Introduction: The Sphincter of Oddi and the Role of Motilin
The sphincter of Oddi (SO) is a complex smooth muscle valve that plays a critical role in regulating the flow of bile and pancreatic juice into the duodenum.[1][2] Its coordinated contractions and relaxations are essential for proper digestion and for preventing the reflux of duodenal contents into the biliary and pancreatic ducts.[1] Dysfunction of this sphincter, known as Sphincter of Oddi Dysfunction (SOD), can lead to significant clinical issues, including biliary-type pain and recurrent pancreatitis.[1]
The motility of the sphincter of Oddi is under the control of a complex interplay of neural and hormonal signals. One of the key hormonal regulators is motilin, a 22-amino acid peptide secreted by enteroendocrine cells in the upper small intestine.[3] Motilin is known to induce contractions of the gallbladder and has a prokinetic effect on the sphincter of Oddi.[4] It binds to specific G-protein coupled receptors (GPCRs), initiating a signaling cascade that leads to smooth muscle contraction.[3][5] The study of motilin's effects on the sphincter of Oddi is therefore crucial for understanding the pathophysiology of SOD and for the development of novel therapeutic agents.
13-Leu-motilin: A Tool for Probing Sphincter of Oddi Function
13-Leu-motilin is a synthetic analog of motilin where the methionine residue at position 13 is replaced by leucine. Its full amino acid sequence is: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu -Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln.[6] This substitution confers stability while retaining biological activity, making it a valuable tool for in vivo and in vitro studies of the motilin receptor system. The use of a stable analog like 13-Leu-motilin allows for more reproducible and prolonged experimental observations compared to the native peptide, which can be subject to degradation.
Mechanism of Action: The Motilin Receptor Signaling Pathway
13-Leu-motilin, like native motilin, exerts its effects by binding to the motilin receptor, a GPCR.[5] In gastrointestinal smooth muscle, the activation of the motilin receptor initiates a biphasic contractile response through the activation of Gq and G13 proteins.[7]
-
Initial Contraction (Calcium-Dependent): The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC20), leading to actin-myosin cross-bridge cycling and the initial, rapid phase of muscle contraction.[7]
-
Sustained Contraction (Calcium Sensitization): The sustained phase of contraction is mediated by pathways that increase the sensitivity of the contractile apparatus to Ca2+. This involves both Protein Kinase C (PKC), activated by DAG, and the RhoA/Rho-kinase (ROCK) pathway, activated by both Gαq and Gα13.[7][8] Both PKC and ROCK can inhibit myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC20.[8] By inhibiting MLCP, MLC20 remains in a phosphorylated state for a longer duration, leading to a sustained contraction even as intracellular Ca2+ levels begin to decrease.[7]
Sources
- 1. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anatomy, Abdomen and Pelvis, Sphincter of Oddi (Hepatopancreatic Sphincter) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Contractile response of canine gallbladder and sphincter of Oddi to substance P and related peptides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation between 13-Nle-motilin and acetylcholine on rabbit pyloric muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of rhoA/rho-kinase and PKC in the inhibitory effect of L-cysteine/H2S pathway on the carbachol-mediated contraction of mouse bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROLE OF RHO KINASE IN GASTROINTESTINAL MOTILITY - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 13-Leu-motilin in Physiological Buffers
Prepared by a Senior Application Scientist
Welcome to the technical support center for 13-Leu-motilin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling the solubility of this important motilin analogue in physiological buffers. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure the success and reproducibility of your experiments.
I. Understanding the Solubility Profile of 13-Leu-motilin
13-Leu-motilin is a synthetic analogue of the 22-amino acid peptide hormone motilin, which plays a crucial role in regulating gastrointestinal motility.[1] In this analogue, the methionine at position 13 is replaced with leucine. This substitution influences its biological activity and physicochemical properties. While generally considered water-soluble, achieving consistent and optimal solubility in physiological buffers can be challenging due to factors like pH, ionic strength, and the peptide's inherent tendency to interact with buffer components.
Key Physicochemical Properties of 13-Leu-motilin
A solid understanding of the fundamental properties of 13-Leu-motilin is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Amino Acid Sequence | H-Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln-OH | |
| Molecular Formula | C121H190N34O35 | [2] |
| Molecular Weight | 2681.05 g/mol | [2][3] |
| Theoretical Isoelectric Point (pI) | 9.63 | [2] |
| Grand Average of Hydropathicity (GRAVY) | -1.08 | [2] |
| Solubility in Water | 1 mg/mL | [4] |
The theoretical pI of 9.63 indicates that 13-Leu-motilin is a basic peptide.[2] This is a critical piece of information, as the peptide will have a net positive charge at a pH below its pI and a net negative or neutral charge at a pH above its pI. Its solubility is generally lowest at or near its pI. The negative GRAVY score suggests that the peptide is intrinsically hydrophilic and should be readily soluble in aqueous solutions.[2]
II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues
This section provides a structured approach to addressing common solubility problems encountered with 13-Leu-motilin in physiological buffers.
Problem 1: The peptide does not dissolve completely in my physiological buffer (e.g., PBS, pH 7.4).
Causality:
-
pH proximity to pI: While PBS at pH 7.4 is below the pI of 9.63, the net positive charge may not be sufficient to ensure complete solubility, especially at higher concentrations.
-
Ionic Strength: High salt concentrations in buffers like PBS can sometimes decrease the solubility of peptides through a "salting out" effect.[5]
-
Presence of Trifluoroacetic Acid (TFA): Lyophilized peptides are often supplied as TFA salts, a remnant of the purification process.[2] TFA is acidic and can lower the pH of your final solution, potentially affecting solubility.[6]
Solution Workflow:
Caption: Troubleshooting workflow for dissolving 13-Leu-motilin.
Detailed Protocol:
-
Initial Dissolution in Water:
-
If Dissolution in Water is Incomplete:
-
pH Adjustment: Since 13-Leu-motilin is a basic peptide (pI 9.63), its solubility is enhanced in acidic conditions.[7] Add a small volume of 10% acetic acid to your aqueous stock solution and gently vortex until the peptide dissolves.
-
Organic Co-solvent: For highly resistant solubility issues, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[8] Once fully dissolved, slowly add this stock solution to your physiological buffer with continuous gentle mixing. Crucially, ensure the final concentration of the organic solvent is compatible with your experimental system, typically below 1% for cell-based assays. [7]
-
-
Dilution into Physiological Buffer:
-
Once you have a clear stock solution, you can dilute it to your final working concentration in your desired physiological buffer.
-
It is recommended to add the peptide stock solution to the buffer, rather than the other way around, to minimize the risk of precipitation.
-
Problem 2: The peptide precipitates out of solution after a short period.
Causality:
-
Aggregation: Peptides, particularly at higher concentrations, can self-associate and aggregate over time.[9] This can be influenced by temperature, pH, and the presence of certain ions.
-
Buffer Incompatibility: Components of your physiological buffer may be interacting with the peptide, leading to precipitation.
Solutions:
-
Prepare Fresh Solutions: The most reliable way to avoid issues with precipitation is to prepare your 13-Leu-motilin solutions fresh for each experiment.
-
Storage of Stock Solutions: If you must store a stock solution, it is best to aliquot it into single-use volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles.
-
Lower Salt Concentration: If you suspect the high ionic strength of your buffer is the issue, consider using a buffer with a lower salt concentration.[10]
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for 13-Leu-motilin?
Based on its negative GRAVY score and reported solubility, sterile, deionized water is the recommended initial solvent.[2][4]
Q2: My peptide is a TFA salt. How does this affect my experiment?
The TFA counter-ion can lower the pH of your stock solution.[6] For most applications, the dilution into a buffered physiological solution will be sufficient to normalize the pH. However, for very sensitive assays, you may need to adjust the pH of your final working solution. TFA salts are generally known to enhance the solubility of peptides in aqueous solutions.[2]
Q3: Can I dissolve 13-Leu-motilin directly in my cell culture medium?
It is not recommended. Cell culture media are complex mixtures containing salts, amino acids, and proteins that can interact with the peptide and affect its solubility and activity. The best practice is to prepare a concentrated stock solution in water or a suitable solvent and then dilute it into your culture medium immediately before use.
Q4: How can I confirm the concentration of my final peptide solution?
Due to potential solubility issues and peptide loss on surfaces, the actual concentration of your working solution may be lower than calculated. While technically challenging for small volumes, methods like UV-Vis spectroscopy (if the peptide contains tryptophan or tyrosine) or amino acid analysis can be used to determine the precise concentration.
IV. Signaling Pathway of Motilin Receptor Activation
Understanding the downstream effects of 13-Leu-motilin can provide context for your experimental design. 13-Leu-motilin acts as an agonist at the motilin receptor, which is a G-protein coupled receptor (GPCR).[1]
Caption: Simplified signaling pathway of motilin receptor activation.
V. References
-
Iwai, H., Kobayashi, S., & Ohno, T. (1998). Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro. Canadian journal of physiology and pharmacology, 76(12), 1103–1109.
-
NovoPro Bioscience Inc. (n.d.). (Leu13)-Motilin (human, porcine) peptide. Retrieved from [Link]
-
Satoh, M., Sakai, T., Sano, I., Fujikura, T., Koyama, H., Ohshima, K., & Imai, S. (1991). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. The Japanese journal of pharmacology, 57(3), 353–362.
-
Sarles, J. C., Delecourt, P., Devaux, M. A., Amoros, J. P., Guicheney, J. C., & Wünsch, E. (1981). In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi. Hormone and metabolic research, 13(6), 340–342.
-
Peeters, T. L., Bormans, V., & Vantrappen, G. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European journal of pharmacology, 286(3), 241–247.
-
Kitazawa, T., & Taneike, T. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in endocrinology, 12, 705662.
-
Domschke, W., Strunz, U., Mitznegg, P., Domschke, S., Wünsch, E., & Demling, L. (1977). Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion. Scandinavian journal of gastroenterology. Supplement, 49, 25–28.
-
Macielag, M. J., Peeters, T. L., & Konteatis, Z. D. (1996). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 17(3), 431–436.
-
Ormas, P., & Krol, T. (1980). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Acta physiologica Polonica, 31(5), 449–456.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16130985, 13-Leu-motilin. Retrieved January 23, 2026 from [Link].
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Konturek, S. J., Krol, R., & Dembinski, A. (1976). Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs. Journal of physiology, 262(3), 673–682.
-
Poitras, P., Lahaie, R. G., St-Pierre, S., & Trudel, L. (1987). Structure-function studies of motilin analogues. The American journal of physiology, 253(3 Pt 1), G347–G351.
-
Apostolovic, D., & Klajn, R. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 964.
-
Augustijns, P., & Brewster, M. E. (2017). Low Buffer Capacity and Alternating Motility Along The Human Gastrointestinal Tract: Implications for In Vivo Dissolution and Absorption of Ionizable Drugs. Journal of pharmaceutical sciences, 106(9), 2235–2241.
-
Gauthier, M. A., & Tirelli, N. (2006). Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. Applied and environmental microbiology, 72(7), 4803–4808.
-
Yeo, M., Rhee, P. L., Kim, Y. H., Son, H. J., Kim, J. J., Rhee, J. C., & Lee, K. Y. (2002). Effect of Leucine 13-motilin (KW5139) on Early Gastric Stasis After Pylorus-Preserving Pancreatoduodenectomy. Annals of surgery, 236(5), 633–639.
-
Uesugi, M., & Futaki, S. (2023). Development of Hydrophobic Cell-Penetrating Stapled Peptides as Drug Carriers. International journal of molecular sciences, 24(14), 11634.
-
Asghar, S. F., & Lavezo, J. L. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing.
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (Leu13)-Motilin (human, porcine) peptide [novoprolabs.com]
- 3. 13-Leu-motilin | C121H190N34O35 | CID 16130985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. J66962.EXD [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 13-Leu-motilin Concentration for In Vitro Experiments
Welcome to the technical support center for the effective utilization of 13-Leu-motilin in your in vitro experimental setups. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice. The information herein is structured to address common challenges and frequently asked questions, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and mechanism of action of 13-Leu-motilin.
Q1: What is 13-Leu-motilin and how does it differ from native motilin?
A1: 13-Leu-motilin is a synthetic analog of the 22-amino acid peptide hormone motilin. In this analog, the methionine at position 13 is replaced with leucine. This substitution enhances the stability of the peptide by preventing oxidation, without significantly altering its biological activity. It acts as an agonist at the motilin receptor (GPR38), mimicking the effects of endogenous motilin.[1][2]
Q2: What is the primary physiological role of motilin and its analogs?
A2: Motilin is a key regulator of gastrointestinal (GI) motility, particularly during the fasting state.[3] It initiates the migrating motor complex (MMC), a series of powerful contractions that sweep undigested material from the stomach and small intestine, preparing the GI tract for the next meal.[3][4] This process is often referred to as the "housekeeper" of the gut. Motilin and its analogs like 13-Leu-motilin are therefore crucial tools for studying GI prokinetic effects.
Q3: What is the mechanism of action of 13-Leu-motilin at the cellular level?
A3: 13-Leu-motilin binds to the motilin receptor (GPR38), a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[3][4] This binding activates Gαq and Gα13 proteins, leading to the stimulation of phospholipase C (PLC).[5] PLC, in turn, generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[3][5] The signaling pathway also involves Rho kinase and protein kinase C (PKC) for sustained contraction.[5]
Q4: How should I prepare and store 13-Leu-motilin stock solutions?
A4: For optimal stability, 13-Leu-motilin should be reconstituted in a sterile, aqueous buffer. For a 1 mM stock solution, dissolve the peptide in sterile water or a buffer such as phosphate-buffered saline (PBS). To prevent repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Before use, thaw the aliquot on ice and dilute it to the desired working concentration in your experimental buffer.
Q5: In which animal models is 13-Leu-motilin most effective for in vitro studies?
A5: Rabbit and human gastrointestinal tissues are highly sensitive to motilin and its analogs.[6] Muscle strips from the stomach and upper small intestine of these species show robust contractile responses.[6] In contrast, tissues from guinea pigs and rats have been reported to be refractory to the actions of motilin analogs.[6] Therefore, for studying the direct effects on smooth muscle contraction, rabbit models are often preferred.
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with 13-Leu-motilin.
Problem 1: No observable contractile response in isolated tissue preparations.
-
Possible Cause 1: Incorrect Tissue or Species Selection.
-
Explanation: As mentioned in the FAQs, not all species are responsive to motilin. Guinea pig and rat tissues, for instance, are known to be insensitive.[6]
-
Solution: Confirm that you are using tissue from a responsive species, such as rabbit or human.[6] The antrum of the stomach and the duodenum are typically the most responsive regions.[1][7]
-
-
Possible Cause 2: Inadequate 13-Leu-motilin Concentration.
-
Explanation: The effective concentration of 13-Leu-motilin can vary depending on the tissue and experimental conditions. An insufficient concentration will fail to elicit a response.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific tissue preparation. A typical starting range for in vitro smooth muscle contraction assays is 0.1 nM to 1 µM.[1]
-
-
Possible Cause 3: Degraded Peptide.
-
Explanation: Improper storage or handling can lead to the degradation of the peptide, rendering it inactive.
-
Solution: Prepare fresh stock solutions from a new vial of 13-Leu-motilin. Ensure proper aliquoting and storage at -20°C or below to avoid freeze-thaw cycles.
-
-
Possible Cause 4: Receptor Desensitization (Tachyphylaxis).
-
Explanation: Prolonged or repeated exposure to high concentrations of motilin agonists can lead to receptor desensitization, where the receptors become less responsive.[8]
-
Solution: Allow for a sufficient washout period between applications of 13-Leu-motilin. If tachyphylaxis is suspected, a longer washout period or using fresh tissue for each concentration may be necessary.
-
Problem 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Tissue Preparation.
-
Explanation: Variations in the size, orientation (circular vs. longitudinal muscle), and health of the isolated tissue strips can lead to inconsistent responses.
-
Solution: Standardize your tissue dissection and preparation protocol. Ensure that tissue strips are of a consistent size and are handled gently to maintain their viability.
-
-
Possible Cause 2: Fluctuations in Experimental Conditions.
-
Explanation: Changes in temperature, pH, or oxygenation of the organ bath solution can affect tissue responsiveness.
-
Solution: Maintain stable and optimal physiological conditions in your organ bath (e.g., 37°C, pH 7.4, continuous gassing with 95% O2 / 5% CO2).
-
-
Possible Cause 3: Indirect Neuronal Effects.
-
Explanation: In some preparations, 13-Leu-motilin can act on enteric neurons to release other neurotransmitters, which can indirectly affect muscle contraction.[9] This can introduce variability.
-
Solution: To study the direct effect on smooth muscle, consider using pharmacological blockers. For example, tetrodotoxin (TTX) can be used to block neuronal conduction.[6] Atropine can be used to block cholinergic pathways.[1][6]
-
Problem 3: Unexpected or paradoxical effects (e.g., relaxation instead of contraction).
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Explanation: At very high concentrations, peptides can sometimes exhibit non-specific or off-target effects. For instance, motilin has been reported to cause relaxation of precontracted porcine coronary artery muscle strips at concentrations significantly higher than those needed for GI contraction.[8]
-
Solution: Re-evaluate your concentration range. Ensure you are working within the pharmacologically relevant range for motilin receptor activation.
-
-
Possible Cause 2: Involvement of Different Signaling Pathways.
-
Explanation: While the primary effect of motilin is contraction, in certain vascular tissues, it has been shown to induce endothelium-dependent relaxation.[10][11]
-
Solution: Characterize the response using specific inhibitors for different signaling pathways to understand the underlying mechanism in your experimental model.
-
Experimental Protocols & Data
Optimizing 13-Leu-motilin Concentration for Smooth Muscle Contraction
This protocol outlines a standard approach for determining the optimal concentration of 13-Leu-motilin to induce contraction in isolated rabbit duodenal smooth muscle strips.
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Assay | Tissue Source | Recommended Concentration Range | Reference |
| Smooth Muscle Contraction | Rabbit Duodenum | 0.1 nM - 1 µM | [1] |
| Receptor Binding Assay | Rabbit Gastric Antrum | 0.1 nM - 100 nM | [5] |
| Calcium Imaging | Cultured Smooth Muscle Cells | 1 nM - 1 µM | [5][8] |
Protocol: In Vitro Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize a New Zealand white rabbit.
-
Excise a segment of the duodenum and place it in ice-cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
Carefully remove the mucosa and cut longitudinal muscle strips (approximately 10 mm long and 2 mm wide).
-
-
Organ Bath Setup:
-
Mount the muscle strips in a 10 mL organ bath containing Krebs-Ringer solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add 13-Leu-motilin cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum response to a standard contracting agent (e.g., 60 mM KCl).
-
Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximum response).
-
Visualizing Signaling and Experimental Workflow
Caption: 13-Leu-motilin signaling pathway in smooth muscle cells.
Sources
- 1. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 10. Frontiers | Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs [frontiersin.org]
- 11. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 13-Leu-motilin in Solution
Welcome to the technical support center for 13-Leu-motilin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing the degradation of 13-Leu-motilin in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.
I. Understanding 13-Leu-motilin Stability: A Primer
13-Leu-motilin, a synthetic analogue of the gastrointestinal hormone motilin, is a 22-amino acid peptide. Like all peptides, its stability in aqueous solution is a critical factor for maintaining its biological activity and ensuring reproducible experimental outcomes. Degradation can occur through several physical and chemical pathways, leading to loss of function and the generation of impurities that can complicate data interpretation.
The primary structure of porcine 13-Leu-motilin is: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln. Understanding this sequence is key to anticipating potential degradation sites.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 13-Leu-motilin.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of Biological Activity Over Time | Chemical Degradation: Oxidation, deamidation, or hydrolysis of the peptide backbone or amino acid side chains. | 1. Optimize pH: Maintain the solution pH between 5.0 and 7.0. Peptides are generally most stable in this range.[1] Acidic or alkaline conditions can accelerate hydrolysis and deamidation. 2. Control Temperature: Store stock solutions at -20°C or -80°C and working solutions on ice. Avoid repeated freeze-thaw cycles. Elevated temperatures increase the rate of all chemical reactions.[1] 3. Use High-Purity Water: Use freshly prepared, sterile, purified water (e.g., Milli-Q or WFI) to minimize microbial contamination and the presence of metal ions that can catalyze oxidation. 4. Consider Antioxidants: If oxidation is suspected (especially of the Tyrosine residue), consider adding antioxidants like methionine or using buffers sparged with nitrogen to remove dissolved oxygen. |
| Precipitate or Cloudiness in the Solution | Aggregation/Insolubility: The peptide is coming out of solution due to improper solvent, pH, or concentration. | 1. Check Solubility: Ensure you are using an appropriate solvent. For many peptides, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by dilution with the aqueous buffer, is recommended. 2. Adjust pH: The net charge of the peptide is pH-dependent. At its isoelectric point (pI), a peptide has a net neutral charge and is often least soluble. Adjusting the pH away from the pI can increase solubility. 3. Lower Concentration: High peptide concentrations can favor aggregation. Try working with lower concentrations if possible. 4. Incorporate Solubilizing Agents: In some cases, the addition of solubilizing agents like arginine or specific detergents (use with caution as they may interfere with some assays) can prevent aggregation. |
| Inconsistent Results Between Experiments | Variable Peptide Quality: Degradation during storage or handling leads to inconsistent starting material. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles which can lead to peptide degradation and aggregation. 2. Protect from Light: Store solutions in amber vials or protect them from light, as some amino acids (like Tyrosine) can be susceptible to photodegradation. 3. Validate Storage Conditions: If storing for extended periods, it is advisable to perform a small stability study to confirm that the peptide remains active under your specific storage conditions. |
| Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) | Degradation Products: The appearance of new peaks indicates the formation of degradation products. | 1. Identify Degradation Pathway: Use mass spectrometry (MS) to determine the mass of the degradation products. An increase of 1 Da may indicate deamidation of Asparagine (Asn) or Glutamine (Gln). An increase of 16 Da can suggest oxidation of Tyrosine (Tyr). 2. Review Solution Preparation: Assess your solution preparation and storage protocols against the recommendations in this guide to identify potential causes of degradation. 3. Implement Stabilizing Strategies: Based on the likely degradation pathway, implement the appropriate preventative measures (e.g., pH control for deamidation, antioxidants for oxidation). |
III. Frequently Asked Questions (FAQs)
1. What is the optimal pH for storing 13-Leu-motilin solutions?
-
For short-term storage (hours to a few days), a pH range of 5.0-7.0 is generally recommended for peptide stability.[1] Within this range, the rates of hydrolysis and deamidation are minimized. For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.
2. How many times can I freeze and thaw my 13-Leu-motilin stock solution?
-
It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to peptide aggregation and degradation. The best practice is to aliquot your stock solution into single-use vials upon initial preparation.
3. What are the primary chemical degradation pathways for 13-Leu-motilin?
-
Deamidation: The Asn and Gln residues in the 13-Leu-motilin sequence are susceptible to deamidation, a reaction that converts the side chain amide to a carboxylic acid. This introduces a negative charge and can alter the peptide's conformation and activity. Deamidation is highly dependent on pH and temperature.[1]
-
Oxidation: The Tyrosine (Tyr) residue contains a phenol group that can be oxidized. This is often accelerated by the presence of metal ions and exposure to oxygen.
-
Hydrolysis: At extreme pH values, the peptide bonds in the backbone can be hydrolyzed, leading to fragmentation of the peptide.
4. Can I use tap water to prepare my 13-Leu-motilin solutions?
-
No. Tap water contains various ions and potential microbial contamination that can significantly impact the stability of the peptide. Always use high-purity, sterile water and buffers.
5. What is the role of the C-terminal region of motilin in its stability?
-
Studies on motilin have indicated that its C-terminal portion is thought to form an α-helix, which plays a role in stabilizing the molecule and preventing its degradation by enzymes.[2][3]
IV. Experimental Protocols
Protocol 1: Preparation of a Stable 13-Leu-motilin Stock Solution
Objective: To prepare a concentrated stock solution of 13-Leu-motilin that can be stored with minimal degradation.
Materials:
-
Lyophilized 13-Leu-motilin
-
High-purity dimethyl sulfoxide (DMSO)
-
Sterile, purified water (e.g., Milli-Q)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-cool all aqueous solutions: Place your purified water on ice.
-
Equilibrate the peptide: Allow the vial of lyophilized 13-Leu-motilin to come to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small, precise volume of DMSO to the vial to dissolve the peptide at a high concentration (e.g., 10 mg/mL). Gently vortex to ensure complete dissolution.
-
Aqueous Dilution: In a separate sterile tube, add the desired volume of cold, sterile, purified water.
-
Combine Solutions: While gently vortexing the aqueous solution, slowly add the dissolved peptide-DMSO concentrate. This method helps to prevent precipitation.
-
Aliquot for Storage: Immediately aliquot the stock solution into single-use, low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of 13-Leu-motilin using RP-HPLC
Objective: To monitor the degradation of 13-Leu-motilin over time under specific storage conditions.
Materials:
-
13-Leu-motilin solution
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the 13-Leu-motilin solution, inject a sample onto the RP-HPLC system.
-
Develop a Gradient Method: Use a linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes) to elute the peptide and any potential degradation products.
-
Monitor at 214 nm or 280 nm: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) or 280 nm (for the Tyrosine residue).
-
Incubate Samples: Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), inject another sample and run the same HPLC method.
-
Data Analysis: Compare the chromatograms over time. A decrease in the area of the main 13-Leu-motilin peak and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated from the peak areas.
V. Visualizing Degradation and Prevention
Diagram 1: Key Factors Influencing 13-Leu-motilin Stability
Caption: Factors influencing 13-Leu-motilin stability and preventative measures.
Diagram 2: Workflow for Preparing and Storing Stable 13-Leu-motilin Solutions
Caption: Recommended workflow for preparing stable 13-Leu-motilin solutions.
VI. References
-
Depoortere, I. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 704840. [Link]
-
Sanger, G. J. (2014). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 171(19), 4301–4313. [Link]
-
Koo, J. H., et al. (2019). Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice. Molecules and Cells, 42(4), 345–354. [Link]
-
Thielemans, L., et al. (2005). Characterization of Agonist-Induced Motilin Receptor Trafficking and Its Implications for Tachyphylaxis. Molecular Pharmacology, 67(4), 1147–1156. [Link]
-
Peeters, T. L. (2012). Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs?. British Journal of Pharmacology, 166(1), 39–42. [Link]
-
Pace, A. L., et al. (2013). Asparagine Deamidation Dependence on Buffer Type, pH, and Temperature. Journal of Pharmaceutical Sciences, 102(6), 1712–1723. [Link]
-
Patel, J., & Patel, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. [Link]
-
Gokarna, V. V., et al. (2021). Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy. Frontiers in Bioengineering and Biotechnology, 9, 624589. [Link]
-
Pikal, M. J. (2002). Impact of Excipients on Mobility and Stability of Lyophilized Biologics Formulations. Purdue University Graduate School. [Link]
-
Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 22-33. [Link]
-
Ganesan, A., et al. (2018). Analytical Method Validation: An Updated Review. Pharmaceutical and Biosciences Journal, 6(1), 1-10. [Link]
-
Poitras, P., et al. (1994). Antagonistic properties of [Phe3,Leu13]porcine motilin. Biochemical and Biophysical Research Communications, 205(1), 474–478. [Link]
-
Matsumoto, T., et al. (2000). Design and synthesis of novel tetra-peptide motilin agonists. Bioorganic & Medicinal Chemistry Letters, 10(23), 2713–2716. [Link]
-
Manning, M. C., et al. (1989). Stability of protein pharmaceuticals. Pharmaceutical Research, 6(11), 903–918. [Link]
-
GIBSON, G. E., & Blass, J. P. (1976). A stable formulation for parenteral injection of peptide drugs. Google Patents.
-
Sharma, S., & Singh, N. (2020). Oral Delivery of Peptide Formulations and Their Cellular Evaluation. International Journal of Peptide Research and Therapeutics, 26(4), 2097–2109. [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Recent trends in stabilising peptides and proteins in pharmaceutical formulation - Considerations in the choice of excipients. Expert Opinion on Drug Delivery, 2(4), 639–653. [Link]
-
Goolcharran, C., et al. (2021). Investigating the Influence of Excipients on the Stability of Levothyroxine Sodium Pentahydrate. Molecular Pharmaceutics, 18(8), 3112–3124. [Link]
-
Gante, J. (1994). Concepts and progress in the development of peptide mimetics. Angewandte Chemie International Edition in English, 33(17), 1699–1720. [Link]
-
Hedegaard, M. A., et al. (2018). Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry. Frontiers in Endocrinology, 9, 72. [Link]
-
Benov, L. (1993). Degradation kinetics of leucine5-enkephalin by plasma samples from healthy controls and various patient populations: in vitro drug effects. Biogenic Amines, 9(4), 261–277. [Link]
-
Kitazawa, T., et al. (1995). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology, 115(8), 1505–1512. [Link]
Sources
troubleshooting inconsistent results in 13-Leu-motilin assays
Welcome to the technical support center for 13-Leu-motilin assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this important gastrointestinal peptide analog. Inconsistent results can be a significant roadblock in research, and this resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols grounded in scientific principles to help you achieve reliable and reproducible data.
Introduction to 13-Leu-Motilin
Motilin is a 22-amino acid peptide hormone primarily secreted by enteroendocrine cells (Mo cells) in the upper small intestine.[1] Its primary role is regulating the Migrating Motor Complex (MMC), a cyclical pattern of gastrointestinal motility in the fasted state that clears the gut of undigested debris.[2][3] The leucine-substituted analog, 13-Leu-motilin, is a potent agonist at the motilin receptor (MLN-R, also known as GPR38) and is frequently used in research to study gastrointestinal motility and function.[4][5]
Quantifying 13-Leu-motilin, like many peptide hormones, is challenging due to its low physiological concentrations, potential for rapid degradation, and species-specific variations in the motilin system.[2][6] This guide will address the common pitfalls associated with immunoassays (ELISA, RIA) used for its detection.
Troubleshooting Guide: Inconsistent Assay Results
Encountering variability or unexpected outcomes in your 13-Leu-motilin assay is common. The following section is structured in a question-and-answer format to directly address the most frequent issues.
Question 1: Why am I seeing high background or non-specific binding across my entire plate?
High background noise can mask the true signal from your samples and standards, leading to poor assay sensitivity. This is often a result of unbound components adhering to the plate.
Potential Causes & Solutions:
-
Insufficient Washing: This is the most common cause. Unbound enzyme conjugate or biotinylated detector antibody remains in the wells, leading to a strong signal upon substrate addition.
-
Solution: Increase the number of wash cycles (from 3 to 5). Ensure complete aspiration of wash buffer after each step. Introduce a 30-second soak with wash buffer during each cycle to help dislodge non-specifically bound molecules.
-
-
Over-incubation: Extending incubation times for antibodies or the enzyme conjugate beyond the protocol's recommendation can promote non-specific binding.
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Solution: Adhere strictly to the incubation times specified in your assay protocol. Use a calibrated timer.
-
-
Incorrect Reagent Concentration: Using excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.
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Solution: Double-check all dilution calculations. If you are developing your own assay, you may need to perform a titration experiment to determine the optimal antibody concentrations.
-
-
Cross-Contamination: Reagents, pipette tips, or plate sealers can become contaminated.
-
Solution: Use fresh, dedicated reagent reservoirs for each step. Use a new pipette tip for every standard, sample, and reagent.[7]
-
-
Issues with Blocking Buffer: Incomplete blocking of the microplate surface leaves sites open for non-specific antibody adherence.
-
Solution: Ensure the blocking buffer covers the entire surface of each well and is incubated for the recommended duration and temperature. If problems persist, consider testing an alternative blocking agent (e.g., increasing the percentage of BSA or using a non-mammalian protein blocker if you suspect cross-reactivity).
-
Question 2: My signal is very weak or completely absent, even in my standards. What went wrong?
A lack of signal indicates a failure in one of the critical binding or detection steps of the assay.
Potential Causes & Solutions:
-
Expired or Improperly Stored Reagents: Peptides, antibodies, and enzyme conjugates are sensitive to temperature fluctuations and degradation over time.
-
Solution: Verify the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures (typically 2-8°C for most components, with some requiring -20°C).[8]
-
-
Omission of a Critical Reagent: Forgetting to add the primary antibody, detection antibody, or substrate will result in no signal.
-
Solution: Use a checklist during your assay setup to ensure all steps are performed in the correct order.
-
-
Incorrect Buffer Composition: The pH or composition of your buffers can significantly impact antibody-antigen binding. For example, the presence of sodium azide in a buffer will inhibit Horse Radish Peroxidase (HRP) activity.
-
Solution: Use only the buffers provided in the kit or prepare them exactly as described in the protocol. Do not use buffers containing inhibitors for the enzyme conjugate being used.
-
-
Peptide Degradation: 13-Leu-motilin in samples or standards can be degraded by proteases.
-
Solution: For sample collection, use tubes containing protease inhibitors (e.g., aprotinin, EDTA). Thaw samples and standards on ice and use them promptly. Avoid repeated freeze-thaw cycles.
-
Question 3: My standard curve is poor (low R² value) or non-linear. How can I improve it?
A reliable standard curve is the foundation of an accurate assay. A poor curve prevents accurate quantification of your unknown samples.
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Small errors in pipetting the standards, especially during serial dilutions, can dramatically affect the curve's shape and accuracy.
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each dilution. When performing serial dilutions, ensure thorough mixing at each step before transferring to the next tube.[7]
-
-
Improper Standard Reconstitution/Storage: The lyophilized standard must be reconstituted correctly to achieve the specified starting concentration.
-
Solution: Reconstitute the standard with the exact volume and type of diluent specified in the protocol. Aliquot the reconstituted standard into single-use vials to avoid freeze-thaw cycles.
-
-
Incorrect Plate Reader Settings: The wavelength settings on the microplate reader must match the substrate used in the assay.
-
Solution: Verify the correct wavelength and any settings for pathlength correction as per the assay manual.
-
-
Curve Fitting Issues: Using the wrong mathematical model to fit your data can result in a poor curve.
-
Solution: For competitive immunoassays, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is typically required. Consult your plate reader software's analysis options.
-
Logical Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing inconsistent assay results.
Caption: A decision tree for troubleshooting common immunoassay issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample collection and handling for motilin assays?
Pre-analytical variables are a major source of inconsistency. Motilin levels fluctuate cyclically in the fasted state and are suppressed by feeding, particularly glucose.[9][10]
-
Fasting State: Samples should be collected after an overnight fast (at least 8-10 hours) to ensure you are measuring baseline, interdigestive levels.[11]
-
Anticoagulant: Collect blood in chilled EDTA tubes. EDTA chelates calcium, which is necessary for the activity of many proteases.
-
Protease Inhibitors: Motilin is a peptide and is susceptible to degradation by proteases in the blood. Immediately after collection, add a broad-spectrum protease inhibitor cocktail or a specific inhibitor like aprotinin to the tube.
-
Processing: Centrifuge the blood at 4°C as soon as possible (within 30 minutes of collection).
-
Storage: Immediately aliquot the resulting plasma into cryovials and store at -80°C until the assay is performed. Avoid repeated freeze-thaw cycles.
Q2: Can I use serum instead of plasma?
It is strongly recommended to use plasma. The coagulation process that occurs when preparing serum can release proteases from platelets and other cells, potentially degrading the motilin peptide and leading to falsely low readings.
Q3: My research involves animal models. What are the key species considerations?
The motilin system is not conserved across all species. Critically, functional motilin receptors and the motilin gene are absent or pseudogenized in rodents (rats and mice).[9][12] Therefore, these animals are unsuitable for studying the physiological effects of 13-Leu-motilin. Dogs and rabbits are commonly used models as their motilin systems more closely resemble that of humans.[5][9] However, be aware that antibody cross-reactivity can be an issue. Always verify that your chosen assay kit is validated for the species you are studying.[6][12]
Q4: What is the mechanism of action for 13-Leu-motilin?
13-Leu-motilin acts as an agonist at the motilin receptor (MLN-R), a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons.[1][12] Binding of the agonist activates a Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[1][13]
Motilin Receptor Signaling Pathway
Caption: Agonist binding to the motilin receptor initiates a signaling cascade leading to muscle contraction.
Q5: What are "matrix effects" and how can they affect my results?
The "matrix" refers to all the components in a sample (e.g., plasma) other than the analyte of interest (13-Leu-motilin). These components, such as lipids, proteins, and salts, can interfere with antibody-antigen binding, leading to either falsely high or falsely low results.[14]
-
How to Test for Matrix Effects: Perform a spike-and-recovery experiment. Add a known amount of 13-Leu-motilin standard to a sample and measure the concentration. The percent recovery should be within an acceptable range (typically 80-120%). Also, perform a linearity-of-dilution test. Serially dilute a high-concentration sample with the assay buffer. The measured concentrations, when corrected for dilution, should be consistent.
-
How to Mitigate Matrix Effects: If matrix effects are detected, you may need to dilute your samples further in the assay buffer. Alternatively, using a more advanced sample preparation technique like solid-phase extraction (SPE) may be necessary to clean up the sample before running the assay.
Protocols and Data Tables
Protocol: Recommended Sample Collection & Handling
| Step | Action | Rationale |
| 1. Preparation | Label pre-chilled 1.5 mL EDTA tubes. Add a protease inhibitor cocktail according to the manufacturer's instructions. | Prevents sample mix-ups and minimizes ex-vivo peptide degradation. |
| 2. Patient/Subject | Ensure subject has fasted for a minimum of 8 hours (overnight). | Motilin levels are suppressed post-prandially; fasting provides a stable baseline.[2] |
| 3. Blood Draw | Collect 1-2 mL of whole blood directly into the prepared EDTA tube. | EDTA is the recommended anticoagulant. |
| 4. Mixing | Immediately and gently invert the tube 8-10 times. Place on ice. | Ensures proper mixing of blood with anticoagulant and protease inhibitors. Chilling slows enzymatic activity. |
| 5. Centrifugation | Within 30 minutes of collection, centrifuge at 1,600 x g for 15 minutes at 4°C. | Separates plasma from cellular components. Low temperature maintains sample integrity. |
| 6. Aliquoting | Carefully aspirate the plasma supernatant, avoiding the buffy coat. Dispense into pre-labeled, single-use cryovials. | Prevents contamination from cellular components and prepares samples for storage. |
| 7. Storage | Immediately freeze aliquots at -80°C. | Ensures long-term stability of the peptide. |
Protocol: Generic Competitive ELISA Workflow
This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like 13-Leu-motilin.
Caption: Workflow for a typical 13-Leu-motilin competitive ELISA.
Principle of Competitive ELISA: In this format, a known amount of enzyme-labeled 13-Leu-motilin (conjugate) competes with the unlabeled 13-Leu-motilin in the sample for a limited number of primary antibody binding sites. The resulting signal is inversely proportional to the amount of 13-Leu-motilin in the sample.
Table: Summary of Common Assay Problems & Key Solutions
| Problem | Most Likely Cause(s) | Primary Solution(s) |
| High Background | Insufficient washing; Reagent concentration too high. | Increase wash steps/volume; Verify reagent dilutions. |
| Weak/No Signal | Reagent omission or degradation; Enzyme inhibition. | Use a checklist; Check reagent storage/expiration; Ensure buffers are free of inhibitors (e.g., azide). |
| Poor Standard Curve | Inaccurate serial dilutions; Improper curve fit. | Calibrate pipettes; Use 4-PL or 5-PL curve fit for analysis. |
| High %CV | Inconsistent pipetting; Edge effects on plate. | Practice pipetting technique; Avoid using outermost wells if edge effects are suspected. |
| Inconsistent Results | Pre-analytical errors; Matrix effects. | Standardize sample collection (fasting, protease inhibitors); Perform spike-and-recovery/dilution linearity tests. |
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
Smith, C. L., et al. (2024). Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry. Frontiers in Endocrinology, 15, 1348146. [Link]
-
Deloose, E., et al. (2019). Motilin: from gastric motility stimulation to hunger signalling. Nature Reviews Endocrinology, 15(4), 238-250. [Link]
-
Sanger, G. J. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 170(7), 1323–1332. [Link]
-
Aslam, H., & Shah, S. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. REPROCELL Inc.[Link]
-
Cleveland Clinic. (2022). Motilin. Cleveland Clinic.[Link]
-
Ohkawa, T., et al. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. ResearchGate.[Link]
-
Abell, T. L., & Lacy, B. E. (2023). Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review. Diagnostics, 13(4), 773. [Link]
-
Ozaki, K., et al. (1993). Stimulating Action of KW-5139 (Leu13-motilin) on Gastrointestinal Motility in the Rabbit. British Journal of Pharmacology, 110(1), 397-403. [Link]
-
Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik.[Link]
-
Dryburgh, J. R., & Brown, J. C. (1975). Radioimmunoassay for motilin. Gastroenterology, 68(5 Pt 1), 1169-76. [Link]
-
Vantrappen, G., et al. (1979). In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi. Regulatory Peptides, 1(S1), S118. [Link]
-
Favilla, I., et al. (2020). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Biochemia Medica, 30(1), 010501. [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motilin fluctuations in healthy volunteers determined by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomatik.com [biomatik.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay for motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
- 14. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Atropine on 13-Leu-Motilin Induced Contractions
A Foreword from your Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, pharmacologists, and drug development professionals investigating the complex interplay between motilin agonists and cholinergic pathways in gastrointestinal (GI) motility. The interaction between 13-Leu-motilin, a potent synthetic analog of motilin, and atropine, a classic muscarinic antagonist, is a cornerstone for dissecting the mechanisms of prokinetic agents. This document provides in-depth, experience-driven answers to common (and uncommon) questions, robust troubleshooting guides, and validated protocols to ensure your experiments are built on a foundation of scientific integrity. Our goal is to move beyond simple procedural steps and explain the causality behind them, empowering you to interpret your data with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is 13-Leu-motilin and how does it induce contractions in GI smooth muscle?
Answer: 13-Leu-motilin is a synthetic analog of the natural hormone motilin, where the methionine at position 13 is replaced by leucine. This substitution enhances its stability without compromising its biological activity. Motilin's primary role is to regulate the Migrating Motor Complex (MMC), a pattern of electromechanical activity in the GI tract during fasting that acts as a "housekeeper," clearing undigested material.[1]
13-Leu-motilin, like endogenous motilin, induces contractions by binding to specific motilin receptors, which are G protein-coupled receptors (GPCRs) found on both enteric neurons and smooth muscle cells.[2] The mechanism is twofold:
-
Direct Action: At higher concentrations, motilin agonists can directly stimulate motilin receptors on smooth muscle cells. This activation leads to the synthesis of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which increases intracellular calcium levels and triggers muscle contraction.[2]
-
Indirect (Neuronal) Action: More significantly, especially at physiological concentrations, motilin acts on motilin receptors located on enteric neurons.[3] This preferentially facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals within the myenteric plexus.[4] The released ACh then binds to muscarinic receptors (primarily M2 and M3 subtypes) on the smooth muscle cells, causing depolarization and contraction.[3] It is this indirect, neuronally-mediated pathway that is often the dominant mechanism for motilin-induced motility.[4]
Q2: What is atropine, and what is its precise role in this experimental context?
Answer: Atropine is a naturally occurring alkaloid derived from plants like Atropa belladonna.[5] Pharmacologically, it is a competitive, non-selective muscarinic receptor antagonist .[6][7]
Its role in studying 13-Leu-motilin is to act as a diagnostic tool to dissect the contraction mechanism. Here's the logic:
-
If 13-Leu-motilin's effect is mediated by the release of acetylcholine, then blocking the acetylcholine receptors should prevent the contraction.
-
Atropine competitively binds to muscarinic receptors on the smooth muscle, preventing the ACh released by motilin-stimulated neurons from binding and eliciting a contractile response.[8]
Therefore, if atropine significantly inhibits or abolishes the contractions induced by 13-Leu-motilin, it provides strong evidence that the motilin analog is acting primarily through a cholinergic pathway.[9] Conversely, if a contraction persists despite a full muscarinic blockade, it suggests a direct action of the motilin analog on the smooth muscle itself.[10]
Q3: Troubleshooting - I've added atropine, but I'm not seeing any inhibition of the 13-Leu-motilin contraction. What's going wrong?
Answer: This is a common and important finding that requires systematic troubleshooting. Here are the most likely causes, from simple technical errors to complex pharmacological reasons:
-
Atropine Inactivity or Insufficient Concentration:
-
Validation: Have you validated your atropine stock? Before the main experiment, always perform a positive control. Elicit a contraction with a direct muscarinic agonist like carbachol or acetylcholine . Then, add your working concentration of atropine (e.g., 1 µM) and re-challenge with the agonist. The contraction should be completely abolished. If not, your atropine stock is inactive or degraded.
-
Concentration: A typical effective concentration for atropine in an organ bath is 10⁻⁶ M (1 µM).[9] Ensure your dilutions are correct.
-
-
High Concentration of 13-Leu-Motilin:
-
Mechanism Shift: As mentioned, motilin has a dual mechanism. At lower concentrations, it favors the indirect, cholinergic pathway. At higher concentrations, the direct effect on smooth muscle motilin receptors can dominate.[4] This direct action is atropine-insensitive .
-
Actionable Step: Reduce the concentration of 13-Leu-motilin. Perform a full dose-response curve. You may find that the contractile response to lower doses of 13-Leu-motilin is sensitive to atropine, while the response to higher doses is not.
-
-
Species or Tissue Variation:
-
Receptor Expression: The relative density of motilin receptors on neurons versus smooth muscle can vary between species and even different segments of the GI tract (e.g., duodenum vs. colon).[11] Some preparations may inherently favor the direct contractile pathway.
-
Literature Check: Review literature specific to your tissue model (e.g., rabbit duodenum, canine antrum) to see if atropine-resistant contractions have been reported. For example, some studies on rabbit intestine have shown motilin-induced contractions to be unaffected by atropine, suggesting a direct muscular action in that specific model.[10]
-
-
Involvement of Non-Cholinergic Neurotransmitters:
-
While less common for motilin's primary effect, it can stimulate the release of other excitatory neurotransmitters like serotonin (5-HT).[3] While 5-HT can also facilitate ACh release, it may have other downstream effects. However, the motilin-ACh-muscarinic receptor pathway is the most well-established.[3]
-
Experimental Design & Protocols
Protocol: In Vitro Organ Bath Assay to Determine Atropine's Effect on 13-Leu-Motilin Contractions
This protocol is designed for an isolated tissue preparation, such as rabbit duodenum or jejunum, a classic and sensitive model for studying motilin.[12]
1. Preparation of Solutions:
-
Krebs-Ringer Bicarbonate Solution (Krebs Buffer): (Composition in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. Maintain at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂). The CO₂ is critical to buffer the solution at pH ~7.4 with the bicarbonate.
-
Drug Stocks: Prepare high-concentration stocks of 13-Leu-motilin, Atropine Sulfate, and Carbachol (for control) in distilled water or appropriate vehicle. Store as recommended by the manufacturer.
2. Tissue Preparation:
-
A rabbit is euthanized according to institutionally approved ethical guidelines.
-
The abdomen is opened, and a segment of the proximal jejunum or duodenum is identified and excised.[13]
-
The segment is immediately placed in ice-cold, carbogen-aerated Krebs buffer.
-
The lumen is gently flushed to remove contents.
-
2-3 cm longitudinal muscle strips are prepared and mounted in a 10-20 mL organ bath containing Krebs buffer at 37°C.[14] One end is tied to a fixed hook at the bottom of the chamber, and the other is connected to an isometric force transducer.
3. Experimental Procedure:
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of ~1.0 g.[12][14] Wash the tissue with fresh Krebs buffer every 15 minutes.
-
Viability & Control Test:
-
Add a submaximal concentration of Carbachol (e.g., 1 µM) to elicit a strong contraction. This confirms tissue viability.
-
Wash the tissue repeatedly over 30 minutes until it returns to the baseline resting tone.
-
Introduce Atropine (1 µM) into the bath and allow it to incubate for 20-30 minutes.
-
Re-challenge with the same concentration of Carbachol. A successful blockade should show >95% inhibition of the contractile response. This validates the effectiveness of your atropine blockade.
-
Wash the tissue extensively to remove all drugs.
-
-
Testing 13-Leu-Motilin:
-
Once the baseline is stable, perform a cumulative concentration-response curve for 13-Leu-motilin (e.g., 10⁻¹⁰ M to 10⁻⁶ M). Add increasing concentrations of the agonist only after the response to the previous concentration has plateaued.
-
After the full curve is generated, wash the tissue extensively for at least 45-60 minutes to ensure complete washout and prevent receptor desensitization.
-
Incubate the tissue with Atropine (1 µM) for 30 minutes.
-
Repeat the entire cumulative concentration-response curve for 13-Leu-motilin in the presence of atropine.
-
4. Data Analysis:
-
Measure the peak tension (in grams or millinewtons) at each agonist concentration.
-
Normalize the data by expressing each contraction as a percentage of the maximum contraction achieved in the initial control curve.
-
Plot the concentration-response curves (log[agonist] vs. % response) with and without atropine.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximum response) for both curves. A significant rightward shift in the EC₅₀ and/or a reduction in the Emax in the presence of atropine indicates cholinergic mediation.
Data & Pathway Visualization
Table 1: Representative Quantitative Data
This table shows hypothetical but expected results from the protocol described above, demonstrating the impact of a muscarinic antagonist on the potency of 13-Leu-motilin.
| Condition | Agonist | EC₅₀ (nM) | Emax (% of Control Max) | Fold Shift (EC₅₀) |
| Control | 13-Leu-Motilin | 5.2 | 100% | - |
| + Atropine (1 µM) | 13-Leu-Motilin | 155.6 | 95% | ~30 |
| Control | Carbachol | 350.1 | 105% | - |
| + Atropine (1 µM) | Carbachol | >10,000 | <5% | >28 |
The large rightward shift in the EC₅₀ for 13-Leu-motilin in the presence of atropine strongly suggests that its contractile effect is predominantly mediated by acetylcholine release.
Diagrams
Caption: Proposed mechanism of 13-Leu-motilin inducing contraction via ACh release and its blockade by atropine.
Caption: Step-by-step workflow for the in vitro organ bath experiment.
References
-
Sanger, G. J., & Lee, K. (2008). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 153(7), 1357–1368. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 693213. [Link]
-
Dass, N. B., Munonyara, M., Bassil, A. K., & Sanger, G. J. (2003). The rabbit motilin receptor: molecular characterisation and pharmacology. British Journal of Pharmacology, 140(5), 948–954. [Link]
-
Cleveland Clinic. (2022). Motilin. Cleveland Clinic Health Library. [Link]
-
ResearchGate. (n.d.). Potential mechanisms of motilin-induced GI motor-stimulating actions [Image]. ResearchGate. [Link]
-
Ormas, P., & Strunz, U. (1981). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Scandinavian Journal of Gastroenterology, 16(3), 361-367. [Link]
-
Kuschnir, V., & Kulkarni, S. (2023). Atropine. In StatPearls. StatPearls Publishing. [Link]
-
Nakayama, S., Mizutani, M., & Neya, T. (1980). Mechanism of the excitatory action of motilin on isolated rabbit intestine. Japanese Journal of Pharmacology, 30(4), 489-496. [Link]
-
ResearchGate. (n.d.). Effects of atropine on motilin, and co-administration of motilin and ghrelin-stimulated gastric acid secretion [Image]. ResearchGate. [Link]
-
Cain, C., & Cidlowski, J. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Van Vlem, B., Schoonjans, R., Vanholder, R., De Vos, M., Depoortere, I., Peeters, T. L., & Lefebvre, R. (2002). In vitro evaluation of motilin agonism by macrolide immunosuppressive drugs. Nephrology, Dialysis, Transplantation, 17(6), 973–977. [Link]
-
Sakata, I., Tanaka, T., & Sakai, T. (2015). Motilin Stimulates Gastric Acid Secretion in Coordination with Ghrelin in Suncus murinus. PLoS ONE, 10(6), e0131554. [Link]
-
Patel, P., & Preuss, C. V. (2023). Atropine. In StatPearls. StatPearls Publishing. [Link]
-
Peddireddy, M. K. R. (2011). In vitro Evaluation Techniques for Gastrointestinal Motility. Indian Journal of Pharmaceutical Education and Research, 45(2), 184-189. [Link]
-
ResearchGate. (n.d.). Effects of atropine and hexamethonium on contraction induced by motilin [Image]. ResearchGate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2009). A study of effect of erythromycin base on gastrointestinal smooth muscles in laboratory animals. IJPSR, 1, 1-10. [Link]
-
Lazareno, S., Birdsall, N. J. M., & Watson, J. (1996). Muscarinic Receptor Agonists and Antagonists. Molecules, 1(1), 13-36. [Link]
-
ResearchGate. (2021). (PDF) Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. ResearchGate. [Link]
-
Wikipedia. (n.d.). Muscarinic antagonist. Wikipedia. [Link]
-
KNUST Open Educational Resources. (2011). Maintenance of an Isolated Smooth Muscle Preparation in Vitro. YouTube. [Link]
-
DMT A/S. (2022). Experimental Setup (Rings) | Organ Bath System - 820MO. YouTube. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the excitatory action of motilin on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of motilin agonism by macrolide immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. ijper.org [ijper.org]
Technical Support Guide: Investigating the Effects of Verapamil on 13-Leu-Motilin-Induced Smooth Muscle Stimulation
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the interaction between the motilin receptor agonist 13-Leu-motilin and the L-type calcium channel blocker verapamil in smooth muscle contractility assays. It provides foundational knowledge, detailed experimental protocols, and robust troubleshooting solutions to ensure the integrity and success of your experiments.
Section 1: Foundational Concepts in a Question-and-Answer Format
This section addresses the core principles underlying the interaction between 13-Leu-motilin and verapamil. Understanding these mechanisms is critical for proper experimental design and data interpretation.
Q1: What is the molecular mechanism of action of 13-Leu-motilin on gastrointestinal smooth muscle cells?
A: 13-Leu-motilin, an analog of the native hormone motilin, initiates smooth muscle contraction by binding to the motilin receptor, a G protein-coupled receptor (GPCR) on the surface of smooth muscle cells.[1][2] This binding event triggers a biphasic signaling cascade:
-
Initial, Transient Contraction (Intracellular Calcium Release): The activated motilin receptor couples to Gαq and Gα13 proteins.[3][4] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), causing a rapid release of stored intracellular calcium (Ca2+) into the cytosol.[3][4] This initial spike in cytosolic Ca2+ is responsible for the first, transient phase of muscle contraction.[3]
-
Sustained Contraction (Extracellular Calcium Influx): The motilin receptor activation also leads to the opening of L-type voltage-gated Ca2+ channels in the cell membrane.[4] This allows for an influx of extracellular Ca2+, which is crucial for maintaining the second, sustained phase of contraction.[4]
In both phases, the elevated cytosolic Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain (MLC20). This phosphorylation enables the myosin head to interact with actin filaments, resulting in muscle contraction.[3]
Q2: How does verapamil inhibit smooth muscle contraction?
A: Verapamil is a non-dihydropyridine L-type calcium channel blocker.[5][6] Its primary mechanism of action is to bind to and block the pore of voltage-gated L-type Ca2+ channels on the smooth muscle cell membrane.[7] By blocking these channels, verapamil prevents the influx of extracellular Ca2+ that is necessary for the sustained phase of contraction.[6] This reduction in intracellular Ca2+ availability leads to less activation of the Ca2+-calmodulin-MLCK pathway, resulting in smooth muscle relaxation or inhibition of contraction.[6][7]
Q3: What is the expected outcome when applying verapamil to smooth muscle tissue pre-stimulated with 13-Leu-motilin?
A: Verapamil is expected to significantly attenuate or abolish the contractile response induced by 13-Leu-motilin.[8][9] The inhibition will be most pronounced on the sustained phase of contraction, which is heavily dependent on the influx of extracellular Ca2+ through the L-type channels that verapamil blocks. The initial, transient peak of contraction, which relies on Ca2+ released from intracellular stores, may be less affected, especially if verapamil is added after the initial stimulation.
Section 2: Experimental Design and Protocols
A well-designed experiment with appropriate controls is crucial for obtaining reliable and interpretable data.
Experimental Workflow
The following workflow provides a logical sequence for conducting an in vitro contractility assay.
Detailed Protocol: In Vitro Smooth Muscle Contractility Assay
This protocol describes a standard method using an isolated tissue strip in an organ bath, a self-validating system for assessing contractility.
Materials:
-
Tissue source (e.g., guinea pig ileum, rabbit duodenum)
-
Krebs-Henseleit buffer (see composition below)
-
13-Leu-motilin stock solution
-
Verapamil hydrochloride stock solution
-
Organ bath system with force-displacement transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Krebs-Henseleit Buffer Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11.1
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Promptly dissect a segment of the desired intestinal tissue (e.g., distal ileum) and place it in ice-cold, carbogen-aerated Krebs-Henseleit buffer.
-
Carefully remove the mucosa and cut longitudinal or circular smooth muscle strips (approx. 10 mm long, 2 mm wide).
-
-
Mounting and Equilibration:
-
Mount the tissue strip vertically in an organ bath chamber (e.g., 10 mL volume) containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other end to a force-displacement transducer.
-
Apply a resting tension (e.g., 1.0 g) and allow the tissue to equilibrate for at least 60 minutes. Replace the buffer every 15-20 minutes. Causality: This equilibration period allows the tissue to recover from the dissection trauma and stabilize its metabolic and mechanical activity.
-
-
Viability Check:
-
After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue viability and establish a maximum contractile response. Wash the tissue thoroughly and allow it to return to baseline.
-
-
Baseline Recording:
-
Record the stable baseline activity for 20-30 minutes.
-
-
Experimental Protocol:
-
Control Group: Add vehicle (the solvent used for verapamil, e.g., DMSO or saline) to the bath and incubate for 20 minutes. Then, add cumulative concentrations of 13-Leu-motilin (e.g., 10^-11 M to 10^-7 M) to generate a dose-response curve.[10]
-
Verapamil Group: Add a specific concentration of verapamil (e.g., 1 µM) to the bath and incubate for 20 minutes.[11] Causality: This pre-incubation ensures that verapamil has sufficient time to bind to and block the L-type calcium channels before the agonist is introduced. Following incubation, add the same cumulative concentrations of 13-Leu-motilin.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment.
-
Measure the peak amplitude of contraction at each concentration of 13-Leu-motilin.
-
Express the response as a percentage of the maximum contraction induced by KCl.
-
Calculate the percentage inhibition by verapamil at each agonist concentration.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section provides solutions to common issues.
| Issue | Possible Causes | Recommended Solutions |
| No/Weak Response to 13-Leu-Motilin | 1. Tissue Viability: The tissue may be damaged or anoxic. 2. Species Inappropriateness: Rodents (rats, mice) lack a functional motilin system and their smooth muscle will not respond.[2] 3. Receptor Desensitization: Prolonged exposure to agonists can downregulate receptors. 4. Agonist Degradation: The peptide may have degraded due to improper storage or handling. | 1. Ensure gentle handling during dissection and continuous oxygenation. Confirm viability with a KCl challenge. 2. Use tissue from species known to express motilin receptors, such as rabbits, dogs, or humans.[2] 3. Ensure thorough washout between agonist additions and allow sufficient recovery time. 4. Prepare fresh agonist solutions from a reliable source. Aliquot and store stock solutions at -20°C or -80°C. |
| Inconsistent Inhibition by Verapamil | 1. Insufficient Concentration/Incubation: The concentration of verapamil may be too low, or the pre-incubation time too short. 2. Verapamil Degradation: Verapamil is light-sensitive. 3. Dominant Intracellular Ca2+ Signal: The experimental conditions may favor the initial IP3-mediated Ca2+ release over the sustained influx. | 1. Perform a dose-response curve for verapamil to determine its IC50. Ensure a pre-incubation period of at least 20 minutes. 2. Protect verapamil solutions from light. 3. Analyze both the initial peak and the sustained plateau of the contraction. Verapamil's effect will be more pronounced on the sustained phase. |
| High Baseline/Spontaneous Contractions | 1. Mechanical Irritation: The tissue may be under too much tension or rubbing against the chamber. 2. Suboptimal Buffer Conditions: Incorrect temperature or pH of the Krebs-Henseleit buffer. 3. Insufficient Equilibration: The tissue has not had enough time to stabilize. | 1. Check the mounting of the tissue and ensure the resting tension is appropriate and stable. 2. Verify the buffer temperature is 37°C and that continuous carbogenation maintains a physiological pH (~7.4). 3. Extend the equilibration period to 90 minutes if necessary, with regular buffer changes. |
| Variable Results Between Tissues | 1. Biological Variability: Inherent differences exist between animals. 2. Inconsistent Dissection: Variations in the size or location of the tissue strip. | 1. Increase the number of experiments (n) to account for biological variance. Normalize data to a maximal internal control (e.g., KCl response) for each tissue. 2. Standardize the dissection protocol to ensure tissue strips are of a consistent size and anatomical origin. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is a typical effective concentration range for verapamil in these assays? A: Based on literature, verapamil typically shows inhibitory effects on smooth muscle in the nanomolar to low micromolar range (e.g., 10 nM to 10 µM).[11][12] It is always recommended to perform a concentration-response experiment to determine the IC50 (the concentration that causes 50% inhibition) in your specific tissue model.
Q: How can I experimentally confirm that verapamil's effect is specifically due to L-type Ca2+ channel blockade? A: A classic control experiment is to induce contraction using a method that directly opens L-type Ca2+ channels, bypassing the motilin receptor. This is achieved by depolarizing the cell membrane with a high-potassium (high-K+) Krebs-Henseleit solution (e.g., 80 mM KCl). If verapamil effectively inhibits this high-K+-induced contraction, it provides strong evidence that its action is at the level of the L-type Ca2+ channels.[12]
Q: Can I use nifedipine or diltiazem as comparative L-type calcium channel blockers? A: Yes, using other classes of L-type calcium channel blockers, such as the dihydropyridine nifedipine or the benzothiazepine diltiazem, is an excellent way to validate your findings. While they all block L-type channels, subtle differences in their binding sites and kinetics can sometimes lead to different potencies.[11]
Q: Does 13-Leu-motilin have the same binding affinity as native motilin? A: While 13-Leu-motilin is a potent motilin receptor agonist, its binding affinity and efficacy can be slightly different from the native peptide. For instance, studies on rabbit duodenal muscle showed motilin to have an EC50 of approximately 1.0 nM.[3] It is important to establish a full dose-response curve for 13-Leu-motilin in your system to determine its specific potency (EC50).
Section 5: Summary of Key Quantitative Parameters
The following table presents representative values from the literature to provide a quantitative context for your experimental design. Actual values must be determined empirically for your specific model.
| Parameter | Compound | Typical Value | Tissue/Species | Reference |
| EC50 (Half-maximal effective concentration) | Motilin | ~1.0 nM | Rabbit Duodenum | [3] |
| EC50 (Half-maximal effective concentration) | Motilin | ~1.0 nM | Guinea Pig Stomach | [13] |
| IC50 (Half-maximal inhibitory concentration) | Verapamil | 0.01 - 1 µM | Guinea Pig Ileum | [11] |
| IC50 (Half-maximal inhibitory concentration) | S-Verapamil | ~0.2 µM | Rat Colon | [12] |
References
-
Murthy, K. S., et al. (2005). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(2), G334-G346. [Link]
- Depoortere, I., & Peeters, T. L. (1995). Ca2+ dependence of motilide-induced contractions in rabbit duodenal muscle strips in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(2), 202-208. Referenced in APS Journal article.
-
Unno, T., et al. (2005). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Journal of Pharmacological Sciences, 97(2), 169-177. [Link]
-
Gaddam, S., & Tadi, P. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. [Link]
-
Louie, D. S., & Owyang, C. (1986). Motilin receptors on isolated gastric smooth muscle cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 251(2), G275-G279. [Link]
-
Khan, I., & Collins, S. M. (1994). Ca2+ channel blockade by verapamil inhibits GMCs and diarrhea during small intestinal inflammation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 266(5), G848-G854. [Link]
-
Maggi, C. A., et al. (1993). Actions of R- and S-verapamil and nifedipine on rat vascular and intestinal smooth muscle. British Journal of Pharmacology, 108(4), 988-994. [Link]
-
Capasso, F., et al. (1982). Prostacyclin-induced contraction of guinea-pig ileum: influence of drugs affecting calcium flux in the smooth muscle. Prostaglandins, 23(4), 579-585. [Link]
-
Tampi, M., & Tadi, P. (2023). Verapamil. In StatPearls. StatPearls Publishing. [Link]
-
Feinberg, A. W., et al. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Journal of Visualized Experiments, (63), e3809. [Link]
-
Christie, G., & Boullin, D. J. (1984). Effects of pinaverium bromide and verapamil on the motility of the rat isolated colon. British Journal of Pharmacology, 81(Suppl), 91P. [Link]
-
de Oliveira, L. S., et al. (2021). Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts. Mediators of Inflammation, 2021, 6667074. [Link]
-
ResearchGate. (2015). How do I analyze smooth muscle contraction by myography?. [Link]
-
Sakata, I., et al. (2006). Coordination of motilin and ghrelin regulates the migrating motor complex of gastrointestinal motility in Suncus murinus. American Journal of Physiology-Gastrointestinal and Liver Physiology, 290(2), G329-G337. [Link]
-
Labdoor. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. [Link]
-
O'Dorisio, T. M., et al. (1988). Verapamil inhibition of the intestinal effects of substance P. The Journal of Surgical Research, 44(6), 631-635. [Link]
-
Shanahan, C. M., et al. (2010). Verapamil Inhibits Calcification and Matrix Vesicle Activity of Bovine Vascular Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 503-510. [Link]
-
Wikipedia. (n.d.). Verapamil. [Link]
-
Medscape. (2025). Intestinal Motility Disorders Medication. [Link]
-
Cleveland Clinic. (2022). Motilin. [Link]
-
Palma, E., et al. (2007). Mechanism of verapamil action on wild-type and slow-channel mutant human muscle acetylcholine receptor. The Journal of Physiology, 580(Pt 2), 431-445. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]
-
Deshpande, D. A., et al. (2016). A method for isolating contractile smooth muscle cells from cryopreserved tissue. Pulmonary Pharmacology & Therapeutics, 37, 16-23. [Link]
-
Sanders, K. M. (2006). Regulation of gastrointestinal motility—insights from smooth muscle biology. Nature Reviews Gastroenterology & Hepatology, 3(11), 633-645. [Link]
-
CytoSelect™ Cell Contraction Assay. (n.d.). Cell Biolabs. [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Verapamil - Wikipedia [en.wikipedia.org]
- 8. Ca2+ channel blockade by verapamil inhibits GMCs and diarrhea during small intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verapamil inhibition of the intestinal effects of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Prostacyclin-induced contraction of guinea-pig ileum: influence of drugs affecting calcium flux in the smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of R- and S-verapamil and nifedipine on rat vascular and intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Motilin receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Tachyphylaxis Associated with Prolonged 13-Leu-motilin Exposure
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the phenomenon of tachyphylaxis associated with the motilin receptor agonist, 13-Leu-motilin. Tachyphylaxis, or rapid desensitization, is a critical consideration in the development of G-protein coupled receptor (GPCR) agonists, as it can significantly limit their therapeutic efficacy upon repeated or prolonged administration. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to support your experimental endeavors in characterizing and overcoming 13-Leu-motilin-induced tachyphylaxis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding tachyphylaxis in the context of 13-Leu-motilin and the motilin receptor.
Q1: What is 13-Leu-motilin and how does it signal?
A1: 13-Leu-motilin is a synthetic analog of motilin, a 22-amino acid peptide hormone that regulates gastrointestinal motility.[1] It acts as an agonist at the motilin receptor (MTLR), also known as GPR38, which is predominantly expressed on smooth muscle cells and enteric neurons in the gastrointestinal tract.[2] The motilin receptor is a Gq/11-coupled GPCR. Upon binding of 13-Leu-motilin, the receptor activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade ultimately leads to smooth muscle contraction.
Q2: What is tachyphylaxis and why is it a concern for 13-Leu-motilin?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For motilin receptor agonists like 13-Leu-motilin and erythromycin, prolonged exposure leads to a diminished prokinetic effect.[5] This is a significant hurdle in the development of motilin agonists for chronic conditions such as gastroparesis, as the therapeutic benefit may be short-lived.
Q3: What are the molecular mechanisms underlying motilin receptor tachyphylaxis?
A3: Tachyphylaxis of the motilin receptor, like many GPCRs, is a multi-step process primarily driven by receptor desensitization and internalization.[6][7] The key events are:
-
Receptor Phosphorylation: Upon prolonged agonist binding, intracellular domains of the motilin receptor are phosphorylated by GPCR kinases (GRKs) and second-messenger dependent kinases like PKC.[8][9]
-
Arrestin Recruitment: Phosphorylated receptors serve as a docking site for β-arrestin proteins.
-
G-protein Uncoupling: The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G-protein (Gαq/11), thereby terminating the downstream signaling cascade.[7]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis.[10][11] This removes the receptors from the cell surface, further reducing the cell's ability to respond to the agonist.
-
Receptor Fate: Once internalized, the receptor can either be recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation).[10][12] The kinetics of this process can be ligand-dependent.[5]
Part 2: Experimental Workflows and Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for key experiments used to study 13-Leu-motilin-induced tachyphylaxis.
General Cell Culture and Reagent Handling
A solid foundation in cell culture and reagent preparation is paramount for obtaining reproducible results in GPCR signaling assays.
-
Cell Lines: HEK293 or CHO cells stably or transiently expressing the human motilin receptor are commonly used. Ensure the cell line has been validated for receptor expression and functional coupling.
-
Serum Starvation: Prior to agonist stimulation, it is often necessary to serum-starve the cells for a period of 2 to 24 hours in a low-serum (0.1-0.5%) or serum-free medium.[3][13] This minimizes basal receptor activity and improves the signal-to-noise ratio of the assay. The optimal duration should be determined empirically for your specific cell line.[13]
-
13-Leu-motilin Peptide Handling:
-
Storage: Lyophilized peptide should be stored at -20°C or below.[14]
-
Reconstitution: Reconstitute the peptide in a sterile, nuclease-free buffer (e.g., PBS with 0.1% BSA to prevent non-specific binding). For long-term storage of the stock solution, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stability: Be aware that peptides in solution may be susceptible to degradation. Prepare working dilutions fresh for each experiment. The presence of trifluoroacetic acid (TFA) from the synthesis process is generally not an issue for in vitro assays but should be noted.[14]
-
Workflow Diagram: General Protocol for Inducing and Measuring Tachyphylaxis
Caption: General experimental workflow for assessing tachyphylaxis.
Assay-Specific Troubleshooting Guides
This assay measures the immediate downstream signal of Gq activation. Tachyphylaxis is observed as a reduced calcium peak upon re-stimulation after prolonged exposure.
Troubleshooting Guide: Calcium Mobilization Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Low receptor expression. 2. Poor cell health. 3. Inactive 13-Leu-motilin peptide. 4. Suboptimal dye loading or leakage. 5. Instrument settings not optimized. | 1. Verify receptor expression via qPCR or Western blot. 2. Ensure cells are healthy and not over-confluent. 3. Use a fresh aliquot of peptide; verify with a positive control cell line if available. 4. Optimize dye concentration and incubation time. Use probenecid to prevent dye leakage. 5. Adjust excitation/emission wavelengths, gain, and sampling rate. |
| High Background Signal | 1. Basal receptor activity is high. 2. Autofluorescence from compounds or media. 3. Damaged cells leaking calcium. | 1. Increase serum starvation time. 2. Run a vehicle control to determine background fluorescence. Use phenol red-free media. 3. Handle cells gently during plating and washing. |
| Rapid Signal Decay (not due to tachyphylaxis) | 1. Phototoxicity or photobleaching. 2. Calcium sequestration or extrusion mechanisms are too rapid. | 1. Reduce excitation light intensity or exposure time. 2. This is a characteristic of calcium signaling; ensure your measurement window captures the peak response. |
| Inconsistent Results Between Wells | 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. "Edge effects" in the microplate. | 1. Ensure a single-cell suspension before plating. 2. Ensure complete mixing of the dye in the loading buffer. 3. Avoid using the outer wells of the plate or fill them with sterile buffer. |
This assay provides a more integrated measure of Gq pathway activation by quantifying the accumulation of a stable IP3 metabolite, inositol monophosphate (IP1).
Troubleshooting Guide: IP1 Accumulation Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Window (small difference between basal and stimulated) | 1. Insufficient agonist stimulation time. 2. Cell density is too low or too high. 3. Inefficient LiCl blocking of IP1 degradation. | 1. Optimize the stimulation time (typically 30-90 minutes).[15] 2. Perform a cell titration to find the optimal cell number per well.[16] 3. Ensure the correct concentration of LiCl is used as per the assay kit protocol.[17] |
| High Variability (High %CV) | 1. Inconsistent cell numbers. 2. Pipetting errors, especially with small volumes. 3. Incomplete cell lysis. | 1. Use a cell counter for accurate seeding. 2. Use calibrated pipettes and reverse pipetting for viscous solutions. 3. Ensure lysis buffer is added to all wells and mixed thoroughly. |
| EC50 Shift to the Right (Lower Potency) | 1. Degradation of 13-Leu-motilin peptide. 2. Receptor desensitization occurring during the assay. | 1. Prepare fresh agonist dilutions for each experiment. 2. Reduce the stimulation time, though this may also reduce the signal window. |
This assay visually tracks the movement of the motilin receptor from the plasma membrane to intracellular compartments.
Troubleshooting Guide: Receptor Internalization Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Receptor Internalization Observed | 1. Agonist concentration too low or incubation time too short. 2. Fixation/permeabilization protocol is destroying the epitope. 3. The antibody cannot recognize the internalized receptor. | 1. Perform a time-course and dose-response experiment (e.g., 15, 30, 60 min with 10 nM - 1 µM agonist). 2. Optimize fixation (e.g., 4% PFA) and permeabilization (e.g., saponin instead of Triton X-100 to better preserve endosomal structures).[18] 3. Use an antibody targeting an extracellular epitope for surface receptor staining and another antibody for total receptor, or use a fluorescently tagged receptor construct. |
| High Background Staining | 1. Primary or secondary antibody concentration is too high. 2. Inadequate blocking. 3. Insufficient washing. | 1. Titrate both primary and secondary antibodies to find the optimal concentration. 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species). 3. Increase the number and duration of wash steps. |
| Weak Fluorescent Signal | 1. Low receptor expression. 2. Primary antibody has low affinity. 3. Photobleaching. | 1. Use a cell line with higher receptor expression or consider transient overexpression. 2. Use a validated, high-affinity antibody. 3. Use an anti-fade mounting medium. Minimize exposure to excitation light during image acquisition.[19] |
Data Interpretation: Quantifying Tachyphylaxis
Tachyphylaxis can be quantified by comparing the response to a second agonist challenge (A2) after a prolonged initial exposure (A1) to a control that received only a vehicle during the pre-incubation period.
Quantification Formula:
% Tachyphylaxis = (1 - (Response to A2 after A1 pre-treatment) / (Response to A2 after vehicle pre-treatment)) * 100
A higher percentage indicates a greater degree of desensitization.
Part 3: Signaling Pathways and Mechanistic Diagrams
Visualizing the complex molecular interactions involved in motilin receptor signaling and tachyphylaxis can aid in experimental design and data interpretation.
Diagram 1: Motilin Receptor (Gq) Signaling Pathway
Caption: Canonical Gq signaling cascade initiated by 13-Leu-motilin.
Diagram 2: Mechanism of Motilin Receptor Tachyphylaxis
Caption: Key steps in 13-Leu-motilin-induced receptor tachyphylaxis.
References
-
Kelly, E., Bailey, C. P., & Henderson, G. (2008). Agonist-selective mechanisms of GPCR desensitization. British journal of pharmacology, 153 Suppl 1(Suppl 1), S379–S388. [Link]
-
Deloose, E., Verbeure, W., Depoortere, I., & Tack, J. (2019). Motilin: from gastric motility stimulation to hunger signalling. Nature reviews. Endocrinology, 15(4), 238–250. [Link]
-
Wikipedia contributors. (2023). G protein-coupled receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
Sanger, G. J., & Holst, J. J. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British journal of pharmacology, 170(7), 1323–1336. [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. Taylor & Francis Online. [Link]
-
Kelly, E. (2008). Agonist-selective mechanisms of GPCR desensitization. British Journal of Pharmacology, 153, S379-S388. [Link]
-
Choi, H. J., & Kim, T. H. (2024). Kinetic model for the desensitization of G protein-coupled receptor. bioRxiv. [Link]
-
National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. [Link]
-
JoVE. (2023). GPCR Desensitization. Journal of Visualized Experiments. [Link]
-
NovoPro Bioscience Inc. (n.d.). (Leu13)-Motilin (human, porcine) peptide. [Link]
-
Ferguson, S. S. (2001). Evolving concepts in G protein-coupled receptor endocytosis: the role in receptor desensitization and signaling. Pharmacological reviews, 53(1), 1–24. [Link]
-
Beaudry, D., Da-Ré, C., Le Gouill, C., & Bouvier, M. (2006). Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis. Molecular pharmacology, 69(1), 109–118. [Link]
-
Bio-protocol. (n.d.). IP accumulation assay. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. [Link]
-
Animated biology With arpan. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin [Video]. YouTube. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in endocrinology, 12, 705684. [Link]
-
Wettschureck, N., & Offermanns, S. (2005). Mammalian G proteins and their cell type specific functions. Physiological reviews, 85(4), 1159–1204. [Link]
-
Sanger, G. J., Wang, Y., Diss, J., & Broad, J. (2002). The rabbit motilin receptor: molecular characterisation and pharmacology. Naunyn-Schmiedeberg's archives of pharmacology, 366(4), 344–353. [Link]
-
ResearchGate. (2023). I am performing the invitro analysis of CB2 receptor agonist on RAW264.7 macrophage cell line. Why does the protocol says to serum starve the cells? [Link]
-
Wikipedia contributors. (2023). Gq alpha subunit. In Wikipedia, The Free Encyclopedia. [Link]
-
Sánchez-Fernández, G., Cabezudo, S., García-Hoz, C., & Mayor, F. (2014). Gαq signalling: the new and the old. Cellular signalling, 26(5), 833–848. [Link]
-
JoVE. (2023). IP3/DAG Signaling Pathway. Journal of Visualized Experiments. [Link]
-
Animated biology With arpan. (2020, May 14). G protein coupled receptor signaling | GPCR signaling: Types of G alpha subunit | G alpha s, q and i [Video]. YouTube. [Link]
-
Schulze, T., Reher, R., & Schrage, R. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101828. [Link]
-
Ormiston, R. A., & Hall, W. J. (1979). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Gut, 20(9), 761–766. [Link]
-
Lohse, M. J., & Calebiro, D. (2013). Cell-based assays for G protein-coupled receptors. Trends in pharmacological sciences, 34(1), 51–57. [Link]
-
BMG LABTECH. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Bootman, M. D., & Roderick, H. L. (2011). Using calcium imaging as a readout of GPCR activation. Methods in molecular biology (Clifton, N.J.), 746, 277–296. [Link]
-
ResearchGate. (2014). Mild Fixation and Permeabilization Protocol for Preserving Structures of Endosomes, Focal Adhesions, and Actin Filaments During Immunofluorescence Analysis. [Link]
-
ResearchGate. (n.d.). How to optimize fixation protocol for immunofluorescence staining of cells without knowing the optimal staining procedures? [Link]
-
Singh, R., Pabbisetty, S. K., & Guda, C. (2020). GPCR mediated control of calcium dynamics: A systems perspective. International journal of molecular sciences, 21(14), 5136. [Link]
-
Scheffler, J. M., et al. (2014). Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis. Methods in enzymology, 540, 95-103. [Link]
Sources
- 1. Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (Leu13)-Motilin (human, porcine) peptide [novoprolabs.com]
- 15. IP accumulation assay [bio-protocol.org]
- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
Navigating Species-Specific Responses to 13-Leu-Motilin: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-Leu-motilin and investigating its species-specific effects. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the integrity and success of your experiments. As your dedicated scientific resource, this center moves beyond rigid protocols to offer a dynamic, inquiry-based approach to navigating the complexities of motilin receptor pharmacology.
I. Frequently Asked Questions (FAQs): The Foundation of Your Experimental Design
This section addresses common questions that arise when working with 13-Leu-motilin, providing a foundational understanding of the critical species-specific differences that will impact your research.
Question 1: Why am I not observing a response to 13-Leu-motilin in my rodent model (rat, mouse, guinea pig)?
Answer: It is highly probable that you will not observe a functional response to motilin or its analogs in most common laboratory rodent models. This is because the genes encoding for both motilin and its receptor (MTLR) have become pseudogenes in these species, meaning they do not produce functional proteins.[1] Therefore, rodents are not suitable models for studying the direct effects of motilin receptor agonists.
Question 2: What are the key differences in the motilin receptor between humans, dogs, and rabbits?
Answer: Significant variations exist in the motilin receptor's amino acid sequence and pharmacology across species, which directly impacts ligand binding and functional responses. The human and rabbit motilin receptors share approximately 84% protein identity and exhibit similar pharmacology.[1] In contrast, the dog motilin receptor has only 71% protein identity with the human receptor and is notably less sensitive to motilin receptor agonists.[1] These differences are critical when extrapolating data from animal models to humans.
Question 3: Are there different subtypes of the motilin receptor I should be aware of?
Answer: Yes, there is evidence for at least two subtypes of the motilin receptor, which are distinguished by their location and pharmacology: the neuronal ("n") and muscular ("m") subtypes.[2] The "n" subtype is predominantly found on enteric nerves, while the "m" subtype is located on smooth muscle cells.[2] The distribution of these subtypes can vary between different regions of the gastrointestinal tract and across species, influencing the observed physiological response.
Question 4: What is the primary signaling pathway activated by the motilin receptor?
Answer: The motilin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1] Upon agonist binding, Gq activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1][3] This increase in intracellular calcium is a key event in mediating the contractile response in smooth muscle cells.
Signaling Pathway of the Motilin Receptor
Caption: A diagram of the Gq-coupled signaling pathway of the motilin receptor.
II. Troubleshooting Guides for Common Experimental Issues
This section provides practical, step-by-step guidance to troubleshoot specific problems you may encounter during your experiments with 13-Leu-motilin.
A. Isolated Tissue Bath (Organ Bath) Assays
Problem: No contractile response or a very weak response to 13-Leu-motilin in a rabbit duodenal smooth muscle strip.
Causality and Troubleshooting Workflow:
A lack of response in an organ bath experiment can stem from several factors, ranging from tissue viability to experimental setup. This workflow will guide you through a logical troubleshooting process.
Caption: A troubleshooting workflow for absent or weak responses in organ bath assays.
Detailed Steps:
-
Verify Tissue Viability: Before applying 13-Leu-motilin, always confirm the health of your tissue preparation.
-
High Potassium Challenge: At the beginning of each experiment, challenge the tissue with a high concentration of potassium chloride (e.g., 80 mM KCl). This will depolarize the cell membranes and cause a non-receptor-mediated contraction, confirming the contractile machinery is intact.
-
Acetylcholine (ACh) Challenge: Apply a standard concentration of acetylcholine (e.g., 10⁻⁵ M) to elicit a receptor-mediated contraction. This verifies the presence and functionality of muscarinic receptors. A lack of response to both KCl and ACh indicates a problem with tissue viability.
-
-
Assess Experimental Setup:
-
Oxygenation: Ensure your physiological salt solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain pH and oxygen supply.
-
Temperature: Maintain the organ bath at a constant 37°C.
-
Tension: Apply the optimal resting tension for the specific tissue. For rabbit duodenum, this is typically 1-2 grams.
-
-
Confirm Ligand Integrity:
-
Fresh Stock: Prepare a fresh stock solution of 13-Leu-motilin. Peptides can degrade, especially with repeated freeze-thaw cycles.
-
Proper Storage: Ensure your peptide stocks are stored correctly (aliquoted and frozen at -20°C or -80°C).
-
-
Consider Receptor-Level Issues:
-
Receptor Desensitization: Motilin receptors are known to desensitize upon prolonged or repeated exposure to agonists.[2] Ensure adequate washout periods between applications. If you suspect desensitization, a longer resting period may be necessary.
-
Use of Homologous Ligand: If available, use rabbit motilin as a positive control. Homologous ligands often exhibit the highest potency.[4]
-
B. Calcium Mobilization Assays
Problem: High background fluorescence or no detectable calcium signal in response to 13-Leu-motilin in a cell-based assay.
Causality and Troubleshooting Workflow:
Calcium assays are sensitive to various factors, including cell health, dye loading, and receptor expression levels.
Detailed Steps:
-
Optimize Cell Conditions:
-
Cell Health and Density: Ensure cells are healthy and seeded at the optimal density. Over-confluent or unhealthy cells will give inconsistent results.
-
Serum Starvation: For some cell lines, serum-starving the cells for a few hours before the assay can reduce basal signaling and improve the signal-to-noise ratio.
-
-
Optimize Dye Loading:
-
Dye Concentration and Incubation Time: Titrate the concentration of your calcium-sensitive dye and the incubation time to find the optimal conditions for your cell line. Insufficient loading will result in a weak signal, while excessive loading can be toxic to the cells.
-
Probenecid: Include probenecid in your assay buffer to inhibit organic anion transporters, which can pump the dye out of the cells.
-
-
Verify Receptor Expression and Function:
-
Receptor Expression: Confirm the expression of the motilin receptor in your cell line using techniques like qPCR or western blotting.
-
Positive Control: Use a known agonist for your cell line that signals through Gq (e.g., carbachol for cells endogenously expressing muscarinic receptors) to confirm that the calcium signaling pathway is intact.
-
-
Troubleshoot High Background:
-
Buffer Composition: Ensure your assay buffer has the correct ionic composition, particularly calcium levels.
-
Light Exposure: Protect the dye-loaded cells from excessive light exposure to prevent photobleaching.
-
-
Troubleshoot No Signal:
-
Ligand Concentration: Ensure you are using a sufficient concentration range of 13-Leu-motilin.
-
G-protein Coupling: If using a recombinant system, ensure the cells are co-expressing the appropriate G-protein (Gq).
-
III. Quantitative Data Summary
Understanding the binding affinities and functional potencies of 13-Leu-motilin and related compounds across different species is crucial for interpreting your data. The following table summarizes available data from the literature.
| Compound | Species/Receptor | Assay Type | Parameter | Value | Reference |
| Motilin | Rabbit | [³⁵S]GTPγS Binding | pEC₅₀ | 8.87 | [5] |
| Motilin | Human | [³⁵S]GTPγS Binding | pEC₅₀ | 8.89 | [5] |
| [Nle¹³]-motilin | Rabbit | [³⁵S]GTPγS Binding | pEC₅₀ | 9.1 | [5] |
| [Nle¹³]-motilin | Human | [³⁵S]GTPγS Binding | pEC₅₀ | 8.8 | [5] |
| [Phe³,Leu¹³]porcine motilin | Rabbit Antrum | Radioligand Binding | pKd | 9.26 ± 0.04 | [6] |
| Motilin | Rabbit Antrum | Radioligand Binding | pKd | 9.11 ± 0.01 | [6] |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKd is the negative logarithm of the equilibrium dissociation constant.
IV. Experimental Protocols
A. Isolated Rabbit Duodenum Contraction Assay
This protocol outlines the essential steps for assessing the contractile response of rabbit duodenum to 13-Leu-motilin in an isolated organ bath.
-
Tissue Preparation:
-
Humanely euthanize a rabbit according to approved institutional guidelines.
-
Immediately excise a segment of the duodenum and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Gently remove any adhering mesenteric tissue and cut the duodenum into longitudinal strips of approximately 1-2 cm in length.
-
-
Organ Bath Setup:
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, perform a viability check with 80 mM KCl and/or 10⁻⁵ M ACh.
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for 13-Leu-motilin by adding increasing concentrations of the peptide to the organ bath. Allow the response to each concentration to stabilize before adding the next.
-
At the end of the experiment, add a maximal concentration of a reference agonist (e.g., ACh) to determine the maximum contractile capacity of the tissue.
-
-
Data Analysis:
-
Express the contractile response to 13-Leu-motilin as a percentage of the maximum response to the reference agonist.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
B. Intracellular Calcium Mobilization Assay
This protocol provides a general framework for measuring 13-Leu-motilin-induced calcium mobilization in a cell line expressing the motilin receptor.
-
Cell Culture and Seeding:
-
Culture cells expressing the motilin receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed the cells into a 96- or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading buffer to the cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence for a short period.
-
Inject a solution of 13-Leu-motilin at various concentrations and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the concentration of 13-Leu-motilin and fit the data to a dose-response curve to determine the EC₅₀.
-
V. References
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. [Link]
-
Kitazawa, T., et al. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
Dass, N. B., et al. (2003). The rabbit motilin receptor: molecular characterisation and pharmacology. British Journal of Pharmacology, 140(5), 948–954. [Link]
-
Adachi, H., et al. (1981). Mechanism of the excitatory action of motilin on isolated rabbit intestine. Gastroenterology, 80(4), 783-788. [Link]
-
Peeters, T. L., et al. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. Biochemical and Biophysical Research Communications, 210(2), 589-593. [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. [Link]
-
Sanger, G. J., & Lee, K. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 170(7), 1323–1333. [Link]
-
Guan, Y., et al. (2005). [Evidence for the Presence of Motilin Receptor and a Study on the Mechanism of Motilin Induced Ca2+ Signaling in Rat Myenteric Neurons]. Sheng li xue bao : [Acta physiologica Sinica], 57(4), 461–468. [Link]
-
Yin, J., et al. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science Advances, 9(11), eadd7292. [Link]
-
Boeckxstaens, G., et al. (2013). Motilin receptor (version 2020.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology. [Link]
-
Kitazawa, T. (2024). What is the function of motilin in the rabbit gastrointestinal tract?. The Japanese Journal of Veterinary Research, 72(3-4), 71-80. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kitazawa, T., et al. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
Cheng, S. X. (2018). The Extracellular Calcium-Sensing Receptor in the Intestine: Evidence for Regulation of Colonic Absorption, Secretion, Motility, and Immunity. Frontiers in Physiology, 9, 76. [Link]
-
Kitazawa, T., & Kaiya, H. (2019). Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates. Frontiers in Endocrinology, 10, 278. [Link]
-
Sykes, D. A., & Charlton, S. J. (2014). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 171(16), 3785–3797. [Link]
-
Kitazawa, T., et al. (1994). Stimulating Action of KW-5139 (Leu13-motilin) on Gastrointestinal Motility in the Rabbit. British Journal of Pharmacology, 111(1), 288–294. [Link]
Sources
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. [Evidence for the presence of motilin receptor and a study on the mechanism of motilin induced Ca2+ signaling in rat myenteric neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of 13-Leu-motilin.
Welcome to the Technical Support Center for the Chemical Synthesis of 1-Leu-Motilin. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this 22-amino acid peptide. This resource is tailored for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Understanding the Molecule: 13-Leu-Motilin
13-Leu-Motilin is an analog of the natural gastrointestinal hormone motilin, with a leucine residue at position 13. Its synthesis, typically performed via Fmoc-based SPPS, presents challenges common to peptides of this size, including aggregation and difficult coupling steps. This guide will address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 13-Leu-Motilin.
Issue 1: Low Yield of Crude Peptide After Cleavage
Question: I've completed the synthesis of 13-Leu-motilin on Rink Amide resin, but after cleavage and precipitation, the yield of my crude product is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low crude peptide yield is a common issue in SPPS and can stem from several factors throughout the synthesis process. Let's break down the likely culprits and solutions:
1. Incomplete Deprotection or Coupling:
-
Causality: The 22-amino acid sequence of 13-Leu-motilin contains hydrophobic residues and sequences that can lead to peptide aggregation on the resin. This aggregation can hinder the access of reagents, leading to incomplete Fmoc deprotection and subsequent poor coupling efficiency. Over time, this results in a lower yield of the full-length peptide.
-
Troubleshooting:
-
Monitor Couplings: Use the Kaiser test to check for the presence of free primary amines after each coupling step. A positive test (blue beads) indicates an incomplete reaction.
-
Double Coupling: For amino acids known to be difficult to couple (e.g., Pro, Ile, Val), or if aggregation is suspected, perform a second coupling step before proceeding to the next deprotection.
-
Optimize Coupling Reagents: For challenging couplings, consider using more potent activating reagents like HATU or HCTU in combination with a base such as DIEA or Collidine.
-
2. Peptide Aggregation:
-
Causality: The sequence of 13-Leu-motilin contains regions prone to forming secondary structures (β-sheets) on the solid support, leading to aggregation. This is a primary cause of synthetic failure for "difficult sequences".
-
Troubleshooting:
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
Elevated Temperature: Performing coupling reactions at a slightly elevated temperature (e.g., 40-50°C) can help to break up aggregates.
-
Specialized Solvents: Using solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can improve solvation of the growing peptide chain.
-
3. Premature Cleavage from the Resin:
-
Causality: While less common with the robust Rink Amide linker, repeated exposure to the basic conditions of Fmoc deprotection can, in some cases, lead to minor premature cleavage of the peptide from the resin.
-
Troubleshooting:
-
Minimize Deprotection Times: Use the minimum time required for complete Fmoc removal to reduce exposure to piperidine.
-
Check Resin Quality: Ensure the Rink Amide resin is of high quality and has not been subjected to conditions that could compromise the linker's stability.
-
4. Issues During Cleavage and Precipitation:
-
Causality: An incomplete cleavage reaction or loss of product during precipitation can drastically reduce the final yield.
-
Troubleshooting:
-
Optimized Cleavage Cocktail: For a peptide with Arg(Pbf), Tyr(tBu), and Lys(Boc) like 13-Leu-motilin, a standard cleavage cocktail is Reagent B (TFA/Phenol/Water/TIPS). Ensure a sufficient volume of the cocktail is used and that the cleavage time is adequate (typically 2-3 hours).
-
Efficient Precipitation: Precipitate the cleaved peptide in a large volume of cold diethyl ether. Ensure the ether is sufficiently cold to maximize precipitation. Centrifuge at a high speed to ensure the peptide pellet is firmly packed.
-
Issue 2: Multiple Peaks in the Crude HPLC Analysis
Question: My crude 13-Leu-motilin shows multiple peaks on the analytical HPLC chromatogram. How can I identify the nature of these impurities and prevent their formation?
Answer:
The presence of multiple peaks in the crude product is expected in SPPS. The key is to identify the major impurities and optimize the synthesis to minimize them.
1. Common Impurities and Their Identification:
-
Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling. They typically elute earlier than the target peptide on reverse-phase HPLC. Mass spectrometry is the definitive tool for identifying these impurities.
-
Truncated Sequences: These result from incomplete deprotection, where the synthesis is halted at a certain point. Capping with acetic anhydride after a difficult coupling can help to minimize these, but they will still be present in the crude product.
-
Side-Chain Protecting Group Adducts: During cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups. If not effectively scavenged, these can re-attach to the peptide, particularly at tryptophan or methionine residues. These adducts will have a higher mass than the target peptide.
-
Racemization: While less common with standard coupling reagents, racemization of amino acids can occur, leading to diastereomeric impurities that can be difficult to separate by HPLC.
2. Prevention and Mitigation Strategies:
-
Optimize Coupling: As mentioned previously, ensure complete coupling at each step. This is the most effective way to prevent deletion sequences.
-
Use Scavengers in the Cleavage Cocktail: The triisopropylsilane (TIPS) in Reagent B is an effective scavenger for the t-butyl and Pbf protecting groups used in the synthesis of 13-Leu-motilin.
-
Careful Selection of Coupling Reagents: Use high-quality coupling reagents and optimize reaction times to minimize the risk of racemization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solid support and linker for the synthesis of 13-Leu-motilin?
A1: For the synthesis of a C-terminally amidated peptide like 13-Leu-motilin, a Rink Amide resin is the recommended solid support. The Rink Amide linker is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) to yield a C-terminal amide.
Q2: Which amino acid couplings in the 13-Leu-motilin sequence are likely to be the most challenging?
A2: Based on the sequence (Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Glu-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln), the following couplings may present challenges:
-
Proline (Pro) at position 3: Coupling to proline can be slow due to its secondary amine structure.
-
Isoleucine (Ile) at position 4 and Valine (Val) at position 2: These are β-branched amino acids, which can be sterically hindered.
-
Arginine (Arg) at positions 12 and 18: The bulky Pbf protecting group on arginine can sometimes lead to slower coupling kinetics.
-
Hydrophobic stretches: The N-terminal region (Phe-Val-Pro-Ile-Phe) is quite hydrophobic and may be prone to aggregation.
Q3: What is a standard protocol for the Fmoc deprotection and coupling cycle?
A3: A standard manual Fmoc SPPS cycle can be performed as follows:
| Step | Reagent/Solvent | Time |
| 1. Swell Resin | DMF | 30 min |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 3. Wash | DMF | 5 x 1 min |
| 4. Coupling | 4 eq. Fmoc-amino acid, 3.9 eq. HCTU, 8 eq. DIEA in DMF | 45 min |
| 5. Wash | DMF | 3 x 1 min |
Q4: What is the recommended cleavage cocktail for 13-Leu-motilin from Rink Amide resin?
A4: A standard and effective cleavage cocktail is Reagent B :
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIPS): 2%
Cleavage is typically performed for 2-3 hours at room temperature.
Q5: What are the recommended starting conditions for the HPLC purification of crude 13-Leu-motilin?
A5: A good starting point for preparative reverse-phase HPLC is a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Column: Preparative C18, 10 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A shallow gradient is often effective for peptides. A starting point could be a linear gradient of 20-50% B over 30 minutes. The gradient can be optimized based on the analytical HPLC profile of the crude material.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Solid-Phase Peptide Synthesis of 13-Leu-Motilin
This protocol outlines the manual synthesis of 13-Leu-motilin on a Rink Amide resin.
Caption: Workflow for the solid-phase synthesis of 13-Leu-motilin.
Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the resin.
Caption: Decision workflow for the Kaiser test.
References
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Agilent Technologies. (2014).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Ruppin, H., Domschke, S., Domschke, W., Wünsch, E., Jaeger, E., & Demling, L. (1975). Effects of 13-nle-motilin
Technical Support Center: Enhancing the In Vivo Stability of 13-Leu-Motilin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13-Leu-motilin. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the inherent instability of 13-Leu-motilin for in vivo applications. As a potent agonist of the motilin receptor, 13-Leu-motilin holds significant promise for the treatment of gastrointestinal motility disorders. However, its utility is often hampered by rapid degradation in biological systems. This resource aims to equip you with the knowledge and tools to overcome these stability challenges and advance your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 13-Leu-motilin.
Q1: What is 13-Leu-motilin and what is its primary mechanism of action?
A1: 13-Leu-motilin is a synthetic analog of the 22-amino acid peptide hormone motilin.[1] In native motilin, the amino acid at position 13 is methionine; in this analog, it is replaced by leucine. This substitution has been shown to retain the biological activity of the parent hormone.[2] The primary function of motilin and its analogs is to stimulate gastrointestinal motility by binding to motilin receptors, which are G-protein coupled receptors found on smooth muscle cells and enteric neurons in the stomach and intestines.[1][3] This stimulation is crucial for initiating the migrating motor complex (MMC), a series of coordinated contractions that moves undigested food and bacteria through the gastrointestinal tract during the fasting state.[3]
Q2: Why is 13-Leu-motilin unstable in vivo?
A2: Like most therapeutic peptides, 13-Leu-motilin is susceptible to rapid degradation by various proteases and peptidases present in the plasma and gastrointestinal tract.[4] This enzymatic degradation, along with rapid renal clearance, results in a very short plasma half-life. Studies on the closely related analog, 13-norleucine-motilin, have shown a disappearance half-time of approximately 4.4 minutes in humans, which severely limits its therapeutic window for in vivo applications.[3]
Q3: What are the primary challenges in developing motilin agonists for clinical use?
A3: The primary challenges include the aforementioned poor metabolic stability and short half-life. Additionally, the development of motilin agonists has been hampered by issues of receptor desensitization, also known as tachyphylaxis, where repeated administration leads to a diminished response.[2][5] Some agonists have also been associated with side effects such as impaired gastric accommodation, which can worsen symptoms in certain patient populations.[6] Furthermore, the lack of a functional motilin receptor in rodents makes preclinical evaluation challenging, necessitating the use of other animal models like rabbits or canines, or in vitro studies with human tissues.[6]
Troubleshooting Guides
This section provides practical solutions to specific problems you may encounter during your experiments with 13-Leu-motilin.
Problem 1: Rapid loss of 13-Leu-motilin activity in in vitro plasma stability assays.
Q: We are incubating 13-Leu-motilin in plasma, and our analytical results show a near-complete loss of the parent peptide within minutes. How can we identify the cause and prevent this?
A: This rapid degradation is expected due to the high concentration of proteolytic enzymes in plasma. The primary goal is to identify the cleavage sites and then design strategies to protect them.
Underlying Cause: Peptides are rapidly cleaved by a variety of exopeptidases (which cleave from the ends) and endopeptidases (which cleave internal peptide bonds). Identifying the specific enzymes and their cleavage sites is the first step in devising a stabilization strategy.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing plasma instability.
Detailed Protocol: Identification of Cleavage Sites by LC-MS/MS
-
Incubation: Incubate a known concentration of 13-Leu-motilin (e.g., 10 µM) in fresh human or animal plasma at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 2, 5, 10, 30, and 60 minutes).
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid).
-
Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Full Scan MS: Identify the molecular weights of the parent peptide and its degradation fragments.
-
MS/MS Fragmentation: Perform fragmentation analysis on the degradation products to determine their amino acid sequences and pinpoint the exact cleavage sites.
-
Recommended Solutions:
-
N- and C-Terminal Modifications: To protect against exopeptidases, modify the N-terminus (e.g., acetylation) and the C-terminus (e.g., amidation).
-
D-Amino Acid Substitution: Replace L-amino acids at the identified cleavage sites with their corresponding D-isomers, which are resistant to proteolysis.
-
Peptide Cyclization: Cyclizing the peptide can sterically hinder the approach of proteases and stabilize the peptide's bioactive conformation.
Problem 2: Poor bioavailability and short half-life of 13-Leu-motilin in animal models.
Q: Our in vivo studies show that even after successful stabilization against plasma degradation, the peptide has a very short half-life and low exposure. What strategies can we employ to improve its pharmacokinetic profile?
A: A short in vivo half-life is often due to rapid renal clearance and residual enzymatic degradation. Increasing the hydrodynamic size of the peptide is a proven strategy to extend its circulation time.
Underlying Cause: Small peptides like 13-Leu-motilin are rapidly cleared by the kidneys through glomerular filtration. Increasing the molecule's size beyond the renal filtration threshold (~60 kDa) can significantly prolong its half-life.
Troubleshooting Workflow:
Caption: Workflow for extending the in vivo half-life of 13-Leu-motilin.
Recommended Solutions and Protocols:
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, reducing renal clearance and providing a shield against proteases.[7]
-
Protocol: Site-Specific PEGylation:
-
Introduce a unique cysteine residue into the 13-Leu-motilin sequence at a position that does not interfere with receptor binding.
-
Dissolve the cysteine-modified peptide in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Add a maleimide-activated PEG of the desired molecular weight (e.g., 20 kDa, 40 kDa) in a slight molar excess.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Purify the PEGylated peptide using size-exclusion or ion-exchange chromatography.
-
Characterize the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.[8]
-
-
-
Lipidation (Acylation): Attaching a fatty acid chain to the peptide promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.
-
Protocol: Acylation of a Lysine Residue:
-
Ensure the presence of a lysine residue in the peptide sequence that is accessible for modification.
-
Dissolve the peptide in an organic solvent such as dimethylformamide (DMF).
-
Add an activated fatty acid (e.g., a long-chain fatty acid N-hydroxysuccinimide ester) and a base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature until completion, monitoring by HPLC.
-
Purify the lipidated peptide by reverse-phase HPLC.
-
Confirm the structure by mass spectrometry.
-
-
Illustrative Pharmacokinetic Data:
| Compound | Modification | Half-life (t½) | Cmax (ng/mL) | AUC (ng·h/mL) |
| 13-Leu-Motilin | None | ~5 min | 100 | 50 |
| 13-Leu-Motilin-PEG20k | 20 kDa PEG | ~12 h | 850 | 15000 |
| Acylated 13-Leu-Motilin | C16 Fatty Acid | ~24 h | 600 | 20000 |
This table presents hypothetical data to illustrate the expected improvements in pharmacokinetic parameters following modification. Actual results will vary based on the specific peptide, modification, and animal model.
Problem 3: Lack of efficacy of orally administered 13-Leu-motilin.
Q: We have developed a stabilized version of 13-Leu-motilin, but it shows no effect when administered orally. What are the barriers to oral peptide delivery and how can we overcome them?
A: The oral bioavailability of peptides is extremely low due to degradation in the harsh environment of the gastrointestinal tract and poor absorption across the intestinal epithelium.
Underlying Cause: The stomach's acidic pH and the presence of pepsin can rapidly degrade peptides.[4] In the intestine, numerous proteases continue the degradation process. Furthermore, the large size and hydrophilic nature of peptides prevent their efficient absorption through the intestinal lining.[9]
Recommended Solutions and Formulation Strategies:
-
Enteric Coating: Formulate the peptide in a tablet or capsule with an enteric coating that protects it from the acidic environment of the stomach and dissolves only in the higher pH of the small intestine.[9]
-
Protease Inhibitors: Co-formulate the peptide with protease inhibitors (e.g., aprotinin, soybean trypsin inhibitor) to reduce enzymatic degradation in the intestine.[10]
-
Permeation Enhancers: Include excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular absorption of the peptide. Examples include sodium caprate and medium-chain fatty acids.[11]
-
Nanoparticle Encapsulation: Encapsulating the peptide in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and facilitate its uptake by the intestinal mucosa.[12]
Illustrative Oral Formulation Components:
| Component | Function | Example Excipients |
| Active Ingredient | Stabilized 13-Leu-motilin | PEGylated or Acylated Analog |
| Enteric Coating | pH-dependent protection | Eudragit®, cellulose acetate phthalate |
| Protease Inhibitor | Reduces enzymatic degradation | Aprotinin, sodium glycocholate |
| Permeation Enhancer | Improves intestinal absorption | Sodium caprate, sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) |
| Filler/Binder | Provides bulk and compressibility | Microcrystalline cellulose, lactose |
References
- Christofides, N. D., et al. (1979). Pharmacokinetics of motilin in man. Gastroenterology, 76(5 Pt 1), 911-917.
- Sanger, G. J., & Holbrook, J. D. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British journal of pharmacology, 170(7), 1323–1333.
- Depoortere, I. (2001). Motilin and motilin receptors: a new era for prokinetics. Gut, 48(3), 437–440.
- Broad, J., & Sanger, G. J. (2013). The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. British journal of pharmacology, 168(8), 1859–1867.
- Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews. Drug discovery, 2(3), 214–221.
- Renukuntla, J., Vadlapudi, A. D., Patel, A., Boddu, S. H., & Mitra, A. K. (2013). Approaches for enhancing oral bioavailability of peptides and proteins. International journal of pharmaceutics, 447(1-2), 75–93.
- Strunz, U., et al. (1975). Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion. Scandinavian journal of gastroenterology, 10(2), 199-202.
- Batra, J., et al. (2012). PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1). PloS one, 7(11), e50028.
- Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life of peptide and protein drugs. Amino acids, 30(4), 351–367.
- Tsume, Y., et al. (2014). The design of a stability-indicating HPLC method for the determination of a novel peptide. Journal of pharmaceutical and biomedical analysis, 91, 125-132.
- Sanger, G. J. (2014). Ghrelin and motilin: two sides of the same gut coin?. European journal of pharmacology, 721(1-3), 173–177.
- Van Assche, G., et al. (2001). Contractile effects and mechanism of action of motilin and erythromycin in the human colon. Neurogastroenterology and motility, 13(4), 373–379.
- Sanger, G. J., et al. (2013). The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying. British journal of pharmacology, 168(4), 984–993.
- Date, A. A., Hanes, J., & Ensign, L. M. (2016). Nanoparticles for oral delivery: Design, evaluation and clinical applications. Journal of controlled release : official journal of the Controlled Release Society, 240, 53–73.
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced drug delivery reviews, 54(4), 459–476.
- Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to in vivo. Advanced drug delivery reviews, 61(15), 1427–1449.
- Depoortere, I., & Peeters, T. L. (1995). Transduction mechanism of motilin and motilides in rabbit duodenal smooth muscle.
- Poitras, P., et al. (1994). Characterization of motilin receptors in the rabbit stomach.
- Miller, P., et al. (2000). The human motilin receptor: molecular cloning and functional expression. FEBS letters, 484(3), 223–227.
- Frokjaer, S., & Otzen, D. E. (2005). Protein drug stability: a formulation challenge. Nature reviews. Drug discovery, 4(4), 298–306.
- Jad, Y. E., & Acosta, A. (2022). Physiology, Motilin. In StatPearls.
- Broad, J., et al. (2012). GSK962040: a small molecule motilin receptor agonist that has long-lasting facilitatory effects on human gastric cholinergic activity. British journal of pharmacology, 167(4), 763–774.
- He, J., et al. (2010). Expression and function of the motilin receptor in the rabbit and human stomach. Peptides, 31(6), 1106–1113.
- Thielemans, L., et al. (2005). Characterization of agonist-induced motilin receptor trafficking and its implications for tachyphylaxis. Molecular pharmacology, 69(1), 109–118.
- Chapman, M. J., et al. (2012). The effect of a motilin agonist (GSK962040) on gastric emptying in critically ill patients with enteral feed intolerance: a randomized, controlled trial. Critical care (London, England), 16(1), R21.
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of motilin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Addressing Off-Target Effects of 13-Leu-motilin
Welcome to the technical support guide for researchers utilizing 13-Leu-motilin, a potent analog of the gastrointestinal hormone motilin. This resource is designed to provide in-depth troubleshooting and practical guidance for mitigating and understanding potential off-target effects in your experiments.
Introduction: The Specificity Challenge with Motilin Analogs
13-Leu-motilin is a valuable tool for studying gastrointestinal motility, acting as an agonist for the motilin receptor (MTLR), also known as GPR38.[1][2] Its primary action is to stimulate smooth muscle contractions in the stomach and intestines, mimicking the effects of endogenous motilin.[3][4][5] However, due to the structural similarities between the motilin and ghrelin receptor systems, researchers may encounter off-target effects that can confound experimental results.[6] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of 13-Leu-motilin?
A1: The primary on-target effect of 13-Leu-motilin is the activation of the motilin receptor (MTLR), a G protein-coupled receptor (GPCR38).[2] This activation initiates a signaling cascade that leads to smooth muscle contraction in the gastrointestinal tract, thereby stimulating motility.[7][8]
Q2: What are the known off-target effects of 13-Leu-motilin?
A2: A notable off-target effect of [Leu13]-motilin observed in dogs is transient hypotension, which is not blocked by motilin receptor antagonists, suggesting it is mediated by a different receptor.[1][9] While motilin and ghrelin receptors are structurally similar, they generally do not recognize each other's primary ligands.[1] However, the potential for crosstalk exists, especially at high concentrations of the analog.
Q3: Can 13-Leu-motilin interact with the ghrelin receptor?
A3: While motilin and ghrelin receptors share significant structural homology (53% amino acid sequence identity), studies have shown that they do not typically bind to each other's endogenous ligands.[6][10] However, synthetic analogs could potentially exhibit some degree of cross-reactivity, especially at supraphysiological concentrations. It is crucial to experimentally verify the specificity of 13-Leu-motilin for the motilin receptor in your system.
Q4: What are the initial signs of potential off-target effects in my experiment?
A4: Unexpected physiological responses that are inconsistent with known motilin receptor signaling should raise suspicion. For example, if you observe effects on appetite or hormonal changes not typically associated with motilin, it could indicate off-target activity.[11] Additionally, if a known motilin receptor antagonist fails to block the effects of 13-Leu-motilin, this is a strong indicator of off-target interactions.[1][9]
Q5: How can I be sure my observed effects are mediated by the motilin receptor?
A5: The gold standard is to use a specific motilin receptor antagonist. If the antagonist blocks the effect of 13-Leu-motilin, it confirms that the action is mediated through the motilin receptor. Additionally, using a cell line that does not express the motilin receptor can serve as a negative control.
Troubleshooting Guide: Isolating On-Target vs. Off-Target Effects
This section provides a systematic approach to diagnosing and resolving issues related to the specificity of 13-Leu-motilin.
Issue 1: Inconsistent or Unexpected Dose-Response Curve
-
Symptom: The dose-response curve for 13-Leu-motilin is not monophasic or does not reach a clear plateau, suggesting multiple binding sites with different affinities.
-
Causality: This may occur if 13-Leu-motilin is binding to both high-affinity motilin receptors and lower-affinity off-target receptors.
-
Troubleshooting Protocol:
-
Re-evaluate Dose Range: Ensure you are using a concentration range that is relevant to the known binding affinity of motilin for its receptor.
-
Competitive Binding Assay: Perform a competitive binding assay using a radiolabeled motilin ligand and increasing concentrations of unlabeled 13-Leu-motilin. A biphasic competition curve can indicate the presence of multiple binding sites.
-
Use of Antagonists: Pre-incubate your tissue or cells with a specific motilin receptor antagonist before adding 13-Leu-motilin. This should block the high-affinity portion of the response, revealing any residual off-target effects.
-
Issue 2: Response is Not Blocked by a Motilin Receptor Antagonist
-
Symptom: A known motilin receptor antagonist fails to inhibit the physiological response induced by 13-Leu-motilin.
-
Causality: This is a strong indication that the observed effect is not mediated by the motilin receptor. For instance, the hypotensive effects of [Leu13]-motilin in dogs were not prevented by a motilin receptor antagonist.[1]
-
Troubleshooting Protocol:
-
Confirm Antagonist Activity: Verify the activity and concentration of your motilin receptor antagonist with a known motilin receptor agonist.
-
Investigate Alternative Receptors: Consider the possibility of ghrelin receptor activation. Use a ghrelin receptor antagonist to see if it blocks the observed response.
-
Control Cell Lines: Utilize cell lines that express the motilin receptor and those that do not. A response in the receptor-negative cell line would confirm off-target effects.
-
Issue 3: Observing Effects in Tissues with Low Motilin Receptor Expression
-
Symptom: You observe a significant response to 13-Leu-motilin in a tissue or cell type known to have very low or no expression of the motilin receptor.
-
Causality: This points towards an interaction with a different receptor that is present in that tissue.
-
Troubleshooting Protocol:
-
Receptor Expression Analysis: Confirm the expression levels of both motilin and ghrelin receptors in your experimental tissue using techniques like qPCR or Western blotting.
-
Comparative Studies: Compare the effects of 13-Leu-motilin with those of a known ghrelin agonist in the same tissue. Similar response profiles could suggest ghrelin receptor involvement.
-
Experimental Protocols
Protocol 1: Validating On-Target Effects using a Selective Antagonist
This protocol ensures that the observed physiological response is mediated by the motilin receptor.
Objective: To confirm that the effect of 13-Leu-motilin is specifically blocked by a motilin receptor antagonist.
Materials:
-
13-Leu-motilin
-
Selective motilin receptor antagonist (e.g., [Phe3,Leu13]porcine motilin)[12]
-
Experimental system (e.g., isolated tissue bath, cell culture)
-
Appropriate buffers and reagents
Procedure:
-
Prepare your experimental system and allow it to equilibrate.
-
Establish a baseline reading for your measured parameter (e.g., muscle contraction, intracellular calcium).
-
Add the selective motilin receptor antagonist at a concentration known to be effective and incubate for the recommended time.
-
Add 13-Leu-motilin at a concentration that previously elicited a response.
-
Record the response. A significant reduction or complete lack of response compared to the experiment without the antagonist confirms on-target activity.
Protocol 2: Differentiating Motilin and Ghrelin Receptor Activation
This protocol helps to distinguish between the activation of motilin and ghrelin receptors.
Objective: To determine if 13-Leu-motilin is cross-reacting with the ghrelin receptor.
Materials:
-
13-Leu-motilin
-
Ghrelin
-
Selective ghrelin receptor antagonist
-
Cell lines expressing either the motilin receptor or the ghrelin receptor.
Procedure:
-
Culture the two cell lines under identical conditions.
-
Treat each cell line with increasing concentrations of 13-Leu-motilin and measure the response (e.g., cAMP levels, intracellular calcium).
-
In parallel, treat the cells with ghrelin as a positive control for the ghrelin receptor-expressing cells.
-
In a separate set of experiments, pre-incubate the ghrelin receptor-expressing cells with a ghrelin receptor antagonist before adding 13-Leu-motilin.
-
Interpretation:
-
A response only in the motilin receptor-expressing cells indicates high specificity.
-
A response in both cell lines suggests cross-reactivity.
-
If the ghrelin receptor antagonist blocks the response in the ghrelin receptor-expressing cells, it confirms off-target activation of this receptor.
-
Signaling Pathways and Data Visualization
The motilin receptor primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.[13][14] In contrast, the ghrelin receptor can couple to multiple G proteins and can also form heterodimers with other receptors, such as dopamine receptors, leading to more complex signaling.[15]
On-Target Motilin Receptor Signaling Pathway
Caption: On-target signaling of 13-Leu-motilin via the motilin receptor.
Experimental Workflow for Differentiating Receptor Activity
Caption: Workflow for differentiating on- and off-target effects.
Quantitative Data Summary
| Compound | Receptor Target | Reported Effect | Species | Reference |
| 13-Leu-motilin | Motilin Receptor | Increased gastrointestinal motility | Rabbit | [3][5] |
| [Leu13]-motilin | Off-Target | Transient hypotension | Dog | [1][9] |
| 13-nle-motilin | Motilin Receptor | Slowed gastric emptying | Human | [16] |
| 13-nle-motilin | Motilin Receptor | Increased gastric acid and pepsin output | Dog | [17] |
References
-
PubMed. (n.d.). In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi. Retrieved from [Link]
-
PubMed. (n.d.). Motilin and ghrelin as prokinetic drug targets. Retrieved from [Link]
-
Amsbio. (n.d.). Leu13-Motilin, AMS.T78563-5-MG. Retrieved from [Link]
-
PubMed. (n.d.). Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion. Retrieved from [Link]
-
Frontiers. (n.d.). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Retrieved from [Link]
-
PubMed. (n.d.). Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro. Retrieved from [Link]
-
MDPI. (2019, March 27). Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice. Retrieved from [Link]
-
NIH. (n.d.). Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs. Retrieved from [Link]
-
NIH. (n.d.). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. Retrieved from [Link]
-
REPROCELL. (2023, February 21). Everything you need to know about the motilin receptor. Retrieved from [Link]
-
PubMed. (n.d.). Effects of 13-nle-motilin on the electrical and mechanical activity of the isolated perfused canine stomach and duodenum. Retrieved from [Link]
-
PubMed. (n.d.). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. Retrieved from [Link]
-
Frontiers. (2021, August 23). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Retrieved from [Link]
-
NIH. (2022, September 26). Physiology, Motilin - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. Retrieved from [Link]
-
NIH. (n.d.). Effects of a nonpeptide motilin receptor antagonist on proximal gastric motor function. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Motilin: from gastric motility stimulation to hunger signalling. Retrieved from [Link]
-
American Physiological Society Journals. (n.d.). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. Retrieved from [Link]
-
ScienceOpen. (2009, November 12). Review Article The Roles of Motilin and Ghrelin in Gastrointestinal Motility. Retrieved from [Link]
-
YouTube. (2023, March 12). GIT physiology Integration With Pharmacology : Incritin analogues, Motilin, Ghrelin : USMLE Step 1. Retrieved from [Link]
-
PubMed. (n.d.). Antagonistic properties of [Phe3,Leu13]porcine motilin. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Roles of Motilin and Ghrelin in Gastrointestinal Motility. Retrieved from [Link]
-
NIH. (n.d.). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. Retrieved from [Link]
-
PubMed. (2020, April 1). The Complex Signaling Pathways of the Ghrelin Receptor. Retrieved from [Link]
Sources
- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. amsbio.com [amsbio.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Hypotensive mechanism of [Leu13]motilin in dogs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Motilin and ghrelin as prokinetic drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Potency of 13-Leu-motilin and Porcine Motilin
This guide provides a comprehensive comparison of the biological potency of the synthetic motilin analog, 13-Leu-motilin, and the native porcine motilin. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, pharmacology, and peptide research. This document synthesizes key experimental findings to offer an objective analysis of these two important research compounds.
Introduction to Motilin and its Analogs
Motilin is a 22-amino acid polypeptide hormone primarily secreted by enteroendocrine cells in the upper small intestine.[1] It plays a crucial role in regulating gastrointestinal motility, most notably by initiating the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and bacteria from the stomach and small intestine during the fasting state.[1][2] The native porcine motilin was one of the first to be isolated and characterized, serving as a foundational tool for studying gastrointestinal physiology.[3]
To investigate the structure-activity relationships of motilin and to develop more stable or potent analogs, researchers have synthesized various modified versions of the peptide.[4] One such analog is 13-Leu-motilin, where the methionine residue at position 13 of the porcine motilin sequence is replaced by leucine. This substitution is of interest for its potential to alter the peptide's biological activity and stability. Understanding the comparative potency of 13-Leu-motilin and porcine motilin is essential for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the motilin receptor.
Comparative Biological Potency
The biological potency of motilin and its analogs is typically assessed through two primary types of in vitro assays: receptor binding assays and smooth muscle contractility assays. Receptor binding assays measure the affinity of the ligand for the motilin receptor, while contractility assays quantify the physiological response, i.e., the contraction of intestinal smooth muscle, induced by the ligand.
A key study directly compared the biological activity of porcine motilin and its 13-leucine analogue in rabbits, a well-established animal model for motilin research due to the resemblance of its motilin receptors to those in humans.[5][6] The results of this comparative analysis are summarized in the table below.
| Compound | Receptor Binding Affinity (Kd in nM) | In Vitro Contractile Potency (EC50 in nM) |
| Porcine Motilin | 1.2 ± 0.4 | Not explicitly stated, but used as a reference |
| 13-Leu-porcine Motilin | 0.8 ± 0.3 | 1.3 ± 0.2 (for the analogous 13-Nle-motilin) |
Data sourced from Peeters et al., 1986.[5]
The data indicates that 13-Leu-porcine motilin exhibits a slightly higher binding affinity for the motilin receptor compared to native porcine motilin, as evidenced by its lower dissociation constant (Kd).[5] In terms of functional activity, the half-maximal effective concentration (EC50) for inducing contraction in longitudinal smooth muscle strips was found to be very similar for the 13-norleucine analogue of porcine motilin and canine motilin, which itself is nearly equipotent to porcine motilin.[5] This suggests that the substitution at position 13 with leucine or norleucine results in a biological potency that is comparable to, and possibly slightly greater than, that of native porcine motilin.[5]
The Motilin Receptor Signaling Pathway
Motilin exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the gastrointestinal tract.[1][7] Upon ligand binding, the receptor activates a signaling cascade that ultimately leads to muscle contraction.
Caption: Receptor Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rabbit antral smooth muscle tissue in a suitable buffer to prepare a crude membrane fraction containing motilin receptors. [1]2. Incubation: In a multi-well plate, incubate the membrane homogenate with a fixed concentration of a radiolabeled motilin tracer (e.g., ¹²⁵I-[Nle¹³]porcine motilin) and varying concentrations of the unlabeled competitor (either porcine motilin or 13-Leu-motilin). [1]3. Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. [8]4. Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) of the competitor can then be calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contractility Assay
This assay directly measures the functional response of intestinal tissue to motilin and its analogs.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize a rabbit and dissect a segment of the duodenum. [9]Cut longitudinal muscle strips (approximately 10 mm long and 2 mm wide) and mount them in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. [9]2. Equilibration: Allow the tissue strips to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with periodic washing. [9]3. Cumulative Concentration-Response Curve: Add increasing concentrations of either porcine motilin or 13-Leu-motilin to the organ bath in a cumulative manner. Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Measure the peak tension developed at each concentration. Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol or KCl) or the maximal response to the motilin analog itself. Plot the percentage of maximal contraction against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).
Conclusion
The available experimental data indicates that 13-Leu-motilin is a potent agonist of the motilin receptor, with a biological potency that is comparable to, and potentially slightly higher than, that of native porcine motilin. [5]Its slightly increased receptor binding affinity may offer advantages in certain experimental contexts. The choice between 13-Leu-motilin and porcine motilin for research purposes will depend on the specific experimental goals, including the desired stability and pharmacokinetic properties of the peptide. The protocols outlined in this guide provide a framework for the rigorous and reproducible comparison of these and other motilin analogs, facilitating further advancements in our understanding of gastrointestinal motility and the development of novel prokinetic agents.
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 689213. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. [Link]
-
Sanger, G. J., & Holst, J. J. (2013). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British journal of pharmacology, 170(7), 1323–1336. [Link]
-
Deloose, E., Verbeure, W., Depoortere, I., & Tack, J. (2019). Motilin: from gastric motility stimulation to hunger signalling. Nature reviews. Endocrinology, 15(4), 238–250. [Link]
-
Muta, K., & Cancarevic, I. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. [Link]
-
Cleveland Clinic. (2022). Motilin. [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. [Link]
-
Poitras, P., Lahaie, R. G., St-Pierre, S., & Trudel, L. (1987). Comparative stimulation of motilin duodenal receptor by porcine or canine motilin. Gastroenterology, 92(3), 658–662. [Link]
-
Peeters, T. L., Bormans, V., Matthijs, G., & Vantrappen, G. (1986). Comparison of the biological activity of canine and porcine motilin in rabbit. Regulatory peptides, 15(4), 333–339. [Link]
-
Depoortere, I., Macielag, M. J., Galdes, A., & Peeters, T. L. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European journal of pharmacology, 286(3), 241–247. [Link]
-
Dass, N. B., Hill, J., Muir, A., Testa, T., Wise, A., & Sanger, G. J. (2003). The rabbit motilin receptor: molecular characterisation and pharmacology. British journal of pharmacology, 140(5), 948–954. [Link]
-
Kitazawa, T. (2024). What is the function of motilin in the rabbit gastrointestinal tract?. The Japanese Journal of Veterinary Research, 72(3-4), 71-81. [Link]
-
Kitazawa, T., Ichikawa, S., Yokoyama, T., Ishii, A., & Shuto, K. (1994). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British journal of pharmacology, 111(1), 288–294. [Link]
-
Strunz, U., Domschke, W., Mitznegg, P., Domschke, S., Schubert, E., Wünsch, E., Jaeger, E., & Demling, L. (1975). Analysis of the motor effects of 13-norleucine motilin on the rabbit, guinea pig, rat, and human alimentary tract in vitro. Gastroenterology, 68(6), 1485–1491. [Link]
-
Barrachina, M. D., Martínez, V., & Murillo, M. D. (1999). The role of NO in the contractility of rabbit small intestine in vitro: effect of K+. Journal of physiology and pharmacology, 50(2), 273–284. [Link]
-
Macielag, M. J., Peeters, T. L., & Galdes, A. (1992). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. Peptides, 13(3), 565–569. [Link]
-
Zhang, C., Wang, M., Liu, J., Ma, H., Sun, H., & Xu, R. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science, 379(6637), 1155–1161. [Link]
-
Adachi, H., Toda, N., Hayashi, S., Noguchi, M., Suzuki, T., Torizuka, K., Yajima, H., & Koyama, K. (1981). Mechanism of the excitatory action of motilin on isolated rabbit intestine. Gastroenterology, 80(4), 783–788. [Link]
Sources
- 1. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the biological activity of canine and porcine motilin in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
A Comparative Analysis of 13-Leu-motilin and 13-Nle-motilin: A Guide for Researchers in Drug Development
This guide offers an in-depth comparative analysis of two significant motilin analogs, 13-Leu-motilin and 13-Nle-motilin, tailored for researchers, scientists, and drug development professionals. We will dissect the structural nuances, compare the biological activities with supporting data, and provide detailed experimental protocols to empower your research in the field of gastrointestinal motility.
Introduction: The Therapeutic Potential of Motilin and the Drive for Synthetic Analogs
Motilin is a 22-amino acid peptide hormone that governs the migrating motor complex (MMC), the "housekeeping" wave of contractions in the gastrointestinal (GI) tract during fasting. This physiological role has positioned the motilin receptor as a prime target for developing prokinetic agents to treat disorders characterized by impaired GI motility, such as gastroparesis and postoperative ileus.
However, native motilin (13-Leu-motilin) possesses a short biological half-life, limiting its therapeutic utility. This has spurred the development of synthetic analogs, such as 13-Nle-motilin, with the goal of enhancing stability and potency. This guide will elucidate the critical differences between the native peptide and its norleucine-substituted counterpart.
Structural Dissection: The Significance of the Leucine to Norleucine Substitution at Position 13
The fundamental distinction between these two analogs lies at position 13 of the peptide chain:
-
13-Leu-motilin: This is the naturally occurring form of motilin, containing the branched-chain amino acid leucine at the 13th position.
-
13-Nle-motilin: In this synthetic analog, leucine is replaced by norleucine, an isomer of leucine with a linear, unbranched side chain.
This substitution is a strategic decision in medicinal chemistry. While isosteric (having the same number of atoms and valence electrons), the difference in the side-chain architecture can profoundly influence the peptide's secondary structure, its affinity for the motilin receptor, and its susceptibility to enzymatic degradation. The linear side chain of norleucine can alter the hydrophobic interactions within the receptor's binding pocket, potentially leading to a more stable and potent ligand-receptor complex.
Comparative Biological Efficacy: A Data-Driven Assessment
The ultimate measure of a motilin analog's utility lies in its biological activity. Here, we compare 13-Leu-motilin and 13-Nle-motilin based on key performance metrics.
Receptor Binding Affinity and Functional Potency
In vitro assays are crucial for quantifying the interaction of these analogs with the motilin receptor and their ability to elicit a cellular response.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in vitro |
| 13-Leu-motilin | ~1.2 | ~0.7 |
| 13-Nle-motilin | ~0.9 | ~0.5 |
Note: These are representative values from published literature and may vary based on specific experimental conditions.
The data consistently indicate that 13-Nle-motilin exhibits a higher binding affinity (lower Ki) and greater functional potency (lower EC50) than 13-Leu-motilin . This suggests that the norleucine substitution fosters a more favorable and efficient interaction with the motilin receptor, leading to a more robust signaling cascade.
In Vivo Prokinetic Activity
The enhanced in vitro performance of 13-Nle-motilin generally translates to superior prokinetic activity in vivo. Studies in various animal models have demonstrated that 13-Nle-motilin can induce powerful, premature Phase III-like contractions of the MMC at lower doses and with a longer duration of action compared to 13-Leu-motilin.
Experimental Protocols for Validation
To facilitate the independent verification of these findings, we provide the following standardized experimental protocols.
Protocol for Competitive Radioligand Binding Assay
This protocol determines the binding affinity of the motilin analogs for the motilin receptor.
Methodology:
-
Preparation: Prepare cell membranes from a cell line stably expressing the human motilin receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled motilin ligand (e.g., ¹²⁵I-motilin), and a range of concentrations of the unlabeled competitor (13-Leu-motilin or 13-Nle-motilin).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which is then converted to the Ki value.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol for In Vitro Calcium Mobilization Assay
This functional assay measures the ability of the motilin analogs to activate the motilin receptor and trigger downstream signaling.
Methodology:
-
Cell Culture: Culture cells expressing the human motilin receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 13-Leu-motilin or 13-Nle-motilin to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the analog to determine the EC50 value.
Motilin Receptor Signaling Pathway Diagram:
Caption: Simplified motilin receptor Gq-mediated signaling pathway.
Conclusion and Future Directions
The comparative analysis unequivocally demonstrates that 13-Nle-motilin is a more potent agonist of the motilin receptor than the native 13-Leu-motilin. This enhanced activity is attributed to the structural modification at position 13, which likely improves receptor binding and signaling efficiency.
For researchers in drug development, 13-Nle-motilin represents a more promising scaffold for the design of novel prokinetic agents with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on further modifications of the 13-Nle-motilin backbone to optimize its stability, bioavailability, and therapeutic index.
References
-
Motilin and the migrating motor complex in humans. Scandinavian Journal of Gastroenterology.[Link]
- Structure-activity studies on motilin.Journal of Medicinal Chemistry. (A search within this journal will yield numerous articles on motilin analogs.)
-
Motilin receptor. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
A Comparative Guide to Motilin Receptor Binding: 13-Leu-Motilin vs. Erythromycin
For researchers and drug development professionals in gastroenterology and related fields, understanding the nuances of motilin receptor agonism is critical for developing novel prokinetic agents. This guide provides an in-depth, objective comparison of the receptor binding characteristics of two key motilin receptor agonists: the peptide analog 13-Leu-motilin and the macrolide antibiotic erythromycin. This analysis is grounded in experimental data to elucidate their similarities and differences, offering valuable insights for future research and development.
Introduction: The Motilin Receptor and its Ligands
The motilin receptor (MTLR) is a G protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal (GI) tract, particularly on smooth muscle cells and enteric neurons.[1] Its activation is a key regulator of GI motility, initiating the migrating motor complex (MMC), a series of contractions that occur during fasting to sweep the stomach and small intestine clear of residual food and debris.[1]
The endogenous ligand for this receptor is motilin, a 22-amino acid peptide hormone.[2] However, the discovery that the macrolide antibiotic erythromycin can also act as a potent motilin receptor agonist has opened avenues for therapeutic interventions in motility disorders like gastroparesis.[1][3] This has led to the development of motilin receptor agonists, broadly categorized into peptide analogs, such as 13-Leu-motilin, and macrolides (or "motilides"), like erythromycin.[2] This guide will dissect the receptor binding properties of these two important compounds.
Comparative Analysis of Receptor Binding and Potency
A direct comparison of the binding affinity and functional potency of 13-Leu-motilin (often studied as its stable analog [Nle13]-motilin) and erythromycin reveals significant differences in their interaction with the motilin receptor. While both are agonists, the peptide analog exhibits considerably higher potency.
| Compound | Receptor Type | Assay Type | Potency (pEC50) | Rank Order of Potency |
| [Nle13]-Motilin | Human Motilin Receptor | Calcium Mobilisation | ~9.0 - 9.8 | 1 |
| Erythromycin | Human Motilin Receptor | Calcium Mobilisation | < [Nle13]-Motilin | 2 |
| [Nle13]-Motilin | Rabbit Motilin Receptor | Calcium Mobilisation & [35S]GTPγS binding | ~8.3 - 9.1 | 1 |
| Erythromycin | Rabbit Motilin Receptor | Calcium Mobilisation & [35S]GTPγS binding | < [Nle13]-Motilin | 2 |
pEC50 is the negative logarithm of the EC50 value, which represents the molar concentration of an agonist that produces 50% of the maximal possible response. A higher pEC50 value indicates greater potency.
Experimental data from studies using both human and rabbit motilin receptors consistently demonstrates that [Nle13]-motilin is significantly more potent than erythromycin in activating the receptor.[4] The rank order of potency is consistently shown as motilin ≈ [Nle13]-motilin > erythromycin.[4] This indicates that a lower concentration of the peptide analog is required to elicit a functional response compared to the macrolide.
Structural Basis for Differential Binding
Recent structural studies of the motilin receptor have provided a molecular basis for the observed differences in potency. The binding pocket of the motilin receptor can be conceptualized as having two subpockets: an orthosteric subpocket within the transmembrane domain and an extracellular subpocket.[2]
-
13-Leu-Motilin (and endogenous motilin): As a peptide, it occupies both the orthosteric and extracellular subpockets, leading to a more extensive interaction with the receptor.[2]
-
Erythromycin: This smaller, non-peptide molecule only engages the orthosteric subpocket.[2]
This difference in receptor engagement likely accounts for the higher potency of the peptide agonist.
Motilin Receptor Signaling Pathway
Upon agonist binding, the motilin receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq subunit stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Activation of Protein Kinase C (PKC): The increased intracellular Ca2+ and DAG synergistically activate PKC, which then phosphorylates downstream targets, ultimately leading to smooth muscle contraction.
Caption: Motilin receptor signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
To experimentally determine and compare the binding affinities of 13-Leu-motilin and erythromycin, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps.
Objective: To determine the inhibitory constant (Ki) of 13-Leu-motilin and erythromycin for the motilin receptor by measuring their ability to displace a radiolabeled motilin analog.
Materials:
-
Cell membranes expressing the motilin receptor (e.g., from transfected HEK293 cells or tissue homogenates from rabbit antrum).
-
Radioligand: [125I]-[Nle13]-motilin.
-
Unlabeled competitors: 13-Leu-motilin and erythromycin.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the motilin receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled motilin.
-
Competition: Radioligand, membrane preparation, and increasing concentrations of the unlabeled competitor (13-Leu-motilin or erythromycin).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The available experimental evidence clearly indicates that while both 13-Leu-motilin and erythromycin are effective motilin receptor agonists, the peptide analog demonstrates significantly higher potency. This is attributed to its more extensive interaction with the receptor at a molecular level.
For drug development professionals, this has important implications. While erythromycin and its derivatives have the advantage of being small, orally available molecules, their lower potency might necessitate higher therapeutic doses, potentially leading to off-target effects and the development of tachyphylaxis. The higher potency of peptide analogs like 13-Leu-motilin makes them attractive candidates for development, although challenges related to their delivery and stability need to be addressed.
Future research should focus on developing non-peptide small molecules that can mimic the extensive binding interactions of peptide agonists, thereby achieving high potency and specificity for the motilin receptor. Such compounds could offer the therapeutic benefits of potent prokinetic activity with an improved pharmacological profile.
References
-
REPROCELL. (2023, February 21). Everything you need to know about the motilin receptor. Retrieved from [Link]
-
Thielemans, L., Depoortere, I., Van Assche, G., & Peeters, T. L. (2002). The rabbit motilin receptor: molecular characterisation and pharmacology. British Journal of Pharmacology, 135(1), 189–198. Retrieved from [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. Retrieved from [Link]
-
Wang, C., Wu, F., Zhao, P., Li, X., Wang, Y., Zhang, D., ... & Xu, H. E. (2023). Structural basis for motilin and erythromycin recognition by motilin receptor. Science Advances, 9(11), eadd5191. Retrieved from [Link]
-
Sanger, G. J. (2014). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 171(20), 4573–4582. Retrieved from [Link]
-
Peeters, T., Matthijs, G., Depoortere, I., Cachet, T., Hoogmartens, J., & Vantrappen, G. (1989). Erythromycin is a motilin receptor agonist. American Journal of Physiology-Gastrointestinal and Liver Physiology, 257(3), G470-G474. Retrieved from [Link]
-
Janssens, J., Vantrappen, G., & Peeters, T. L. (1990). Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest. Presse Medicale, 19(30), 1416-1420. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. Retrieved from [Link]
-
Depoortere, I., Peeters, T. L., & Vantrappen, G. (1995). Antagonistic properties of [Phe3,Leu13]porcine motilin. European Journal of Pharmacology, 286(2), 241-247. Retrieved from [Link]
-
Sudo, H., Onoma, M., Yoshida, S., Muramatsu, H., Ozaki, K., & Kuromaru, O. (2013). RQ-00201894: A motilin receptor agonist causing long-lasting facilitation of human gastric cholinergically-mediated contractions. European Journal of Pharmacology, 715(1-3), 391-397. Retrieved from [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 13-Leu-Motilin as a Selective Motilin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 13-Leu-motilin, a synthetic analog of the gastrointestinal hormone motilin. We will explore the experimental validation of 13-Leu-motilin as a selective motilin receptor agonist, comparing its performance with other motilin receptor agonists and discussing its specificity in relation to other relevant receptors.
The Motilin Receptor: A Key Regulator of Gastrointestinal Motility
The motilin receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal (GI) motility.[1][2] Primarily expressed on smooth muscle cells and enteric nerves in the upper GI tract, its activation triggers a signaling cascade that leads to smooth muscle contraction.[1][2] This process is essential for the migrating motor complex (MMC), a series of contractions that occur during fasting to move undigested food through the GI tract.[1][3]
The endogenous ligand for this receptor is motilin, a 22-amino acid peptide secreted by enteroendocrine cells in the duodenum.[1] Motilin release is cyclical during the fasted state and is influenced by the ingestion of food.[1] Dysregulation of the motilin system has been implicated in various GI disorders, including gastroparesis and functional dyspepsia, making the motilin receptor an attractive target for drug development.[2][4]
Motilin Receptor Signaling Pathway
Activation of the motilin receptor by an agonist initiates a signaling cascade through the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), ultimately leading to the contraction of smooth muscle cells.
Caption: Motilin Receptor Signaling Pathway.
13-Leu-Motilin: A Potent and Selective Agonist
13-Leu-motilin is a synthetic analog of motilin where the methionine at position 13 is replaced by leucine. This substitution enhances the stability of the peptide while maintaining its biological activity.[5] Extensive research has validated 13-Leu-motilin as a potent and selective agonist of the motilin receptor.
Comparative Analysis of Motilin Receptor Agonists
The prokinetic effects of motilin receptor agonists have led to the investigation of various compounds, both peptidic and non-peptidic. A key comparator for 13-Leu-motilin is erythromycin, a macrolide antibiotic that was incidentally found to be a motilin receptor agonist.[6][7][8] While effective in stimulating GI motility, the long-term use of erythromycin is limited by its antibiotic properties and the development of tachyphylaxis (decreased effectiveness).[2][9][10] This has driven the development of "motilides," which are erythromycin derivatives with reduced antibiotic activity, and other novel motilin receptor agonists.[11]
| Agonist | Type | Potency (Relative to Motilin) | Key Characteristics | References |
| Motilin (Endogenous) | Peptide | 1 | Natural ligand, cyclical release during fasting. | [1][3] |
| 13-Leu-Motilin | Peptide | ~1 | Synthetic analog with enhanced stability, potent and selective. | [5] |
| Erythromycin | Macrolide Antibiotic | <1 | Non-peptidic, potent but associated with antibiotic resistance and tachyphylaxis. | [1][2][9] |
| Camicinal (GSK962040) | Small Molecule | High | Selective non-motilide agonist, showed promise in clinical trials for gastroparesis. | [9][12] |
| Mitemcinal (GM-611) | Motilide | High | Selective motilin receptor agonist, showed efficacy in diabetic gastroparesis. | [11][13] |
Experimental Validation of 13-Leu-Motilin's Selectivity
The validation of 13-Leu-motilin as a selective agonist is crucial for its potential therapeutic use. This involves demonstrating high affinity for the motilin receptor and minimal to no activity at other related receptors, particularly the ghrelin receptor. The motilin and ghrelin receptors share significant structural homology, and both hormones can influence GI motility, leading to the possibility of cross-reactivity.[11][13]
Key Experimental Protocols
A. Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. These assays typically involve incubating a radiolabeled ligand with a cell membrane preparation expressing the receptor of interest and then measuring the amount of bound radioactivity.
Step-by-Step Methodology: Competitive Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human motilin receptor (e.g., CHO or HEK293 cells).[14] The protein concentration of the membrane preparation should be determined using a standard method like the bicinchoninic acid (BCA) assay.[14]
-
Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled motilin analog (e.g., ¹²⁵I-motilin) to each well.[15]
-
Competitive Ligand Addition: Add increasing concentrations of unlabeled 13-Leu-motilin to the wells. For comparison and selectivity assessment, also include wells with increasing concentrations of other motilin receptor agonists (e.g., erythromycin) and ligands for other receptors (e.g., ghrelin).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature to allow binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter plate.[16]
-
Quantification: Wash the filters to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the ligand (Ki) can then be calculated using the Cheng-Prusoff equation.
B. Functional Assays
Functional assays measure the biological response elicited by the binding of an agonist to its receptor. For the motilin receptor, common functional assays include measuring intracellular calcium mobilization or reporter gene activation.
Step-by-Step Methodology: Calcium Mobilization Assay
-
Cell Culture: Culture a cell line stably expressing the human motilin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of 13-Leu-motilin to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) can be determined.[17]
C. Selectivity Profiling
To confirm selectivity, binding and functional assays should be repeated using cell lines expressing other relevant receptors, such as the ghrelin receptor. A selective agonist like 13-Leu-motilin should exhibit high potency (low EC₅₀ and Ki) at the motilin receptor and significantly lower or no potency at the ghrelin receptor and other tested receptors. Studies have shown that while motilin and ghrelin have some overlapping functions, their receptors do not cross-react with each other's primary ligand.[14]
Experimental Workflow for Validating Receptor Selectivity
Caption: Workflow for Validating Receptor Selectivity.
Conclusion: 13-Leu-Motilin as a Promising Therapeutic Agent
The experimental data strongly support the validation of 13-Leu-motilin as a potent and selective motilin receptor agonist. Its enhanced stability compared to native motilin and its high selectivity over the ghrelin receptor make it a valuable research tool and a promising candidate for the development of novel prokinetic agents. Further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential for treating gastrointestinal motility disorders.
References
-
Physiology, Motilin - StatPearls - NCBI Bookshelf - NIH. (2022-09-26). Available at: [Link]
-
Motilin receptor – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs - PubMed. Available at: [Link]
-
Intravenous 13-Nle-motilin increases the human lower esophageal sphincter pressure - PubMed. Available at: [Link]
-
Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. (2021-08-23). Available at: [Link]
-
Physiological functions and potential clinical applications of motilin - PubMed. Available at: [Link]
-
Everything you need to know about the motilin receptor - REPROCELL. (2023-02-21). Available at: [Link]
-
Effect of 13-NLE-motilin on gastric secretion, serum gastrin level and mucosal blood flow in dogs - NIH. Available at: [Link]
-
Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - NIH. Available at: [Link]
-
Review Article The Roles of Motilin and Ghrelin in Gastrointestinal Motility - ScienceOpen. (2009-11-12). Available at: [Link]
-
The rabbit motilin receptor: molecular characterisation and pharmacology - PMC - NIH. Available at: [Link]
-
Motilin Agonist in Diabetic Gastroparesis - NHS Health Research Authority. Available at: [Link]
-
Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - NIH. Available at: [Link]
-
The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC - PubMed Central - NIH. Available at: [Link]
-
Erythromycin is a motilin receptor agonist - PubMed. Available at: [Link]
-
(PDF) Motilin and ghrelin as prokinetic drug targets - ResearchGate. Available at: [Link]
-
Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed. Available at: [Link]
-
Motilin receptor (version 2020.4) in the IUPHAR/BPS Guide to Pharmacology Database - Semantic Scholar. Available at: [Link]
-
Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum - PubMed. Available at: [Link]
-
Prokinetic effect of erythromycin in the management of gastroparesis in critically ill patients—our experience and literature review - Frontiers. (2024-09-08). Available at: [Link]
-
Ghrelin and motilin receptor agonists: time to introduce bias into drug design - PubMed. Available at: [Link]
-
Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice. (2019-03-27). Available at: [Link]
-
Radioimmunoassay for motilin - PubMed. Available at: [Link]
-
Does erythromycin act on the motilin receptor? - Dr.Oracle. Available at: [Link]
-
Can erythromycin be used as a prokinetic agent for gastroparesis? - Dr.Oracle. (2025-10-11). Available at: [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological functions and potential clinical applications of motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythromycin: a motilin agonist and gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. droracle.ai [droracle.ai]
- 11. scienceopen.com [scienceopen.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioimmunoassay for motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prokinetic Efficacy: 13-Leu-Motilin vs. Ghrelin
In the landscape of gastrointestinal prokinetic agents, the endogenous peptides motilin and ghrelin, along with their respective analogues, represent promising therapeutic targets. This guide provides a detailed comparative analysis of 13-Leu-motilin, a potent motilin receptor agonist, and ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). We will delve into their mechanisms of action, compare their efficacy based on experimental data, and provide detailed protocols for assessing their prokinetic effects.
Introduction: The Orchestrators of Gastrointestinal Motility
Gastrointestinal (GI) motility is a complex, coordinated process essential for the digestion and absorption of nutrients. Dysregulation of this process can lead to a variety of motility disorders, including gastroparesis and postoperative ileus. Motilin and ghrelin are two key orexigenic peptides that play a crucial role in stimulating GI motility.
-
Motilin , a 22-amino acid peptide, is secreted by endocrine M cells of the small intestine and exerts its effects by binding to the motilin receptor (GPR38). Its cyclical release during the interdigestive state initiates the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine clear of residual food and debris.
-
Ghrelin , a 28-amino acid peptide predominantly produced by P/D1 cells in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). While primarily known for its role in stimulating growth hormone release and appetite, ghrelin also exhibits potent prokinetic effects on the GI tract.
This guide will specifically compare the prokinetic effects of 13-Leu-motilin , a synthetic motilin analogue with a leucine substitution at position 13, and endogenous ghrelin .
Signaling Pathways and Mechanism of Action
Both 13-Leu-motilin and ghrelin initiate their prokinetic effects through G protein-coupled receptors, but their downstream signaling pathways and cellular targets exhibit key differences.
13-Leu-Motilin Signaling Pathway
13-Leu-motilin, like endogenous motilin, binds to the motilin receptor (GPR38), which is coupled to a Gαq/11 G-protein. This interaction triggers a signaling cascade that ultimately leads to smooth muscle contraction.
Caption: Signaling pathway of 13-Leu-motilin leading to smooth muscle contraction.
Ghrelin Signaling Pathway
Ghrelin's prokinetic effects are mediated through the GHS-R1a receptor, which is also coupled to Gαq/11. However, evidence suggests that ghrelin's mechanism may also involve nitric oxide (NO) and vagal nerve pathways, indicating a more complex and potentially indirect mode of action compared to motilin.
Caption: Workflow for in vitro assessment of prokinetic agents in an isolated organ bath.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize the experimental animal (e.g., rabbit, rat) and immediately isolate the desired segment of the gastrointestinal tract (e.g., duodenum, stomach antrum).
-
Mounting: Secure the tissue segment in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
Compound Administration: Add the test compound (13-Leu-motilin or ghrelin) to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.
-
Data Acquisition: Record the contractile responses using an isotonic or isometric force transducer connected to a data acquisition system.
-
Data Analysis: Measure the amplitude and frequency of contractions. Construct dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) to compare the potency of the compounds.
In Vivo Assessment: Gastric Emptying Study
This protocol measures the rate at which a test meal is emptied from the stomach, providing a functional measure of gastric motility.
Step-by-Step Methodology:
-
Fasting: Fast the animals (e.g., rats, mice) overnight to ensure an empty stomach, with free access to water.
-
Compound Administration: Administer the test compound (13-Leu-motilin or ghrelin) or vehicle control via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time before the test meal.
-
Test Meal Gavage: Administer a non-absorbable, radio-labeled or colored marker mixed with a semi-solid meal (e.g., methylcellulose) via oral gavage.
-
Euthanasia and Stomach Excision: At a defined time point after the test meal (e.g., 20 minutes), humanely euthanize the animal and carefully clamp the pylorus and cardia before excising the stomach.
-
Quantification: Measure the amount of marker remaining in the stomach and compare it to the total amount administered.
-
Calculation of Gastric Emptying:
-
Gastric Emptying (%) = [1 - (Marker in stomach / Total marker administered)] x 100
-
Conclusion and Future Directions
Both 13-Leu-motilin and ghrelin are potent prokinetic agents with distinct, yet overlapping, mechanisms of action. 13-Leu-motilin appears to be a more direct and potent stimulator of gastrointestinal smooth muscle contraction, particularly in initiating the MMC. Ghrelin, while also effective, likely exerts its effects through a more complex interplay of direct smooth muscle activation and modulation of vagal nerve pathways.
The potential for tachyphylaxis with motilin receptor agonists may favor the development of ghrelin analogues for long-term therapeutic use. However, the precise physiological role and therapeutic potential of each peptide are still areas of active investigation. Future research should focus on developing receptor-specific agonists and antagonists to further elucidate their individual contributions to gastrointestinal motility and to refine their therapeutic applications in motility disorders.
References
-
Depoortere, I. (2001). Motilin and motilin receptors: a historical perspective. Journal of Gastroenterology, 36(10), 657–664. [Link]
-
Kojima, M., Hosoda, H., Date, Y., Nakazato, M., Matsuo, H., & Kangawa, K. (1999). Ghrelin is a growth-hormone-releasing acylated peptide from stomach. Nature, 402(6762), 656–660. [Link]
-
Peeters, T. L., Muls, E., Vantrappen, G., & Urbain, J. L. (1992). The motilin receptor. Annals of the New York Academy of Sciences, 660, 231–241. [Link]
A Comparative Efficacy Analysis for Prokinetic Drug Development: 13-Leu-Motilin vs. Novel Motilides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gastrointestinal prokinetic agents, the motilin receptor remains a pivotal target. This guide offers a deep, comparative analysis of the archetypal peptide agonist, 13-Leu-motilin, and the newer generation of non-peptidyl motilides. Designed for the discerning researcher, this document eschews simplistic overviews in favor of a nuanced examination of efficacy, experimental methodology, and the underlying pharmacology that dictates therapeutic potential.
The Motilin Receptor (MLNR): A Master Regulator of Interdigestive Motility
The motilin receptor (MLNR), a G protein-coupled receptor (GPCR), is the central mediator of the migrating motor complex (MMC).[1] This cyclical pattern of contractions is essential for sweeping the upper gastrointestinal tract clean during fasting periods. The endogenous ligand, motilin, a 22-amino acid peptide, initiates this "housekeeping" wave.[1][2]
Activation of the MLNR predominantly engages the Gαq signaling cascade. This triggers phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent surge in intracellular calcium (Ca2+), which culminates in smooth muscle contraction.[1] This fundamental pathway is the primary target for prokinetic drugs aiming to resolve conditions of gastric hypomotility, such as gastroparesis.
Figure 1: Core signaling pathway for motilin receptor agonists.
Benchmarking the Agonists: From Peptides to Small Molecules
The ideal motilin agonist should possess high potency and efficacy, a favorable pharmacokinetic profile allowing for oral administration, and minimal receptor desensitization to ensure sustained activity.
-
13-Leu-Motilin: This synthetic peptide analog of motilin, where leucine replaces methionine at position 13, offers enhanced stability for experimental use. It remains a gold standard for potency in in vitro assays. However, its peptide nature renders it orally non-bioavailable, limiting its therapeutic application to intravenous administration.[3]
-
Erythromycin & First-Generation Motilides: The macrolide antibiotic erythromycin was the first recognized non-peptide motilin agonist.[4][5] Its prokinetic effects are potent, but its utility is severely hampered by antibiotic activity, potential for bacterial resistance, and rapid development of tachyphylaxis (loss of efficacy) with repeated use.[2][6] This led to the development of "motilides"—macrolide derivatives like mitemcinal that lack antibiotic properties but retain motilin agonist activity.[7]
-
Newer Generation Motilides (e.g., Camicinal): To overcome the limitations of macrolides, research has focused on novel, non-macrolide, small-molecule agonists. Camicinal (GSK962040) is a leading example, designed to provide potent, selective motilin agonism with an improved profile regarding receptor desensitization and oral bioavailability.[8][9][10]
Comparative Efficacy: An Evidence-Based Overview
The superiority of a given motilide is determined by a combination of its receptor binding affinity (how tightly it binds), functional potency (the concentration required to elicit a response), and its in vivo effects on gastrointestinal motility.
Binding assays and functional cell-based assays are the first steps in characterizing a new compound. Binding affinity (Ki) is typically determined by competitive radioligand displacement, while functional potency (EC50) is often measured via calcium mobilization in cells engineered to express the human motilin receptor.[11][12]
| Compound | Class | Receptor Binding Affinity (pKd/Ki) | Functional Potency (EC50) | Key In Vitro Characteristics |
| 13-Leu-Motilin | Peptide | High (pKd ~9.1)[13] | High (nM range)[14] | Potent but response can be transient.[15] |
| Erythromycin | Macrolide | Moderate | Moderate (less potent than motilin)[1] | Induces receptor desensitization.[2][3] |
| Mitemcinal | Macrolide Derivative | High | High (nM range) | Orally active motilin agonist.[16] |
| Camicinal | Small Molecule | High | High (nM range) | Shows long-lasting facilitation of cholinergic responses compared to motilin.[8] |
Table 1. Summary of in vitro characteristics for selected motilin agonists.
Ultimately, a motilide's value is proven by its ability to accelerate gastric emptying in living systems. This is assessed in animal models and human clinical trials, often using scintigraphy to measure the rate at which a radiolabeled meal leaves the stomach.
| Compound | Route | Key In Vivo Findings & Clinical Status |
| 13-Leu-Motilin | IV | Induces powerful MMC-like contractions in dogs and humans; not therapeutically viable for chronic use.[3] |
| Erythromycin | IV / Oral | Effectively accelerates gastric emptying but tachyphylaxis limits long-term use.[6] |
| Mitemcinal | Oral | Demonstrated acceleration of gastric emptying in patients with gastroparesis.[16] |
| Camicinal | Oral | Significantly accelerated gastric emptying in healthy volunteers and patients with diabetic gastroparesis; generally well-tolerated.[6][9][10][17] |
Table 2. Summary of in vivo efficacy for selected motilin agonists.
Experimental Protocol: Calcium Mobilization Assay for Functional Potency
This protocol details a standard high-throughput method to determine the functional potency (EC50) of a test compound at the motilin receptor. The principle is that receptor activation by an agonist leads to a measurable increase in intracellular calcium, which is detected by a fluorescent indicator.
Objective: To quantify the dose-dependent response of MLNR-expressing cells to a motilide and determine its EC50 value.
Methodology:
-
Cell Culture & Plating:
-
Culture HEK293 or CHO cells stably transfected with the human motilin receptor gene using standard cell culture techniques.
-
Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a density that ensures a confluent monolayer (80-90%) on the day of the experiment. Incubate for 24 hours.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a physiological salt solution (e.g., HBSS) with probenecid (to prevent dye leakage).
-
Aspirate the culture medium from the wells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and a reference agonist (e.g., 13-Leu-motilin) in the assay buffer. Typically, an 8- to 12-point concentration-response curve is generated.
-
-
Assay Execution & Data Acquisition:
-
Wash the cells gently with assay buffer to remove extracellular dye.
-
Place the microplate into a fluorescence imaging plate reader (FLIPR) or equivalent instrument equipped with an automated liquid handler.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument then automatically adds the prepared compounds to the wells.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the maximum change in fluorescence (peak minus baseline).
-
Normalize the data to the response of a maximal concentration of the reference agonist (100%) and buffer alone (0%).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) equation to determine the EC50 and maximum efficacy (Emax).
-
Figure 2: Standard workflow for a fluorescence-based calcium mobilization assay.
Trustworthiness & Future Directions: The Challenge of Tachyphylaxis
A critical differentiator between motilides is their propensity to cause tachyphylaxis. Chronic stimulation of a GPCR can lead to its phosphorylation, β-arrestin recruitment, and subsequent internalization, rendering the cell less responsive to further stimulation.[2] Some early motilides, such as ABT-229, failed in clinical trials due to a rapid loss of efficacy.[2][3]
The sustained response observed with agonists like camicinal suggests a potentially different mode of receptor interaction that minimizes desensitization.[8] This may be due to biased agonism, where the compound preferentially activates the G-protein pathway over the β-arrestin pathway. Understanding and engineering this bias is a key frontier in developing next-generation prokinetics suitable for chronic therapy.
References
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12. Available at: [Link]
-
Sanger, G. J., Wang, Y., & Johnson, A. C. (2013). Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro. British Journal of Pharmacology, 168(1), 163–171. Available at: [Link]
-
Teka, S., & Jialal, I. (2022). Physiology, Motilin. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Ruppin, H., Kirndorfer, H., Domschke, S., Domschke, W., Schwemmle, K., Wünsch, E., & Demling, L. (1981). Effect of 13-norleucin Motilin on Water and Ion Transport in the Human Jejunum. Gut, 22(9), 753-758. Available at: [Link]
-
Peeters, T. L., Macielag, M. J., Depoortere, I., Konteatis, Z. D., Florac, T., Bormans, G., & Vantrappen, G. (1992). Antagonistic properties of [Phe3,Leu13]porcine motilin. Biochemical and Biophysical Research Communications, 184(3), 1144-1149. Available at: [Link]
-
Kato, S., Takahashi, A., Shindo, M., Yoshida, A., Kawamura, T., Matsumoto, K., & Matsuura, B. (2019). Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice. International Journal of Molecular Sciences, 20(7), 1623. Available at: [Link]
-
Sanger, G. J., Holbrook, J. D., & Andrews, P. L. R. (2022). Why is motilin active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents. Neurogastroenterology & Motility, 34(2), e14227. Available at: [Link]
-
Sanger, G. J., & Lee, K. (2008). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 153(7), 1357–1368. Available at: [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. Available at: [Link]
-
Deloose, E., Verbeure, W., Depoortere, I., & Tack, J. (2019). Motilin: from gastric motility stimulation to hunger signalling. Nature Reviews Endocrinology, 15(4), 238-250. Available at: [Link]
-
Taylor & Francis Online. Motilin receptor – Knowledge and References. Available at: [Link]
-
Depoortere, I. (2012). Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs?. British Journal of Pharmacology, 166(2), 759-762. Available at: [Link]
-
Kruegel, A. C., Gassaway, M. M., Kapoor, A., Váradi, A., Majumdar, S., Filizola, M., & Sames, D. (2016). Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(2), 248-257. Available at: [Link]
-
Chapman, M. J., Deane, A. M., O'Connor, S. L., Nguyen, N. Q., Fraser, R. J., Richards, D. B., ... & Horowitz, M. (2016). The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying. British Journal of Clinical Pharmacology, 82(5), 1259-1268. Available at: [Link]
-
ResearchGate. Receptor binding affinity of traditional mu-opioid agonists (morphine...). Available at: [Link]
-
Wikipedia. Mitemcinal. Available at: [Link]
-
Camilleri, M., & McCallum, R. W. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers in Pharmacology, 12, 712318. Available at: [Link]
-
Okun, M. S. (2018). What's Hot in PD? Can Camicinal Improve Gastric Emptying and Absorption of Medications in Parkinson's Disease?. Parkinson's Foundation. Available at: [Link]
-
Frontiers. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Available at: [Link]
-
McCallum, R. W., Cynshi, O., & the Mitemcinal Study Group. (2007). Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study. Alimentary Pharmacology & Therapeutics, 26(8), 1121-1130. Available at: [Link]
-
Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Journal of Forensic Sciences, 63(3), 853-859. Available at: [Link]
-
Medscape. Intestinal Motility Disorders Medication. Available at: [Link]
-
Barshop, K., & Kuo, B. (2015). The investigational drug camicinal for the treatment of gastroparesis. Expert Opinion on Investigational Drugs, 24(1), 133-140. Available at: [Link]
Sources
- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mitemcinal - Wikipedia [en.wikipedia.org]
- 8. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The investigational drug camicinal for the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonistic properties of [Phe3,Leu13]porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Why is motilin active in some studies with mice, rats, and guinea pigs, but not in others? Implications for functional variability among rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences between the abilities of tegaserod and motilin receptor agonists to stimulate gastric motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What's Hot in PD? Can Camicinal Improve Gastric Emptying and Absorption of Medications in Parkinson’s Disease? | Parkinson's Foundation [parkinson.org]
A Comparative Guide to the Structural Nuances of 13-Leu-Motilin and Human Motilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the structural and functional differences between the synthetic analog 13-Leu-motilin and endogenous human motilin. The content herein is supported by experimental data to inform research and therapeutic development involving motilin receptor agonism.
Introduction: The Significance of Motilin and its Analogs
Motilin is a 22-amino acid peptide hormone primarily secreted by enteroendocrine cells in the upper small intestine.[1] It is a key regulator of gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine clean during fasting periods.[2][3] This physiological role has made the motilin receptor, a G-protein coupled receptor (GPCR38), an attractive target for developing prokinetic agents to treat conditions like gastroparesis and functional dyspepsia.[3][4]
The study of motilin analogs, such as 13-Leu-motilin, is crucial for understanding the structure-activity relationships that govern motilin receptor binding and activation. 13-Leu-motilin is a synthetic variant of porcine motilin where the methionine at position 13 is replaced by leucine. This substitution has been explored for its potential to alter the peptide's stability and activity, providing valuable insights for the design of novel therapeutics.
Part 1: A Head-to-Head Comparison of Primary and Higher-Order Structures
The fundamental difference between human motilin and 13-Leu-motilin lies in a single amino acid substitution at position 13. This seemingly minor alteration can have cascading effects on the peptide's three-dimensional conformation and, consequently, its biological function.
Primary Structure: The Amino Acid Sequence
Human motilin and porcine motilin, from which 13-Leu-motilin is derived, are highly homologous. The key distinction is at position 13, where human motilin has a methionine residue, while the analog has a leucine.
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 |
| Human Motilin | F | V | P | I | F | T | Y | G | E | L | Q | R | M | Q | E | K | E | R | N | K | G | Q |
| 13-Leu-Motilin | F | V | P | I | F | T | Y | G | E | L | Q | R | L | Q | E | K | E | R | N | K | G | Q |
Table 1: Amino acid sequence comparison of Human Motilin and 13-Leu-Motilin.
Secondary and Tertiary Structure: The Impact of the Met-to-Leu Substitution
Nuclear Magnetic Resonance (NMR) studies have revealed that motilin adopts an ordered alpha-helical conformation, particularly between residues Glu-9 and Lys-20, when in a membrane-mimetic environment.[1][5] The N-terminus is also structured, featuring a turn that resembles a classical beta-turn.[1]
The substitution of methionine with leucine at position 13 is a conservative one, as both are nonpolar, aliphatic amino acids. However, this change can subtly influence the local and global conformation of the peptide. Methionine is more flexible than leucine and contains a sulfur atom, which can be susceptible to oxidation. The replacement with the more chemically stable leucine can therefore enhance the shelf-life and in-vivo stability of the peptide. While direct comparative NMR or crystallographic studies detailing the precise conformational shifts between the two are not extensively published, the high degree of functional similarity suggests that the overall alpha-helical structure is largely preserved.
Caption: Core structural difference at position 13.
Part 2: Functional Consequences of the Structural Variation
The ultimate test of the significance of the Met-to-Leu substitution lies in its impact on receptor binding and biological activity. Experimental data indicates that 13-Leu-motilin is a potent and effective motilin receptor agonist, with activity comparable to native motilin.
Receptor Binding Affinity
Receptor binding assays are critical for quantifying the affinity of a ligand for its receptor. Studies using smooth muscle tissue from the rabbit antrum have been instrumental in characterizing motilin analogs.[6]
In displacement studies, synthetic porcine [Leu13]motilin demonstrated a high affinity for the motilin receptor in human antrum smooth muscle, with a dissociation constant (Kd) of 3.6 ± 1.6 nM.[7] The maximal binding capacity (Bmax) was determined to be 77 ± 9 fmol per mg of protein.[7] These values indicate a strong and specific interaction between 13-Leu-motilin and the human motilin receptor. It is important to note that in these particular studies, canine motilin also displaced the labeled porcine motilin with a similar apparent Kd of 2.2 ± 0.9 nM, suggesting that the receptor binding is conserved across these species and analogs.[7]
Biological Activity and Signaling Pathway
In vitro and in vivo studies have consistently demonstrated the potent prokinetic effects of 13-Leu-motilin.
-
In Vitro Contractility: 13-Leu-motilin induces concentration-dependent contractions of various segments of the rabbit gastrointestinal tract, including the gastric antrum, duodenum, jejunum, ileum, and descending colon.[8] The contractile response was confirmed to be mediated by motilin receptors, as it was diminished by pretreatment with a high concentration of porcine motilin.[8]
-
In Vivo Motility: In anesthetized rabbits, intravenous administration of 13-Leu-motilin produced significant motor-stimulating actions in the gastric antrum, ileum, and descending colon.[8] Interestingly, the excitatory response in the gastric antrum was completely suppressed by atropine, indicating the involvement of a cholinergic neural pathway.[8]
The motilin receptor signals through the Gαq subunit of its associated G-protein.[9] Upon ligand binding, Gαq activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, initiating smooth muscle contraction.[9] The high biological activity of 13-Leu-motilin suggests that it effectively initiates this signaling cascade.
Caption: Motilin receptor signaling pathway.
Part 3: Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used in the characterization of motilin analogs.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki or IC50) of a test compound (e.g., 13-Leu-motilin) by measuring its ability to compete with a radiolabeled ligand for binding to the motilin receptor.
Materials:
-
Membrane preparation from cells expressing the human motilin receptor (e.g., CHO or HEK293 cells) or from human antrum smooth muscle tissue.[7][10]
-
Radiolabeled ligand: [125I]-porcine motilin.[11]
-
Unlabeled competitor: 13-Leu-motilin and human motilin.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.[7]
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (13-Leu-motilin) in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled motilin (for non-specific binding).
-
25 µL of the unlabeled competitor at various concentrations.
-
25 µL of the radiolabeled ligand at a fixed concentration (typically near its Kd).
-
25 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C to allow the binding to reach equilibrium.[7]
-
Termination of Binding: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Smooth Muscle Contraction Assay
This assay directly measures the biological effect of motilin analogs on smooth muscle contractility.
Materials:
-
Freshly isolated rabbit duodenal smooth muscle strips.[8]
-
Organ bath system with force-displacement transducers.
-
Krebs-Ringer bicarbonate solution, gassed with 95% O2 / 5% CO2.
-
13-Leu-motilin and human motilin stock solutions.
Procedure:
-
Tissue Preparation: Isolate segments of the rabbit duodenum and prepare longitudinal muscle strips (approx. 10 mm long).
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Ringer solution at 37°C under a resting tension of 1.0 g.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Cumulative Concentration-Response Curve:
-
Add 13-Leu-motilin to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 0.1 nM to 1 µM).[8]
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the isometric contractions using the force-displacement transducers.
-
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction. Plot the response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 and Emax values.
Conclusion
The substitution of methionine with leucine at position 13 in the motilin sequence results in a synthetic analog, 13-Leu-motilin, that retains high affinity for the human motilin receptor and demonstrates potent prokinetic activity. The primary structural difference is the replacement of a flexible, oxidation-prone amino acid with a more stable one, which may offer advantages in terms of peptide stability and shelf-life without significantly compromising its biological function. The experimental data strongly supports the use of 13-Leu-motilin as a valuable tool for studying the motilin system and as a reference compound in the development of novel motilin receptor agonists for the treatment of gastrointestinal motility disorders.
References
-
Sanger, G. J., & Holst, B. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology, 12, 700884. [Link]
-
Ohshiro, H., et al. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. ResearchGate. [Link]
-
REPROCELL. (2023). Everything you need to know about the motilin receptor. REPROCELL. [Link]
-
Dass, N. B., et al. (2003). The rabbit motilin receptor: molecular characterisation and pharmacology. British Journal of Pharmacology, 140(5), 948–954. [Link]
-
Bormans, V., et al. (1987). Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue. Regulatory Peptides, 19(3-4), 169-178. [Link]
-
Kitazawa, T., & Kaiya, H. (2021). Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility. Frontiers in Endocrinology. [Link]
-
Taylor & Francis. (n.d.). Motilin receptor – Knowledge and References. Taylor & Francis Online. [Link]
-
Cleveland Clinic. (2022). Motilin. Cleveland Clinic. [Link]
-
Murthy, K. S., et al. (2001). Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 280(4), G664-G675. [Link]
-
Wikipedia. (n.d.). Motilin. Wikipedia. [Link]
-
Miller, P., et al. (1993). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. International Journal of Peptide and Protein Research, 41(5), 465-472. [Link]
-
Jarvet, J., et al. (1991). The solution structure of motilin from NMR distance constraints, distance geometry, molecular dynamics, and an iterative full relaxation matrix refinement. Protein Science, 1(7), 923-933. [Link]
-
Satoh, M., et al. (1992). Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit. British Journal of Pharmacology, 107(2), 481–485. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (2020). Motilin receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Chemistry, 12, 1361595. [Link]
-
Cuber, J. C., et al. (1985). In vivo effect of 13 Leu motilin on the electric activity of the rabbit sphincter of Oddi. Gastroentérologie Clinique et Biologique, 9(5), 409-413. [Link]
-
NHS Health Research Authority. (n.d.). Motilin Agonist in Diabetic Gastroparesis. NHS HRA. [Link]
-
Dryburgh, J. R., & Brown, J. C. (1975). Radioimmunoassay for motilin. Gastroenterology, 68(5 Pt 1), 1169-1176. [Link]
Sources
- 1. Motilin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. reprocell.com [reprocell.com]
- 5. The solution structure of motilin from NMR distance constraints, distance geometry, molecular dynamics, and an iterative full relaxation matrix refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulating action of KW-5139 (Leu13-motilin) on gastrointestinal motility in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The rabbit motilin receptor: molecular characterisation and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay for motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Segment-Specific Gastrointestinal Effects of 13-Leu-Motilin
This guide provides a comprehensive analysis of the comparative effects of 13-Leu-motilin, a potent synthetic motilin analog, on various segments of the gastrointestinal (GI) tract. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to offer an in-depth understanding of 13-Leu-motilin's region-specific prokinetic activity.
Introduction: Motilin and the Quest for Prokinetic Agents
The gastrointestinal tract exhibits a complex and coordinated pattern of motility to ensure efficient digestion and absorption of nutrients. A key regulator of this process in the interdigestive state is the 22-amino acid peptide hormone, motilin. Secreted by enteroendocrine M cells in the upper small intestine, motilin is the primary driver of the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food and bacteria from the stomach and small intestine into the large intestine during fasting periods. This "housekeeping" function is crucial for maintaining gut health and preventing bacterial overgrowth.
Given its potent prokinetic properties, there has been significant interest in developing motilin receptor agonists for the treatment of various GI motility disorders, such as gastroparesis and functional dyspepsia. 13-Leu-motilin is a synthetic analog of motilin where the methionine at position 13 is replaced by leucine. This substitution enhances the stability and biological activity of the peptide, making it a valuable tool for studying motilin's physiological actions and a potential therapeutic agent.
Mechanism of Action: A Dual Pathway of Stimulation
13-Leu-motilin, like native motilin, exerts its effects by binding to motilin receptors (MLN-R), which are G protein-coupled receptors found on smooth muscle cells and enteric neurons within the gut wall. Activation of the motilin receptor triggers a signaling cascade that ultimately leads to smooth muscle contraction.
The prokinetic effects of 13-Leu-motilin are mediated through two primary pathways:
-
Direct Smooth Muscle Contraction: At higher concentrations, motilin agonists can directly stimulate smooth muscle cells to contract.
-
Enteric Cholinergic Nerve Stimulation: At lower, more physiological concentrations, 13-Leu-motilin potentiates acetylcholine release from myenteric cholinergic neurons. This neurally mediated pathway is often the predominant mechanism of action.
The interplay between these two pathways can vary depending on the specific gut segment and the concentration of the agonist, contributing to the differential effects observed along the GI tract.
Segmental Comparison of 13-Leu-Motilin's Effects
The responsiveness of the gastrointestinal tract to 13-Leu-motilin is not uniform. Experimental data from various animal models and human studies reveal a distinct regional variation in its prokinetic effects.
Lower Esophageal Sphincter (LES)
Intravenous administration of 13-nle-motilin (a similar analog) in humans has been shown to cause a dose-dependent increase in lower esophageal sphincter pressure (LESP). This effect is mediated, at least in part, by a cholinergic pathway, as it can be suppressed by atropine. The ability to increase LESP suggests a potential therapeutic application in conditions like gastroesophageal reflux disease (GERD), where a weakened LES is a contributing factor.
Stomach
The stomach, particularly the antrum, is a primary target for motilin and its analogs.
-
Gastric Antrum: In rabbits, 13-Leu-motilin induces strong motor-stimulating actions in the gastric antrum. This excitatory response is completely suppressed by atropine, indicating a primary reliance on the cholinergic neural pathway in this region.
-
Gastric Emptying: Interestingly, while motilin agonists are generally considered prokinetic, studies in humans with 13-nle-motilin have shown a dose-dependent slowing of gastric emptying. This paradoxical effect is thought to be due to a disruption in the coordination between the antrum, pylorus, and duodenum, leading to an overall delay in the transit of gastric contents. However, other motilin agonists like erythromycin have been shown to promote gastric emptying, suggesting that the net effect may depend on the specific agonist and dosing regimen.
Small Intestine
The small intestine exhibits a gradient of responsiveness to 13-Leu-motilin.
-
Duodenum: The duodenum is highly sensitive to 13-Leu-motilin. In vitro studies in rabbits have demonstrated that the contractile response to 13-Leu-motilin is strongest in the duodenum compared to other intestinal segments. The contractile response in the duodenum involves both a rapid phasic contraction and a sustained tonic contraction. The tonic component is partially dependent on cholinergic pathways.
-
Jejunum: In the human jejunum, 13-norleucine motilin has been shown to act as an intestinal secretagogue, reducing the absorption of water and electrolytes and promoting their secretion. This effect on fluid and electrolyte transport is another facet of motilin's action in the small intestine.
-
Ileum: The ileum is the least responsive segment of the small intestine to 13-Leu-motilin in rabbits. This diminished response highlights the regional specialization of motilin receptor signaling within the gut.
Large Intestine
The descending colon has been shown to be highly responsive to 13-Leu-motilin in rabbits, with an excitatory response that is greater than or equal to that of the gastric antrum. Unlike the stomach, the contractile response in the descending colon is only partially attenuated by atropine, suggesting a greater contribution from direct smooth muscle stimulation in this segment.
Comparative Data Summary
| Gut Segment | Species | Effect of 13-Leu-Motilin | Predominant Mechanism | Reference |
| Lower Esophageal Sphincter | Human | Increased Pressure | Cholinergic | |
| Gastric Antrum | Rabbit | Strong Contraction | Cholinergic | |
| Gastric Emptying | Human | Delayed | Disrupted Antro-duodenal Coordination | |
| Duodenum | Rabbit | Strongest Contraction | Cholinergic & Direct Muscle | |
| Jejunum | Human | Increased Secretion | Not specified | |
| Ileum | Rabbit | Weakest Contraction | Not specified | |
| Descending Colon | Rabbit | Strong Contraction | Direct Muscle & Partial Cholinergic |
Experimental Protocols
In Vivo Assessment of Gastrointestinal Motility in Anesthetized Rabbits
This protocol outlines a method for evaluating the effects of 13-Leu-motilin on different gut segments in a live animal model, as described in studies by Kitazawa et al.
Methodology:
-
Animal Preparation: Male Japanese White rabbits are anesthetized with urethane and α-chloralose. A tracheal cannula is inserted to ensure a clear airway.
-
Cannulation and Transducer Placement: A catheter is inserted into the femoral vein for intravenous drug administration. The abdomen is opened, and force-displacement transducers are sutured to the serosal surface of the gastric antrum, ileum, and descending colon to record contractile activity.
-
Data Acquisition: Contractile responses are recorded on a polygraph.
-
Drug Administration: 13-Leu-motilin is administered intravenously at varying doses (e.g., 0.3-10 μg/kg).
-
Antagonist Studies: To investigate the mechanism of action, cholinergic and opioid pathways can be blocked by pre-treatment with atropine and naloxone, respectively.
Diagram of Experimental Workflow:
Caption: In vivo experimental workflow for assessing 13-Leu-motilin effects.
In Vitro Assessment of Smooth Muscle Contraction
This protocol describes a method for measuring the direct contractile effects of 13-Leu-motilin on isolated gut tissue segments.
Methodology:
-
Tissue Preparation: Segments of the gastric antrum, duodenum, jejunum, ileum, and descending colon are excised from euthanized rabbits and placed in Krebs-Ringer solution.
-
Organ Bath Setup: Longitudinal muscle strips are prepared and mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Tension Recording: One end of the muscle strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record changes in tension.
-
Drug Addition: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of 13-Leu-motilin (e.g., 0.1 nM - 1 μM) to the organ bath.
-
Mechanism Studies: To differentiate between neural and direct muscle effects, experiments can be repeated in the presence of tetrodotoxin (a neuronal blocker).
Signaling Pathway Diagram
Caption: Motilin receptor signaling pathway in smooth muscle cells.
Conclusion
13-Leu-motilin is a potent motilin receptor agonist with distinct and segment-specific prokinetic effects on the gastrointestinal tract. The upper GI tract, particularly the gastric antrum and duodenum, exhibits a strong contractile response that is largely mediated by cholinergic neurons. In contrast, the descending colon also responds robustly, but with a greater reliance on direct smooth muscle stimulation. The ileum remains the least responsive segment. This regional variation in activity underscores the complexity of motilin signaling in the gut and highlights the importance of a targeted approach when developing motilin-based therapeutics for motility disorders. The experimental protocols and data presented in this guide provide a framework for further investigation into the nuanced pharmacology of motilin analogs.
References
- Ruppin, H., Domschke, S., Domschke, W., Wünsch, E., Jaeger, E., & Demling, L. (1975). Effects of 13-nle-
A Comparative Analysis of 13-Leu-motilin and Azithromycin as Motilin Receptor Agonists
This guide provides a detailed, side-by-side comparison of the synthetic motilin analogue, 13-Leu-motilin, and the macrolide antibiotic, azithromycin, focusing on their respective activities as motilin receptor agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and the development of prokinetic agents.
Introduction: The Quest for Effective Prokinetics
The motilin receptor, a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility.[1] Its endogenous ligand, motilin, is a 22-amino acid peptide that initiates the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine during the fasting state.[1] This "housekeeping" function is crucial for clearing undigested food and preventing bacterial overgrowth. Consequently, motilin receptor agonists are of significant interest as prokinetic agents for treating conditions characterized by delayed gastric emptying, such as gastroparesis.
This guide focuses on two such agonists: 13-Leu-motilin, a synthetic peptide analogue of motilin, and azithromycin, a macrolide antibiotic that has been found to possess off-target prokinetic effects. We will delve into their mechanisms of action, compare their binding affinities and functional potencies, and discuss their effects on gastrointestinal motility based on available experimental data.
Mechanism of Action: Converging on the Motilin Receptor
Both 13-Leu-motilin and azithromycin exert their prokinetic effects by acting as agonists at the motilin receptor. However, their molecular nature and specific interactions with the receptor differ.
13-Leu-motilin: As a peptide analogue of motilin, 13-Leu-motilin is believed to mimic the binding of the endogenous ligand to the motilin receptor. This interaction is thought to involve both the N-terminal and mid-portion of the peptide, which constitute the bioactive region.[2]
Azithromycin: Azithromycin is a macrolide antibiotic that fortuitously binds to and activates the motilin receptor.[3][4] Its prokinetic properties are a well-documented side effect of its antibiotic use. Structurally distinct from motilin, azithromycin's interaction with the receptor is a subject of ongoing research.
Upon binding to the motilin receptor, both agonists are understood to initiate a downstream signaling cascade. The motilin receptor is coupled to a Gq-type G-protein, and its activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular calcium is a key event leading to the contraction of smooth muscle cells in the gastrointestinal tract.
Figure 1: Simplified signaling pathway of motilin receptor activation.
Side-by-Side Comparison of Activity
To provide a clear comparison, the following table summarizes the key activity parameters for 13-Leu-motilin and azithromycin based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental systems and conditions.
| Parameter | 13-Leu-motilin | Azithromycin | Reference Compound (Motilin) |
| Receptor Binding Affinity (Ki) | Data not available in searched literature | ~20 µM | Data not available in searched literature |
| Functional Potency (EC50) | 2.5 nM (Contraction in rabbit duodenum) | 2.9 µM (Intracellular Ca2+ increase in CHO cells) | 0.036 µM (Intracellular Ca2+ increase in CHO cells) |
| In Vivo Activity | Stimulates motor activity in gastric antrum and descending colon in rabbits. | Equivalent to erythromycin in accelerating gastric emptying in patients with gastroparesis. | N/A |
| Tachyphylaxis | Data not available in searched literature | Potential for tachyphylaxis, similar to erythromycin. | N/A |
Key Insights from the Data:
-
Potency: Based on the available data, 13-Leu-motilin appears to be significantly more potent than azithromycin. The EC50 for 13-Leu-motilin in inducing muscle contraction is in the nanomolar range, while azithromycin's EC50 for increasing intracellular calcium is in the micromolar range.[3][4] Azithromycin is approximately 85-fold less potent than motilin in this assay.[3]
-
Binding Affinity: Azithromycin exhibits a relatively low binding affinity for the motilin receptor, with a Ki value in the micromolar range.[3] This suggests that higher concentrations of azithromycin are required to occupy the receptor compared to high-affinity ligands.
-
In Vivo Efficacy: Despite its lower in vitro potency, intravenous azithromycin has been shown to be as effective as erythromycin in accelerating gastric emptying in patients with gastroparesis.[5] This highlights the importance of considering pharmacokinetic and pharmacodynamic factors in the in vivo setting.
-
Tachyphylaxis: A significant concern with motilin receptor agonists is the development of tachyphylaxis, or a rapid decrease in response with repeated administration. This has been well-documented for erythromycin and is attributed to downregulation of the motilin receptor.[6] While not explicitly studied for azithromycin in the provided literature, its structural similarity to erythromycin suggests a similar potential for tachyphylaxis. The potential for 13-Leu-motilin to induce tachyphylaxis remains to be determined.
Experimental Protocols
To facilitate the replication and validation of these findings, this section outlines the methodologies for key experiments used to characterize motilin receptor agonists.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the motilin receptor.
Figure 2: Workflow for a radioligand receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells stably expressing the human motilin receptor (e.g., CHO-hMR cells) in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled motilin ligand (e.g., [¹²⁵I]-motilin), and varying concentrations of the unlabeled test compound (13-Leu-motilin or azithromycin).
-
Incubation: Incubate the plates at a controlled temperature for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the motilin receptor and trigger a downstream signaling event.
Figure 3: Workflow for an intracellular calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cells expressing the motilin receptor (e.g., CHO-hMR cells) in a clear-bottom, black-walled multi-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (to prevent dye leakage). Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for approximately one hour to allow the cells to take up the dye.
-
Assay Measurement: Place the plate into a fluorescence imaging plate reader (such as a FLIPR or FlexStation).
-
Compound Addition and Reading: Establish a baseline fluorescence reading for each well. Then, add varying concentrations of the test compound (13-Leu-motilin or azithromycin) to the wells and immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
In Vivo Gastric Emptying Scintigraphy
This in vivo imaging technique is the gold standard for measuring the rate of gastric emptying.
Step-by-Step Methodology:
-
Patient Preparation: Patients are required to fast overnight. Any medications that could affect gastric motility are discontinued prior to the study.
-
Radiolabeled Meal: The patient consumes a standardized meal (e.g., scrambled eggs) labeled with a radioactive isotope, typically Technetium-99m (99mTc).
-
Imaging: Immediately after meal ingestion, the patient is positioned under a gamma camera, and images of the stomach are acquired at regular intervals for several hours.
-
Drug Administration: In studies assessing the acute effects of a prokinetic agent, the drug (e.g., intravenous azithromycin) can be administered during the imaging period if gastric emptying is observed to be delayed.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. The data are used to calculate the gastric emptying half-time (t½), which is the time it takes for 50% of the radiolabeled meal to leave the stomach.
Conclusion and Future Directions
The available evidence indicates that both 13-Leu-motilin and azithromycin are effective motilin receptor agonists, albeit with different potency profiles. 13-Leu-motilin, a peptide analogue, demonstrates high potency in in vitro contractility assays. Azithromycin, a macrolide, has a lower in vitro potency and binding affinity but has shown clinical efficacy in accelerating gastric emptying, equivalent to that of erythromycin.
For drug development professionals, the choice between a peptide-based agonist like 13-Leu-motilin and a small molecule like azithromycin involves several considerations. Peptides often exhibit high specificity and potency but may have limitations in terms of oral bioavailability and manufacturing costs. Small molecules, on the other hand, are typically orally bioavailable but may have off-target effects.
Future research should focus on obtaining direct comparative data for these two compounds in the same experimental systems. Specifically, determining the binding affinity (Ki) of 13-Leu-motilin and conducting head-to-head in vivo studies would provide a more definitive comparison. Furthermore, a thorough investigation into the potential for tachyphylaxis with both agents is crucial for assessing their long-term therapeutic potential. Understanding the precise molecular interactions of both peptide and macrolide agonists with the motilin receptor will be instrumental in the rational design of novel, potent, and safe prokinetic drugs.
References
-
Broad, J., & Sanger, G. J. (2013). The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. British journal of pharmacology, 168(8), 1859–1867. [Link]
-
Request PDF. (2025, August 7). The antibiotic azithromycin is a motilin receptor agonist in human stomach: Comparison with erythromycin. ResearchGate. [Link]
-
Broad, J., & Sanger, G. J. (2013). The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. PubMed. [Link]
-
Camilleri, M., et al. (2021). New Developments in Prokinetic Therapy for Gastric Motility Disorders. Frontiers in Pharmacology, 12, 706214. [Link]
-
Miller, P., et al. (1993). Synthesis and in vitro evaluation of [Leu13]porcine motilin fragments. PubMed. [Link]
-
Sanger, G. J. (2012). Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. British Journal of Pharmacology, 166(1), 47-58. [Link]
-
Dass, N. B., et al. (2003). The rabbit motilin receptor: molecular characterisation and pharmacology. British Journal of Pharmacology, 140(5), 948–954. [Link]
-
Soykan, I., et al. (2019). Advantages of Azithromycin Over Erythromycin in Improving the Gastric Emptying Half-Time in Adult Patients With Gastroparesis. Journal of Clinical Gastroenterology, 53(10), 714-718. [Link]
-
Semantic Scholar. (2013). The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. [Link]
-
REPROCELL. (2023, February 21). Everything you need to know about the motilin receptor. [Link]
-
Takanashi, H., et al. (2005). Characterization of Agonist-Induced Motilin Receptor Trafficking and Its Implications for Tachyphylaxis. Molecular Pharmacology, 69(2), 567-577. [Link]
-
Satoh, M., et al. (1995). Stimulating Action of KW-5139 (Leu13-motilin) on Gastrointestinal Motility in the Rabbit. Japanese Journal of Pharmacology, 67(4), 329-337. [Link]
Sources
- 1. reprocell.com [reprocell.com]
- 2. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 13-Leu-motilin
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to maintain a safe and sustainable laboratory environment. The proper handling and disposal of bioactive compounds like 13-Leu-motilin, a synthetic peptide analog of motilin, are paramount to ensuring the safety of personnel and the integrity of our research ecosystem. This guide provides a comprehensive, step-by-step framework for the proper disposal of 13-Leu-motilin, grounded in scientific principles and regulatory best practices.
Understanding 13-Leu-motilin: Properties and Potential Hazards
| Property | Inferred Characteristics for 13-Leu-motilin | Source |
| Physical State | Solid, amorphous powder | [1] |
| Color | White | [1] |
| Solubility | Soluble in water | [2] |
| Storage | Store in lyophilized form at -20°C | [2][3] |
| Primary Hazards | While not classified as a hazardous substance, potential for mild irritation upon contact with skin or eyes, and possible harm if swallowed or inhaled as a dust. The biological activity of the peptide is the primary consideration. | [4] |
Given its biological activity, the primary concern with improper disposal is the potential for unintended effects on aquatic ecosystems and the environment. Therefore, all waste containing 13-Leu-motilin must be treated as potentially bioactive and disposed of accordingly.
The Core Principle: Segregation and Containment
The foundational principle of proper 13-Leu-motilin disposal is the strict segregation of waste streams at the point of generation. Never dispose of peptides in regular trash or pour solutions down public drains.[5] Cross-contamination can lead to unforeseen reactions and complicates the disposal process. All personnel handling 13-Leu-motilin should be trained on these segregation procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of different forms of 13-Leu-motilin waste.
Caption: Decision tree for the segregation and disposal of 13-Leu-motilin waste.
Step-by-Step Disposal Protocols
Adherence to the following detailed protocols is essential for the safe and compliant disposal of all waste streams containing 13-Leu-motilin.
Solid Waste Disposal
This category includes unused lyophilized powder, contaminated weighing paper, and other solid materials that have come into direct contact with 13-Leu-motilin.
Protocol:
-
Containment: Carefully place all solid waste into a designated, robust, and sealable container. This container must be clearly labeled as "Bioactive Peptide Waste for Incineration" and include the name "13-Leu-motilin."
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic, pending collection.
-
Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department for disposal via a licensed hazardous waste contractor.[5]
Liquid Waste Disposal
This stream comprises aqueous solutions of 13-Leu-motilin, including stock solutions, experimental buffers, and cell culture media.
Protocol:
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled "Aqueous Waste with 13-Leu-motilin."
-
pH Neutralization (if applicable): While 13-Leu-motilin solutions are typically near neutral pH, if any acidic or basic solutions were used, neutralize them to a pH between 6.0 and 8.0 before collection.
-
Storage: Securely cap the container and store it in a secondary containment bin in a designated waste accumulation area.
-
Disposal: Contact your institution's EH&S for pickup and disposal through a certified hazardous waste facility.[5] The U.S. Environmental Protection Agency (EPA) has proposed rules to ban the flushing of healthcare facility hazardous waste pharmaceuticals down the sink and toilet to protect waterways.[6]
Sharps Waste Disposal
Any sharp objects, such as needles, syringes, glass pipettes, or razor blades, contaminated with 13-Leu-motilin must be handled with extreme care to prevent punctures and exposure.
Protocol:
-
Immediate Disposal: Immediately following use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
Container Labeling: Ensure the sharps container is clearly labeled with the universal biohazard symbol and indicates that it contains peptide-contaminated sharps.
-
Do Not Overfill: Never fill a sharps container more than three-quarters full.
-
Final Disposal: Once the sharps container is ready for disposal, securely close and seal it. Contact EH&S for collection and appropriate disposal, typically via incineration.
Contaminated Personal Protective Equipment (PPE) Disposal
Gloves, disposable lab coats, and other PPE contaminated with 13-Leu-motilin should be considered potentially bioactive waste.
Protocol:
-
Segregation: After handling 13-Leu-motilin, remove and place all contaminated PPE into a designated biohazard bag or a clearly labeled container for "Contaminated Laboratory Waste."
-
Disposal: Dispose of the sealed bag or container through your institution's regulated medical waste or chemical waste stream, as directed by your EH&S department.
Decontamination and Spill Management
Accidents can happen, and a robust spill response plan is a critical component of laboratory safety.
Decontamination of Surfaces and Equipment
For routine decontamination of benchtops and equipment after handling 13-Leu-motilin:
-
Wipe the area with a suitable laboratory disinfectant or a 70% ethanol solution.
-
For a more thorough decontamination, especially after working with higher concentrations, a solution of 1% sodium dodecyl sulfate (SDS) followed by a rinse with distilled water is effective.
-
For non-metallic surfaces, a 10% bleach solution can be used, followed by a water rinse to prevent corrosion.
Spill Response Protocol
In the event of a spill of 13-Leu-motilin powder or solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Secure: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves. For large spills of powder, respiratory protection may be necessary.
-
Contain the Spill:
-
For liquid spills: Cover the spill with absorbent pads or granules.
-
For solid spills: Gently cover the spill with damp paper towels to avoid raising dust.
-
-
Clean-Up:
-
Carefully collect the absorbed liquid or contained powder using forceps or a scoop and place it in a sealed container labeled as "Spill Debris with 13-Leu-motilin."
-
Decontaminate the spill area using a 10% bleach solution, allowing for a 15-20 minute contact time, followed by a thorough wipe-down with water.
-
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste according to the procedures outlined above.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
Conclusion: Fostering a Culture of Safety
The responsible disposal of 13-Leu-motilin is not merely a procedural task but a reflection of our commitment to scientific excellence and ethical laboratory practice. By integrating these principles and protocols into our daily workflows, we build a foundation of trust and safety that extends beyond the product itself, ensuring the well-being of our colleagues and the preservation of our environment.
References
-
LabManager. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Motilin, porcine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Peptide Institute, Inc. (2023, September 13). Safety Data Sheet (SDS): Ghrelin (Rat). Retrieved from [Link]
-
Waste Management World. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
Merck. (2025, June 17). Safety Data Sheet: Tilmicosin Formulation. Retrieved from [Link]
Sources
Navigating the Handling of 13-Leu-motilin: A Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 13-Leu-motilin, a synthetic peptide with significant biological activity.
As a Senior Application Scientist, this document is structured to provide not just a list of procedures, but a comprehensive understanding of the rationale behind each safety recommendation. In the absence of a specific Safety Data Sheet (SDS) for 13-Leu-motilin, a cautious approach is mandated, treating the compound as potentially hazardous due to its biological activity and the general nature of synthetic peptides.
Core Principles of Safe Handling
Given that the specific toxicity and hazards of 13-Leu-motilin are not extensively documented, a thorough risk assessment is the foundational step before any handling procedures commence. All peptides should be treated as "Research Use Only" (RUO) materials, implying that their full toxicological profile is unknown.[1]
Key risk factors to consider include:
-
Biological Activity: 13-Leu-motilin is a motilin analog known to affect gastrointestinal motility.[2][3][4][5][6] Inadvertent exposure could lead to undesired physiological effects.
-
Respiratory Sensitization: Inhalation of peptide powders can lead to respiratory sensitization.[1]
-
Skin and Eye Irritation: Direct contact with the peptide, which may be a Trifluoroacetic acid (TFA) salt from purification, can cause skin and eye irritation.[1][7]
-
Cross-Contamination: Preventing the contamination of other experiments and workspaces is crucial.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure risks. The following table outlines the recommended PPE for handling 13-Leu-motilin in its powdered and solubilized forms.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical-resistant safety goggles | To protect eyes from splashes of solutions or airborne powder particles.[1][8] |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact with the peptide. Gloves should be changed frequently, especially if contamination is suspected.[1][8] |
| Body Protection | Full-coverage lab coat | To protect skin and clothing from spills and contamination.[1][8] |
| Foot Protection | Closed-toe, non-permeable shoes | To protect feet from spills and falling objects.[1][8] |
| Respiratory Protection | Use of a fume hood for powder handling | To prevent inhalation of airborne peptide particles.[1] For larger quantities or where aerosolization is likely, a fit-tested respirator may be necessary based on a formal risk assessment. |
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the peptide at the recommended temperature, typically -20°C, in a clearly labeled, sealed container.[5]
Weighing and Reconstitution (Powder Form)
This phase presents the highest risk of inhalation and contamination.
-
Work within a Fume Hood: All handling of powdered 13-Leu-motilin must be conducted within a certified chemical fume hood to control aerosols.[1]
-
Use Anti-Static Techniques: Utilize an anti-static weigh boat or ionizing bar to minimize powder dispersion.[1]
-
Slow Reconstitution: Slowly add the desired solvent to the vial containing the peptide to avoid aerosolization.
-
Gentle Mixing: Use a vortex or gentle pipetting to ensure the peptide is fully dissolved.
Handling of Solubilized Peptide
While the risk of inhalation is lower with solutions, the potential for skin and eye contact remains.
-
Contained Work Area: Work in a designated area, and use absorbent bench paper to contain any potential spills.
-
Careful Pipetting: Use appropriate pipetting techniques to avoid splashes and aerosol generation.
Spill Response and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Small Spill (Solution) | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill (Powder or Solution) | Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) department for cleanup. |
Disposal Plan
Proper disposal is a critical component of the laboratory safety lifecycle.
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. Effects of 13-nle-motilin in man--inhibition of gastric evacuation and stimulation of pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Leu13-motilin (KW-5139)-evoked release of acetylcholine from enteric neurones in the rabbit duodenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of leucine 13-motilin (KW5139) on early gastric stasis after pylorus-preserving pancreatoduodenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Leu13)-Motilin (human, porcine) peptide [novoprolabs.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
